3-Amino-5-methylpyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTLHYRDGXRYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073466 | |
| Record name | 1H-Pyrazol-3-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31230-17-8, 268724-49-8 | |
| Record name | 3-Amino-5-methylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31230-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-3-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-3-amine, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-5-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-1h-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-1H-PYRAZOLE-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M23CZ0CSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Amino-5-methylpyrazole CAS number 31230-17-8
An In-Depth Technical Guide to 3-Amino-5-methylpyrazole (B16524) (CAS: 31230-17-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, registered under CAS number 31230-17-8, is a five-membered heterocyclic amine that serves as a critical building block in synthetic chemistry. Its unique structural and electronic properties, including its existence in tautomeric forms and the presence of a nucleophilic center, make it a versatile precursor for a wide range of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, chemical reactivity, and significant applications. Primarily, it functions as a privileged scaffold in medicinal chemistry for the development of novel therapeutic agents targeting a variety of diseases, including cancer and inflammatory conditions.[1][2] It is also an important intermediate in the agrochemical industry for producing herbicides and fungicides and has applications in material science and as a precursor for photographic dyes.[3][4]
Physicochemical Properties
This compound is typically a light yellow to orange crystalline solid at room temperature.[5][6] It is soluble in organic solvents such as dichloromethane (B109758) and methanol.[5][6] A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 31230-17-8 | |
| Molecular Formula | C₄H₇N₃ | [5][6] |
| Molecular Weight | 97.12 g/mol | [6] |
| Appearance | Light yellow to orange solid/crystal powder | [5][6][7] |
| Melting Point | 45-47 °C (lit.) | [5][6] |
| Boiling Point | 213 °C / 14 mmHg (lit.) | [5] |
| 128 °C / 2 mmHg | [8][9] | |
| Density | 1.221 g/cm³ | [7] |
| Flash Point | 113 °C (closed cup) | [6] |
| Solubility | Soluble in Dichloromethane and Methanol | [5][6] |
| IUPAC Name | 5-methyl-1H-pyrazol-3-amine | [10] |
| Synonyms | 5-Methyl-3-pyrazolamine, 3-methyl-1H-pyrazol-5-amine | [10] |
Synthesis and Manufacturing
The most common and industrially relevant synthesis of this compound involves the cyclocondensation reaction between a cyanoacetone precursor and a hydrazine (B178648) source.[3] This method is efficient and utilizes readily available starting materials.
Experimental Protocol: Synthesis from Sodium Cyanoacetone
A widely cited method involves the reaction of an alkali metal salt of cyanoacetone with a hydrazinium (B103819) salt, such as hydrazinium monohydrochloride.[3][8]
Materials:
-
Sodium cyanoacetone (NaCyA)
-
Hydrazinium monohydrochloride (40% by weight aqueous solution)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A 40% aqueous solution of hydrazinium monohydrochloride (1.43 mol) is charged into a reaction vessel. The pH is adjusted to between 1 and 2 using a catalytic amount of concentrated HCl.[8]
-
Equimolar amounts of sodium cyanoacetone are added portion-wise to the solution at 30°C over a period of 45 minutes.[8]
-
The reaction mixture is stirred and allowed to react for an additional 4.5 hours.[8]
-
Following the reaction period, 650 ml of toluene is added to the vessel.[8]
-
Water is removed from the reaction mixture via azeotropic distillation.[8]
-
Upon cooling, an equal volume of ethanol is added to the toluene solution to precipitate sodium chloride.[8]
-
The sodium chloride precipitate is removed by filtration.[8]
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound with a purity of over 98%.[8]
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [chembk.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-5-methylpyrazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Amino-5-methylpyrazole (B16524), tailored for researchers, scientists, and professionals in drug development.
Core Properties
This compound, a heterocyclic amine, serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₄H₇N₃ |
| Molecular Weight | 97.12 g/mol |
| CAS Number | 31230-17-8 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 45-47 °C |
| Boiling Point | 213 °C at 19 hPa |
| Flash Point | 113 °C (closed cup) |
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reaction of a cyanoacetone alkali metal salt with a hydrazinium (B103819) salt.[1][2][3] This process is valued for its high yield and purity of the final product.[1]
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
Sodium cyanoacetone
-
Hydrazinium monohydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Water
Equipment:
-
Reaction flask with reflux condenser and water separator
-
Stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
A suspension of 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride is prepared in 300 ml of toluene in a reaction flask.[1]
-
The mixture is heated to reflux with a water separator until the separation of water ceases, indicating the completion of the reaction.[1]
-
After cooling, the precipitated sodium chloride is removed by filtration.[1]
-
The filtrate is concentrated under reduced pressure to remove the toluene.[1]
-
The crude product is then purified by vacuum distillation, yielding 99% pure this compound.[1]
An alternative aqueous-based procedure involves adjusting the pH of a 40% by weight aqueous solution of hydrazinium monohydrochloride to between 1 and 2 with catalytic amounts of concentrated hydrochloric acid.[1] Equimolar amounts of sodium cyanoacetone are then added to this solution at 30°C over a period of 45 minutes.[1] The reaction is allowed to proceed for an additional 4.5 hours before extraction with toluene and subsequent purification.[1]
Applications in Synthesis: A Logical Workflow
This compound is a key precursor in the multicomponent synthesis of various heterocyclic compounds, including partially hydrogenated pyrazolo[3,4-b]quinolinones.[4] The following diagram illustrates the logical workflow of a typical condensation reaction involving this compound.
Caption: Logical workflow for the synthesis of pyrazolo[3,4-b]quinolinone derivatives.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. 3-氨基-5-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to 3-Amino-5-methylpyrazole: Physicochemical Properties and Synthesis
This technical guide provides an in-depth overview of the core physicochemical properties of 3-Amino-5-methylpyrazole (B16524), targeted at researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation.
Physicochemical Data
This compound is a heterocyclic organic compound with applications as a chemical intermediate, particularly in the synthesis of pharmaceuticals and as a precursor for magenta couplers in photographic materials.[1] Its physical properties have been reported with some variability across different sources, which is common depending on the purity and the experimental conditions under which the measurements were taken.
A summary of the reported melting and boiling points is provided in the table below for easy comparison.
| Property | Value | Conditions | Source(s) |
| Melting Point | 39-47 °C | Not Specified | [2] |
| 41 °C | Not Specified | [3] | |
| 41.0°C to 43.0°C | Not Specified | [3] | |
| 45-47 °C | lit. | ||
| 186.0 °C | Not Specified | [4] | |
| Boiling Point | 128 °C | 2 mmHg | [1][5][6] |
| 152-153 °C | 6 Torr | [4] | |
| 213 °C | 14 mmHg | [2] |
Note: The significant variation in the reported melting point, particularly the value of 186.0 °C from one source, may indicate the presence of different polymorphic forms or impurities. The majority of sources report a melting point in the range of 39-47 °C.
Experimental Protocols
While detailed experimental protocols for the determination of the melting and boiling points of this compound are not extensively described in the reviewed literature, standard laboratory methods are typically employed for such characterizations.
-
Melting Point Determination: The melting point of a solid compound is typically determined using a melting point apparatus, where a small, powdered sample in a capillary tube is heated at a controlled rate. The temperature range over which the substance melts is recorded. Alternatively, Differential Scanning Calorimetry (DSC) can be used to obtain a more precise melting point and to study phase transitions.
-
Boiling Point Determination: The boiling point of a liquid is determined by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. For small quantities or to avoid decomposition at atmospheric pressure, vacuum distillation is often employed. The temperature at which the liquid boils at a specific reduced pressure is recorded. A micro-boiling point method can also be used, which involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in the sample.
Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of cyanoacetone or its alkali metal salt with hydrazine (B178648) or a hydrazine salt.[1] The following is a representative protocol based on a patented method.[1][5][6]
Reaction: The synthesis proceeds via the cyclization of a cyanoacetone derivative with a hydrazine derivative.
Materials:
-
Sodium cyanoacetone
-
Hydrazinium (B103819) monohydrochloride
-
Ethanol
Procedure:
-
A suspension of sodium cyanoacetone and hydrazinium monohydrochloride in toluene is heated to reflux.
-
A water separator is used to remove the water formed during the reaction until the amount of separated water remains constant.
-
The reaction mixture is then cooled.
-
Ethanol is added to precipitate sodium chloride, which is a byproduct of the reaction.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate, containing the crude this compound, is concentrated.
Logical and Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.
Caption: Synthesis and Purification of this compound.
Biological Signaling Pathways
Extensive literature searches did not reveal any direct involvement of this compound in specific biological signaling pathways. Its primary role in the life sciences appears to be as a versatile building block for the synthesis of more complex molecules with potential biological activities.
It is important to note that the pyrazole (B372694) scaffold is a known pharmacophore present in various drugs. For instance, fomepizole (4-methylpyrazole) is a competitive inhibitor of alcohol dehydrogenase (ADH) and is used as an antidote for methanol (B129727) and ethylene (B1197577) glycol poisoning.[7][8][9][10] This inhibition prevents the metabolic conversion of these substances into their toxic metabolites.[8][9] While this compound shares the pyrazole core, its specific biological targets and mechanisms of action, if any, are not well-documented in publicly available research. Therefore, a signaling pathway diagram for this compound cannot be provided at this time. Research in this area may uncover direct biological roles for this compound in the future.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 8. Fomepizole - Wikipedia [en.wikipedia.org]
- 9. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
Spectroscopic Analysis of 3-Amino-5-methylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-methylpyrazole, a heterocyclic amine of significant interest in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational dataset for its identification, characterization, and application in further research and development.
Spectroscopic Data
The following sections present the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide key insights into its molecular framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 2.15 | s | -CH₃ | CDCl₃ |
| 3.6 (broad) | s | -NH₂ | CDCl₃ |
| 5.31 | s | C₄-H | CDCl₃ |
| 9.3 (broad) | s | -NH (pyrazole ring) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| ~11 | -CH₃ | DMSO-d₆ |
| ~95 | C₄ | DMSO-d₆ |
| ~140 | C₅ | DMSO-d₆ |
| ~155 | C₃ | DMSO-d₆ |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its amine and pyrazole (B372694) functionalities.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 3000-2850 | Medium | C-H stretching (methyl and aromatic) |
| ~1630 | Strong | N-H bending (amine) |
| ~1580 | Medium | C=N stretching (pyrazole ring) |
| ~1450 | Medium | C-H bending (methyl) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of solid samples like this compound. The specific parameters may need to be optimized for the instrument being used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The final volume should be around 0.5-0.7 mL.
-
Instrumentation: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Visualization of Spectroscopic Workflow
The following diagrams illustrate the general workflows for obtaining and analyzing NMR and IR spectroscopic data.
Caption: General workflows for NMR and IR spectroscopic analysis.
Caption: Logical relationship between the compound, spectroscopic techniques, and derived information.
An In-depth Technical Guide on the Solubility of 3-Amino-5-methylpyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-5-methylpyrazole (B16524) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for the quantitative determination of solubility. Furthermore, a logical workflow for the synthesis of this compound is presented, offering valuable insights for researchers working with this compound.
Qualitative Solubility of this compound
This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor for the synthesis of celecoxib (B62257) and other pyrazole-containing drugs. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development.
Based on available safety data sheets and chemical supplier information, this compound is qualitatively described as being soluble in the following organic solvents:
Furthermore, ethanol is frequently utilized as a solvent during its synthesis and workup procedures, suggesting at least moderate solubility in this solvent.[1][3][4] Toluene is also mentioned as a reaction solvent in its synthesis, though the compound's solubility in it at ambient temperature is not explicitly stated.[3][4]
A summary of the qualitative solubility data is presented in Table 1.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source |
| Dichloromethane | Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
| Ethanol | Implied Moderate to High Solubility | [1][3][4] |
| Toluene | Used as a reaction solvent | [3][4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.
Principle
A saturated solution of this compound is prepared in the desired organic solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Materials and Apparatus
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature bath or incubator
-
Volumetric flasks
-
Pipettes
-
Beakers or flasks with stoppers
-
Evaporating dish or watch glass
-
Oven
-
Desiccator
-
Filter paper and funnel
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a beaker or flask.
-
Place the sealed container in a constant temperature bath and stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the container is essential to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.
-
Filter the withdrawn sample through a filter paper to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Weigh a clean and dry evaporating dish or watch glass accurately.
-
Transfer the filtered saturated solution into the pre-weighed container.
-
Evaporate the solvent in a fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.
-
Once the solvent has completely evaporated, dry the residue in an oven at a temperature below the melting point of this compound (45-47 °C) until a constant weight is achieved.
-
Cool the container with the dried solute in a desiccator to room temperature before weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.
-
The solubility can then be expressed as:
-
g/100 mL: (mass of residue in g / volume of solution taken in mL) x 100
-
mol/L: (mass of residue in g / molecular weight of this compound) / (volume of solution taken in L)
-
-
Visualization of Synthetic Workflow
Understanding the synthesis of this compound is crucial for its application in research and development. The following diagram illustrates a common synthetic route.
Caption: Synthetic workflow for this compound.
This guide provides foundational knowledge on the solubility of this compound and a practical approach to its quantitative determination. The provided synthetic workflow offers a visual representation of a common manufacturing process, which can be valuable for process chemists and researchers in drug development.
References
- 1. This compound | 31230-17-8 [chemicalbook.com]
- 2. 3-Amino-5-methyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 3. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Resonance Structures of 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the resonance structures of 3-amino-5-methylpyrazole (B16524), a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document elucidates the interplay between tautomerism and resonance, details the relative stability of the principal tautomeric forms, and presents the key resonance contributors that define the molecule's electronic distribution and reactivity. This guide also furnishes detailed experimental and computational protocols for the characterization of these resonance structures, aimed at facilitating further research and application in drug design and development.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the construction of fused heterocyclic systems with diverse biological activities. The reactivity and pharmacological profile of this molecule are intrinsically linked to its electronic structure, which is best described as a resonance hybrid of several contributing forms. Understanding the nature and relative contributions of these resonance structures is paramount for predicting reaction outcomes, designing novel derivatives, and elucidating mechanisms of biological action. This guide provides an in-depth examination of these resonance structures, supported by theoretical principles and practical methodologies for their investigation.
Tautomerism and Its Influence on Resonance
A critical aspect of the structural chemistry of this compound is its existence as a mixture of tautomers in solution. The principal tautomeric forms are 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole.
Computational studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, on the parent 3(5)-aminopyrazole have shown that the 3-amino tautomer is more stable than the 5-amino tautomer. This preference is attributed to greater π-delocalization. For substituted aminopyrazoles, electron-donating groups, such as the methyl group in this compound, further favor the 3-amino tautomer. Consequently, the resonance structures of the more stable 3-amino-5-methyl-1H-pyrazole tautomer are of primary importance in describing the molecule's overall electronic character.
Principal Resonance Structures of this compound
The electronic distribution in this compound is a hybrid of several resonance contributors. The most significant of these structures arise from the delocalization of the lone pair of electrons on the exocyclic amino group and the π-electrons within the pyrazole (B372694) ring.
Caption: Major resonance contributors of this compound.
-
Structure I: This is the neutral, ground-state representation with a fully aromatic pyrazole ring. It is a major contributor to the overall resonance hybrid.
-
Structure II: This contributor arises from the delocalization of the lone pair of electrons from the exocyclic nitrogen atom into the pyrazole ring, creating a negative charge on the N2 nitrogen and a positive charge on the exocyclic nitrogen. This structure highlights the electron-donating nature of the amino group.
-
Structure III: In this zwitterionic form, the lone pair from the amino group is further delocalized, resulting in a negative charge on the C4 carbon of the pyrazole ring. This indicates an increased nucleophilicity at this position, which is a key factor in its reactivity in electrophilic substitution reactions.[1]
The resonance hybrid has significant electron density at the N2 and C4 positions, making these sites susceptible to electrophilic attack. The delocalization of the amino group's lone pair also imparts a partial double bond character to the C3-NH2 bond.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇N₃ | [2] |
| Molecular Weight | 97.12 g/mol | [2] |
| Melting Point | 45-47 °C | [3] |
| Boiling Point | 213 °C at 14 mmHg | [3] |
| ¹H NMR (Acetone-d₆) | Chemical shifts (ppm) would be listed here | [4] |
| ¹³C NMR (Solvent dependent) | Chemical shifts (ppm) would be listed here | [5] |
Note: Specific chemical shifts from NMR spectra are dependent on the solvent and experimental conditions and should be consulted from the primary references.
Experimental and Computational Protocols
The elucidation of resonance structures is typically achieved through a combination of experimental techniques and computational modeling. Below are detailed protocols for key methods applicable to the study of this compound.
X-ray Crystallography for Solid-State Structure Determination
This technique provides the precise bond lengths and angles in the crystalline state, offering direct evidence for bond delocalization.
Caption: Workflow for X-ray crystallography.
Protocol:
-
Crystal Growth:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to achieve a supersaturated solution.
-
Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane), or slow cooling to promote the growth of single crystals of suitable size and quality (0.1-0.3 mm).
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Place the crystal in a diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters using full-matrix least-squares refinement.
-
-
Data Analysis:
-
Analyze the refined structure to obtain precise bond lengths and angles.
-
Compare the experimental bond lengths (e.g., C3-N(amino), C3-N2, C4-C5) with standard single and double bond values to assess the degree of π-delocalization and the contribution of different resonance forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, is a powerful tool for probing the electron density at different atomic positions in solution.
Caption: Logic for NMR-based resonance analysis.
Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of this compound (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the carbon atoms in the pyrazole ring (C3, C4, and C5) will reflect the local electron density. A more upfield (lower ppm) chemical shift for C4 compared to typical pyrazole carbons would support the contribution of resonance structure III.
-
-
¹⁵N NMR Spectroscopy:
-
If available, acquire a ¹⁵N NMR spectrum. This can be done through direct detection or, more commonly, via heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation).
-
The chemical shift of the N2 atom will be indicative of its electron density. A more shielded (lower ppm) N2 signal compared to a standard pyrazole would be consistent with the negative charge localization in resonance structure II.
-
-
Low-Temperature NMR:
-
To study the tautomeric equilibrium, which is linked to the resonance, conduct NMR experiments at low temperatures. This can slow down the proton exchange between the tautomers, potentially allowing for the observation of separate signals for each tautomer and a determination of their relative populations.
-
Computational Chemistry for Theoretical Validation
Quantum chemical calculations are invaluable for predicting molecular properties and corroborating experimental findings.
Protocol:
-
Geometry Optimization and Frequency Calculation:
-
Using a quantum chemistry software package (e.g., Gaussian, ORCA), build the 3D structure of this compound.
-
Perform a geometry optimization and frequency calculation using an appropriate level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This will provide the optimized bond lengths and angles.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis on the optimized geometry. This method provides a quantitative description of the electron delocalization by analyzing the interactions between filled and empty orbitals. The output will quantify the stabilization energies associated with the delocalization from the amino lone pair to the pyrazole ring, giving a measure of the importance of the zwitterionic resonance contributors.
-
-
NMR Chemical Shift Prediction:
-
Calculate the NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method at the same level of theory.
-
Compare the calculated chemical shifts with the experimental data to validate the theoretical model and aid in the assignment of the experimental spectra.
-
Conclusion
The electronic structure of this compound is best described as a resonance hybrid, with significant contributions from zwitterionic forms that increase the electron density at the N2 and C4 positions of the pyrazole ring. This electron distribution is a direct consequence of the powerful electron-donating capacity of the amino group. A thorough understanding of these resonance effects, achieved through a combination of the experimental and computational methods detailed in this guide, is essential for the rational design of new pharmaceuticals and functional materials based on this important heterocyclic scaffold. Further quantitative studies, particularly using NBO analysis and advanced NMR techniques, are encouraged to provide a more detailed picture of the contributions of each resonance structure.
References
The Amino Group of 3-Amino-5-methylpyrazole: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-methylpyrazole (B16524) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility is largely dictated by the reactivity of its constituent functional groups, most notably the exocyclic amino group. This technical guide provides an in-depth exploration of the chemical behavior of this amino group, detailing its role in a variety of important organic transformations. This document outlines the electronic properties and tautomeric forms of the molecule that influence its reactivity. It further provides a comprehensive overview of key reactions such as N-alkylation, N-acylation, diazotization, and Schiff base formation. Detailed experimental protocols for the synthesis of this compound and its subsequent derivatization are provided, supported by quantitative data to guide synthetic efforts.
Introduction
This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and two functional groups: a primary amino group at the C3 position and a methyl group at the C5 position. This arrangement of functionalities imparts a unique chemical character to the molecule, making it a valuable precursor in the synthesis of a wide range of more complex structures, including pharmaceuticals and agrochemicals.[1] The reactivity of this compound is primarily centered around the nucleophilicity of the exocyclic amino group and the pyrazole (B372694) ring itself. Understanding the factors that govern the reactivity of the amino group is crucial for its effective utilization in synthetic organic chemistry.
Tautomerism and Electronic Effects
This compound exists in tautomeric forms, which can influence its reactivity. The exocyclic amino group enhances the electron density of the pyrazole ring through resonance, which can be visualized through its resonance structures.[2] This increased electron density, particularly at the C4 position, makes the ring susceptible to electrophilic attack. The amino group itself is a primary site of nucleophilic attack.
Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves the condensation reaction between a cyanoacetone derivative and a hydrazine (B178648) source.[3][4]
Experimental Protocol: Synthesis from Sodium Cyanoacetone and Hydrazinium (B103819) Monohydrochloride
A suspension of sodium cyanoacetone (1 mol) and hydrazinium monohydrochloride (1 mol) in toluene (B28343) (300 ml) is refluxed with a water separator until the separation of water ceases. After cooling the reaction mixture, sodium chloride is precipitated by the addition of ethanol. The precipitate is filtered off, and the filtrate is concentrated and purified by vacuum distillation to yield this compound.[3]
Reactivity of the Amino Group
The exocyclic amino group in this compound is a versatile handle for a variety of chemical transformations.
Basicity and Salt Formation
As a primary amine, the amino group is basic and readily reacts with acids to form stable salts.[5]
N-Alkylation
The N-alkylation of this compound can be a complex reaction due to the presence of multiple nucleophilic nitrogen atoms (the exocyclic amino group and the two ring nitrogens). The regioselectivity of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[3] Generally, under basic conditions, alkylation tends to occur at the ring nitrogens.
Logical Relationship: Factors Influencing N-Alkylation Regioselectivity
References
An In-depth Technical Guide to 3-Amino-5-methylpyrazole Derivatives and Analogs for Researchers and Drug Development Professionals
Abstract
The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-amino-5-methylpyrazole (B16524) stands out as a versatile building block for the synthesis of a diverse array of derivatives and analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are of paramount importance in the pharmaceutical industry. The unique structural features of the pyrazole nucleus allow for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[1][2]
This compound, in particular, serves as a crucial starting material for the synthesis of various fused heterocyclic systems and substituted pyrazole derivatives.[3] Its amino group provides a reactive handle for the introduction of diverse functionalities, enabling the exploration of vast chemical space and the optimization of biological activity. This guide will delve into the core aspects of this compound chemistry and pharmacology, providing a technical foundation for the design and development of novel therapeutic agents.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel drug candidates. This section outlines established synthetic protocols.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reaction of cyanoacetone or its alkali metal salt with a hydrazine (B178648) salt, such as hydrazinium (B103819) monohydrochloride.[4][5][6]
Experimental Protocol: Synthesis of this compound [6]
-
To a suitable reaction vessel, add a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol).
-
Over a period of 2 hours, add sodium cyanoacetone (1 mol) to the solution at 35°C.
-
Allow the reaction mixture to stir for an additional 4.5 hours.
-
Add 400 ml of toluene (B28343) to the reaction mixture and remove the water by azeotropic distillation.
-
Distill off the toluene.
-
Precipitate sodium chloride from the viscous residue by adding 200 ml of ethanol (B145695) and filter.
-
Remove the ethanol from the filtrate under vacuum to yield this compound.
Note: Purity and yield can be further optimized by adjustments to reaction time, temperature, and purification methods as described in the cited literature.
Synthesis of this compound Derivatives
The versatile reactivity of the amino group of this compound allows for the synthesis of a wide range of derivatives, including Schiff bases and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Schiff bases are synthesized by the condensation of the primary amino group of this compound with various aromatic aldehydes.
Experimental Protocol: General Synthesis of this compound Schiff Bases [7]
-
Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in a suitable solvent such as isopropyl alcohol (10 mL).
-
Add a catalytic amount of acetic acid to the solution.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the Schiff base derivative.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) for further purification.
Pyrazolo[1,5-a]pyrimidines are formed through the cyclocondensation reaction of this compound with β-dicarbonyl compounds or their equivalents.[1][8]
Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]pyrimidines [1]
-
To a solution of this compound (1 mmol) in an appropriate solvent (e.g., ethanol), add a β-dicarbonyl compound (e.g., acetylacetone) (1 mmol).
-
Add a catalytic amount of a suitable acid or base if required.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and recrystallize to obtain the pure pyrazolo[1,5-a]pyrimidine (B1248293) derivative.
Biological Activities of this compound Derivatives
Derivatives of this compound have shown a remarkable range of biological activities, with significant potential in the treatment of cancer, inflammation, and microbial infections.
Anticancer Activity
Pyrazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[9][10]
Mechanism of Action: Kinase Inhibition in Cancer
Several derivatives of 3-aminopyrazole (B16455) have been identified as potent inhibitors of various kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and c-Jun N-terminal Kinase (JNK).[10][11][12][13] The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine have been shown to be selective inhibitors of Aurora A kinase.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Diverse Biological Activities of the 3-Amino-5-methylpyrazole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-5-methylpyrazole (B16524) core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide spectrum of biological activities.[1][2][3][4] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and tautomerism, make it an attractive moiety for designing novel therapeutic agents.[4] This technical guide provides an in-depth overview of the significant biological activities associated with the this compound scaffold and its derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents, acting through various mechanisms such as kinase inhibition, cell cycle arrest, and induction of apoptosis.[1][5][6][7] Several studies have reported the potent cytotoxic effects of these compounds against a range of human cancer cell lines.
The pyrazole (B372694) nucleus is a key feature in many molecules with diverse biological applications.[2][8] Specifically, 5-aminopyrazoles have been extensively studied for their anti-inflammatory and anticancer properties, targeting enzymes and receptors involved in cancer progression.[9] The incorporation of the pyrazole scaffold can lead to the disruption of critical signaling pathways that control cell proliferation and survival.[6] For instance, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby halting the uncontrolled proliferation of tumor cells.[10]
Below is a summary of the reported in vitro anticancer activities of various this compound derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrazole-arylacetamide hybrid 173a | MCF-7 (Breast) | 0.604 µM | [8] |
| Pyrazole-arylacetamide hybrid 173b | MCF-7 (Breast) | 0.665 µM | [8] |
| Tetrahydrothiochromeno[4,3-c]pyrazole 159a | MGC-803 (Gastric) | 15.43 µM | [8] |
| Tetrahydrothiochromeno[4,3-c]pyrazole 159b | MGC-803 (Gastric) | 20.54 µM | [8] |
| 1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate 136b | A549 (Lung) | 1.962 µM | [8] |
| 1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate 136b | HCT-116 (Colon) | 3.597 µM | [8] |
| 1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate 136b | MCF-7 (Breast) | 1.764 µM | [8] |
| 1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate 136b | HT-29 (Colon) | 4.496 µM | [8] |
| Sulphamoyl derivative 148a | A549 (Lung) | 5.34 µM | [8] |
| Sulphamoyl derivative 148b | A549 (Lung) | 6.48 µM | [8] |
| Sulphamoyl derivative 148a | MCF-7 (Breast) | 4.71 µM | [8] |
| Sulphamoyl derivative 148b | MCF-7 (Breast) | 5.33 µM | [8] |
| Bis(imino)pyridine Schiff base 2c | HCT116 (Colon) | 0.40 µM | [11] |
| TPy-Cs1 | HN9 (Head and Neck) | 14.4 µg/mL | [6] |
| 1,3,4-Triarylpyrazole 55 | MCF7 (Breast) | 6.53 µM | [12] |
| 1,3,4-Triarylpyrazole 55 | A549 (Lung) | 26.40 µM | [12] |
| 1,3,4-Triarylpyrazole 55 | HCT116 (Colon) | 59.84 µM | [12] |
| Pyrazolo[4,3-c]pyridine 41 | MCF7 (Breast) | 1.937 µg/mL | [12] |
| Pyrazolo[4,3-c]pyridine 41 | HepG2 (Liver) | 3.695 µg/mL | [12] |
| Pyrazolo[4,3-c]pyridine 42 | HCT116 (Colon) | 2.914 µg/mL | [12] |
| 2-bromo-substituted pyrazole derivative 26 | PC3 (Prostate) | More potent than other halogen-substituted derivatives | [13] |
| 2-bromo-substituted pyrazole derivative 26 | DU145 (Prostate) | More potent than other halogen-substituted derivatives | [13] |
Signaling Pathways in Cancer
The anticancer activity of pyrazole derivatives often involves the modulation of key signaling pathways that are dysregulated in cancer. One such pathway is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.
Antimicrobial Activity
The this compound scaffold has also been a foundation for the development of potent antimicrobial agents. These compounds have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[11][14] The mechanism of action for their antimicrobial effects can vary, but some derivatives are known to interfere with essential cellular processes in microorganisms.
The following table summarizes the antimicrobial activity of several this compound derivatives.
| Compound/Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Bis(imino)pyridine Schiff base 2a | Staphylococcus aureus | 3.125 µg/ml (MIC) | [11] |
| Bis(imino)pyridine Schiff base 2d | Staphylococcus aureus | 3.125 µg/ml (MIC) | [11] |
| Bis(imino)benzene compound 3c | Pseudomonas aeruginosa | 6.25 µg/ml (MIC) | [11] |
| Bis(imino)benzene compound 3e | Pseudomonas aeruginosa | 6.25 µg/ml (MIC) | [11] |
| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 - 50 mg/mL (MIC) | [15] |
| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine 5d | Staphylococcus aureus | 37.9–113.8 μM (MIC) | [16] |
| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine 5g | Trichophyton viride | More active than bifonazole (B1667052) and ketoconazole | [16] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases.[17] Pyrazole derivatives have a long history as anti-inflammatory agents, with some, like celecoxib, being widely used in clinical practice.[2] The this compound scaffold has been utilized to create novel anti-inflammatory compounds that often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[18][19]
The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways like the NF-κB pathway.[17]
| Compound/Derivative | Assay | Activity | Reference |
| 1,3,4,5-tetrasubstituted pyrazole 117a | In vitro anti-inflammatory | 93.80% inhibition | [8] |
| 5-Aminopyrazole 35a | In vitro COX-2 inhibition | IC50 = 0.55 mM | [3] |
| 5-Aminopyrazole 35b | In vitro COX-2 inhibition | IC50 = 0.61 mM | [3] |
| 5-Aminopyrazole 35a | Carrageenan-induced rat paw oedema | 91.11% oedema inhibition | [3] |
| Pyrazolo[1,5-a]quinazoline 13i | NF-κB/AP-1 reporter activity | IC50 < 50 µM | [20] |
| Pyrazolo[1,5-a]quinazoline 16 | NF-κB/AP-1 reporter activity | IC50 < 50 µM | [20] |
Inflammatory Signaling Pathway
The anti-inflammatory action of many compounds, including pyrazole derivatives, involves the inhibition of the NF-κB signaling pathway, which plays a central role in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 3-Methyl-5-pyrazolone Derivatives
A common starting point for many biologically active pyrazole derivatives is the synthesis of a pyrazolone (B3327878) core.[21]
-
Preparation of 3-Methyl-5-pyrazolone: Ethyl acetoacetate (B1235776) is treated with hydrazine (B178648) hydrate (B1144303) in absolute ethanol (B145695) and refluxed.[21]
-
Formation of Benzylidene Derivatives: The synthesized 3-methyl-5-pyrazolone is then reacted with various aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde) to form benzylidene derivatives.[21]
-
Formation of Fused Pyrazole Ring Systems: These substituted pyrazoles are subsequently treated with hydrazine or phenylhydrazine (B124118) to yield fused pyrazole ring systems.
-
Purification: The final compounds are purified by recrystallization.
-
Characterization: The structures of the synthesized compounds are confirmed using spectroscopic techniques such as IR, 1H NMR, and Mass spectroscopy.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
General Experimental Workflow
The development of novel therapeutic agents based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.
Caption: A general workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
The this compound scaffold continues to be a highly valuable framework in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties and the development of novel therapeutic agents with improved efficacy and safety profiles. Future research in this area will likely focus on elucidating the precise mechanisms of action of these compounds and optimizing their structures to enhance their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 31230-17-8 | Benchchem [benchchem.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]
- 10. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 13. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 21. researchgate.net [researchgate.net]
3-Amino-5-methylpyrazole: A Versatile Precursor for the Synthesis of Fused Pyrazoles in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fused heterocyclic compounds are cornerstones in medicinal chemistry, with the pyrazole (B372694) scaffold being a particularly privileged structure due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1] Among the various pyrazole-based synthons, 3-amino-5-methylpyrazole (B16524) stands out as a highly versatile and reactive building block for the construction of diverse fused pyrazole systems.[2][3] Its unique structure, featuring an endocyclic secondary amine and an exocyclic primary amino group, allows it to react as a bidentate nucleophile with various 1,3-bielectrophilic compounds, leading to the efficient synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other significant heterocyclic cores.[4] This guide provides a detailed overview of the synthetic utility of this compound, focusing on key reaction pathways, experimental protocols, and quantitative data to support researchers in the field of drug discovery and organic synthesis.
Core Synthesis Pathways
This compound serves as a key precursor for two major classes of fused heterocycles: Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. The regioselectivity of the cyclization reaction is a critical aspect of the synthesis, often influenced by the reaction conditions and the nature of the electrophilic partner.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are synthesized typically through the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent.[5] The reaction proceeds via initial nucleophilic attack from the exocyclic amino group onto one of the carbonyls, followed by intramolecular cyclization involving the endocyclic nitrogen and the second carbonyl group, and subsequent dehydration. Multicomponent reactions have also been developed to streamline this process, offering high efficiency and atom economy.[6]
Caption: General reaction scheme for Pyrazolo[1,5-a]pyrimidine synthesis.
A notable example is the multicomponent reaction involving this compound, an aldehyde, and acetylacetone (B45752).[6] This approach allows for the synthesis of complex bis(pyrazolo[1,5-a]pyrimidinyl) derivatives in a single step, often using water as a green solvent.
| Precursors | Reaction Conditions | Product Type | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate, reflux, 24 h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) | 89 | [7] |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215), Morpholine (B109124) | K₂CO₃, Acetone, RT, 1.5 h | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94 | [7] |
| This compound, Aldehyde, Acetylacetone | Water, reflux, 30 min | bis(Pyrazolo[1,5-a]pyrimidin-6-yl)methane | 83-85 | [6] |
| This compound, Aldehyde, Acetylacetone | Water, Microwave, 100 °C, 100 min | bis(Pyrazolo[1,5-a]pyrimidin-6-yl)methane | 85-88 | [6] |
| This compound, Aldehyde, Acetylacetone | Water, Ultrasound, RT, 25-30 min | bis(Pyrazolo[1,5-a]pyrimidin-6-yl)methane | 89-91 | [6] |
| 5-Amino pyrazole derivatives, 2-(Arylidene)malononitrile | Reflux | 5-Aryl-pyrazolo[1,5-a]pyrimidines | 73-80 | [1] |
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the isomeric Pyrazolo[3,4-b]pyridine core involves the formation of a pyridine (B92270) ring fused to the pyrazole. A common strategy is the reaction of a 5-aminopyrazole with α,β-unsaturated ketones.[8] The proposed mechanism involves a Michael addition of the C4 of the pyrazole ring to the unsaturated system, followed by cyclization of the amino group onto the carbonyl, dehydration, and subsequent oxidation to furnish the aromatic pyridine ring.
Caption: General reaction scheme for Pyrazolo[3,4-b]pyridine synthesis.
The use of catalysts such as Zirconium tetrachloride (ZrCl₄) can facilitate this cyclization.[8] Multicomponent reactions involving an aminopyrazole, an aldehyde, and a β-diketone under microwave irradiation have also been reported as an efficient one-pot method.[9]
| Precursors | Reaction Conditions | Product Type | Yield (%) | Reference |
| 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated ketones | ZrCl₄, DMF/EtOH, 95 °C, 16 h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28 | [8] |
| 3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Paraformaldehyde, β-Diketones | InCl₃, Microwave, Aqueous media | Carbonyl-pyrazolo[3,4-b]pyridines | Good to Excellent | [9] |
Experimental Protocols
Protocol 1: Multicomponent Synthesis of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanes (Conventional Heating)[7]
-
A solution of this compound (2.4 mmol), paraformaldehyde or acetaldehyde (B116499) (1.2-1.3 mmol), and acetylacetone (2.4 mmol) is prepared in water (5 mL).
-
The mixture is heated under reflux for 30 minutes. During the reaction, a crystalline product begins to precipitate.
-
After cooling, the precipitate is filtered off.
-
The collected solid is washed with water and air-dried to yield the final product.
Similar protocols using microwave activation (100 °C for 100 minutes) or ultrasound activation (room temperature for 25-30 minutes) have also been successfully employed.[6]
Protocol 2: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[9]
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.
-
The reaction mixture is degassed, and ZrCl₄ (35 mg, 0.15 mmol) is added.
-
The mixture is stirred vigorously at 95 °C for 16 hours.
-
Upon completion, the mixture is concentrated in vacuo.
-
Water and CHCl₃ are added for extraction. The aqueous phase is separated and washed twice more with CHCl₃.
-
The combined organic phases are dried, concentrated, and the residue is purified by column chromatography to afford the target compound.
Protocol 3: Multi-step Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives[8]
-
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethanolate.
-
The reaction mixture is refluxed for 24 hours to yield the diol product (89% yield).
-
-
Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
The diol (1) is subjected to a chlorination reaction using phosphorus oxychloride (POCl₃).
-
The reaction yields the dichloro derivative (61% yield).
-
-
Step 3: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3)
-
The dichloro compound (2) undergoes a selective nucleophilic substitution with morpholine in the presence of potassium carbonate at room temperature.
-
The reaction is selective for the more reactive chlorine atom at position 7, yielding the final intermediate (94% yield) for further functionalization.
-
Logical Workflow for Fused Pyrazole Synthesis
The strategic selection of reactants and conditions dictates the final fused heterocyclic system. The workflow illustrates the divergent synthetic possibilities starting from the common precursor.
Caption: Divergent synthesis pathways from this compound.
Applications in Drug Development
Fused pyrazole derivatives synthesized from this compound and its analogs exhibit a wide array of biological activities, making them attractive scaffolds for drug development.[1]
-
Anticancer Activity: Certain aryl azo imidazo[1,2-b]pyrazole derivatives have shown potent anticancer properties against MCF-7 breast cancer cells, with IC₅₀ values more potent than the standard drug doxorubicin.[1]
-
Enzyme Inhibition: Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective inhibitors of Pim-1 kinase, a target in oncology.[10] Additionally, pyrazolo[3,4-b]pyridines have been investigated as inhibitors for DYRK1A and 1B kinases.[11]
-
Antimicrobial Agents: Novel pyrazolo[1,5-a]pyrimidine products have been synthesized and screened for in vitro antimicrobial activities against various bacteria and fungi, including Bacillus subtilis and Candida albicans.[1]
-
Neurodegenerative Disease Probes: Pyrazolo[3,4-b]pyridine derivatives have demonstrated high and selective binding to β-amyloid plaques in brain tissue from Alzheimer's disease patients, showing their potential as diagnostic probes.[8]
Biological Activity Data
| Compound Class | Biological Target / Activity | Metric | Value | Reference |
| Aryl azo imidazo[1,2-b]pyrazoles | Anticancer (MCF-7 cells) | IC₅₀ | 6.1 ± 0.4 µM | [1] |
| Pyrazolo[3,4-b]pyridines | DYRK1B Kinase Inhibition | IC₅₀ | 3-287 nM | [11] |
| Pyrazolo[1,5-a]pyrimidines | Anticancer (A-549 cells) | IC₅₀ | 7.19 ± 0.34 µM | [12] |
Conclusion
This compound is an invaluable and versatile precursor in heterocyclic chemistry. Its reactivity enables the straightforward and efficient synthesis of medicinally important fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The development of multicomponent and microwave-assisted reactions further enhances its utility, aligning with the principles of green chemistry. The significant biological activities exhibited by the resulting fused heterocycles underscore the importance of this building block in modern drug discovery and development programs.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step protocol for 3-Amino-5-methylpyrazole synthesis
Application Note: Synthesis of 3-Amino-5-methylpyrazole (B16524)
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of this compound, a key intermediate in the production of pharmaceuticals and photographic magenta couplers.[1][2] The primary synthesis route described is the reaction of a cyanoacetone alkali metal salt with a hydrazinium (B103819) salt, a method known for its efficiency and high yield.[2][3] This protocol is intended for researchers and professionals in organic chemistry and drug development. All procedures should be conducted by trained personnel in a properly equipped laboratory, adhering to all relevant safety guidelines.
Introduction
This compound (also known as 5-Methyl-3-pyrazolamine) is a heterocyclic amine with the molecular formula C₄H₇N₃.[4] It serves as a versatile building block in organic synthesis. Its applications include the creation of magenta dye couplers in photographic materials and the synthesis of various pharmaceutical compounds.[1][2] The synthesis method detailed herein is based on the well-established condensation reaction between a β-ketonitrile (cyanoacetone) and a hydrazine (B178648) derivative.[3][5] This approach is favored for its reliable yields and relatively straightforward procedure.[2][3]
Chemical Properties and Identification
| Property | Value | Reference |
| CAS Number | 31230-17-8 | [4] |
| Molecular Weight | 97.12 g/mol | [4] |
| Appearance | White to light yellow powder or solid | [4][6] |
| Melting Point | 45-47 °C (lit.) | [4] |
| Boiling Point | 213 °C at 14 mmHg (lit.) | [4][7] |
| Solubility | Soluble in Dichloromethane and Methanol | [7] |
Synthesis Pathway and Mechanism
The synthesis of this compound is achieved through the reaction of sodium cyanoacetone (the sodium salt of cyanoacetone) with hydrazinium monohydrochloride.[2][3] The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group of cyanoacetone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the pyrazole (B372694) ring.
Caption: Reaction scheme for this compound synthesis.
Experimental Protocol
Disclaimer: This protocol involves hazardous materials, including hydrazine derivatives, which are toxic and potential carcinogens.[8][9] All steps must be performed inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (Nitrile or Chloroprene), and ANSI Z87.1-compliant safety goggles, must be worn at all times.[9]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| Sodium Cyanoacetone (NaCyA) | 19356-07-5 | 105.06 | 105.1 g | 1.0 |
| Hydrazinium Monohydrochloride | 2644-70-4 | 68.51 | 68.5 g | 1.0 |
| Toluene (B28343) | 108-88-3 | 92.14 | 850 mL | - |
| Ethanol (B145695) (95%) | 64-17-5 | 46.07 | ~400 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
Equipment
-
2L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dean-Stark apparatus or equivalent for azeotropic water removal
-
Heating mantle with temperature controller
-
Dropping funnel
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Vacuum distillation setup
Synthesis Procedure
The following workflow outlines the key stages of the synthesis, from setup to final product purification.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Instructions:
-
Reaction Setup: Assemble the 2L three-necked flask with a mechanical stirrer, reflux condenser equipped with a Dean-Stark trap, and a dropping funnel.
-
Charging Reactants: Suspend 105.1 g (1.0 mol) of sodium cyanoacetone in 200 mL of toluene in the flask.[2]
-
Heating: Heat the suspension to reflux using a heating mantle.
-
Addition of Hydrazine Salt: Prepare a 40% (w/w) aqueous solution of hydrazinium monohydrochloride (68.5 g in 103 mL of water). Add this solution dropwise to the boiling toluene suspension over a period of 2 hours.[2][3]
-
Azeotropic Water Removal: Continuously remove the water from the reaction mixture via azeotropic distillation with toluene using the Dean-Stark trap. Continue until no more water separates.[2][3]
-
Initial Workup: Once the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature. Add an equal volume of ethanol (~400 mL) to the cooled mixture to precipitate sodium chloride.[2][3]
-
Filtration: Filter the precipitated sodium chloride using a Büchner funnel and wash the solid with a small amount of cold ethanol.
-
Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene and ethanol.[3]
-
Final Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at approximately 128 °C at 2 mmHg.[1][2] The product will solidify upon cooling.
Expected Results
| Parameter | Expected Value |
| Yield | 72-85 g (74-88% of theoretical) |
| Purity (GC/HPLC) | >98% |
| Appearance | Light yellow solid after cooling |
Note: Yields can vary based on the efficiency of water removal and purification steps.[1][2][3]
Safety and Handling
Hydrazine derivatives are extremely hazardous.
-
Toxicity: Hydrazine hydrate (B1144303) is corrosive, acutely toxic, and a suspected carcinogen.[8][9] Avoid all contact with skin and eyes and prevent inhalation of vapors.[9][10]
-
Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[9] Use designated areas for handling Particularly Hazardous Substances (PHS).[9]
-
PPE: Wear appropriate PPE, including a face shield if there is a splash hazard.[10]
-
Spills: In case of a spill, evacuate the area and follow emergency procedures. Do not attempt to clean up a large spill yourself.[9] For small spills, absorb with an inert, non-combustible material like sand or vermiculite (B1170534) and place in a sealed container for hazardous waste disposal.[8][10]
-
Waste Disposal: All chemical waste, including emptied containers, must be disposed of as hazardous waste according to institutional and local regulations.[9]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆, 60 MHz):
-
IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=C, and C=N bonds of the pyrazole ring.
-
Mass Spectrometry: Expected molecular ion peak (M+) at m/z = 97.12.
References
- 1. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. 3-氨基-5-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kemphar International - 3-Amino-5-Methyl Pyrazole [kemphar.com]
- 7. This compound | 31230-17-8 [chemicalbook.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. bio.vu.nl [bio.vu.nl]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound(31230-17-8) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of 3-Amino-5-methylpyrazole
These application notes provide detailed methodologies for the comprehensive analytical characterization of 3-Amino-5-methylpyrazole, a crucial intermediate in pharmaceutical and chemical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this polar compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (by GC) | >96.0% | [1] |
| Melting Point | 45-47 °C | |
| Boiling Point | 213 °C at 14 mmHg | |
| Molecular Weight | 97.12 g/mol | [2] |
Experimental Protocol: Reversed-Phase HPLC
This protocol is a general guideline and may require optimization for specific applications.
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
This compound standard (of known purity)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A common starting point is a ratio of 20:80 (v/v) Acetonitrile:Water. Add a small amount of an acidifier, such as 0.1% formic acid or 0.05% TFA, to improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 20:80) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: Determined by UV scan; pyrazoles typically absorb in the range of 210-280 nm.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the calibration standards and the sample solution.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks in the chromatogram (assuming all impurities have a similar response factor).
-
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to identify impurities in this compound that are amenable to gas chromatography.
Experimental Protocol: GC-MS Analysis
Objective: To identify volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or a wax column)
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Reagents:
-
Methanol (B129727) or Dichloromethane (B109758) (GC grade)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injection Port Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak for this compound.
-
For other peaks, perform a library search using the acquired mass spectra to tentatively identify the impurities.
-
Confirmation of impurity identity may require analysis of corresponding reference standards.
-
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Quantitative Data Summary: ¹H and ¹³C NMR
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~2.2 | s | -CH₃ |
| ~5.4 | s | -CH (pyrazole ring) | ||
| ~3.6 | br s | -NH₂ | ||
| ~9.0 | br s | -NH (pyrazole ring) | ||
| ¹³C | Acetone-d₆ | ~11 | -CH₃ | |
| ~97 | -CH (pyrazole ring) | |||
| ~140 | C-CH₃ (pyrazole ring) | |||
| ~155 | C-NH₂ (pyrazole ring) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Logical Relationship Diagram
Caption: Logical workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Quantitative Data Summary: FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 | N-H stretching | Amino (-NH₂) and Pyrazole (-NH) groups |
| 3000-2850 | C-H stretching | Methyl (-CH₃) group |
| ~1640 | N-H bending | Amino (-NH₂) group |
| ~1590 | C=N stretching | Pyrazole ring |
| ~1500 | C=C stretching | Pyrazole ring |
| 1450-1350 | C-H bending | Methyl (-CH₃) group |
Note: These are approximate peak positions and can be influenced by the sample state and intermolecular interactions.
Experimental Protocol: FTIR Analysis
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
FTIR spectrometer
-
Sample holder (e.g., for KBr pellets or liquid films)
Reagents:
-
Potassium bromide (KBr, spectroscopic grade)
-
Sample of this compound
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample.
-
-
Data Analysis:
-
Identify the absorption bands in the spectrum.
-
Assign the observed bands to specific functional group vibrations based on established correlation charts and literature data for similar compounds.
-
Experimental Workflow
Caption: FTIR analysis workflow using the KBr pellet method.
Thermal Analysis (DSC/TGA) for Thermal Stability Assessment
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of this compound, such as its melting point and decomposition temperature.
Experimental Protocol: DSC/TGA Analysis
Objective: To determine the melting point and thermal stability of this compound.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments
-
Sample pans (e.g., aluminum)
-
Data acquisition and processing software
Reagents:
-
Sample of this compound
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a sample pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 300 °C).
-
-
Data Acquisition: Record the heat flow (DSC) and the weight change (TGA) as a function of temperature.
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The endotherm corresponding to the melting point should be observed.
-
TGA: Determine the onset temperature of decomposition from the weight loss curve.
-
Logical Relationship Diagram
Caption: Logical workflow for thermal analysis (DSC/TGA).
References
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory, analgesic, and antimicrobial agents. Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This document provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, including detailed experimental protocols and spectral data interpretation.
Molecular Structure and Tautomerism
This compound can exist in two tautomeric forms, which can influence its NMR spectra. The equilibrium between these forms is often solvent-dependent. The presence of a single set of signals in the NMR spectrum typically indicates a rapid equilibrium on the NMR timescale.
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound. These values are based on data available in public spectral databases and may vary slightly depending on the solvent and concentration used.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.2 | s | 3H |
| C₄-H | ~5.4 | s | 1H |
| NH₂ | ~4.0 (broad) | s | 2H |
| NH | ~10.0 (broad) | s | 1H |
s = singlet
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | ~11 |
| C₄ | ~98 |
| C₅ | ~140 |
| C₃ | ~155 |
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for compounds with exchangeable amine and amide protons.[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals.
-
¹³C NMR Spectroscopy Acquisition
-
Instrument Setup:
-
Use the same prepared sample.
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled one-pulse sequence (e.g., 'zgpg30').
-
Pulse Width: ~30° flip angle.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
Data Interpretation and Structural Verification
-
¹H NMR Spectrum: The ¹H NMR spectrum should display four distinct signals corresponding to the methyl protons, the C₄ proton, the amine protons, and the pyrazole (B372694) NH proton. The broadness of the NH and NH₂ signals is due to quadrupolar relaxation and chemical exchange. The integration of these signals should correspond to a 3:1:2:1 ratio.
-
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show four signals, one for each of the four unique carbon atoms in the molecule. The chemical shifts are characteristic of the electronic environment of each carbon atom.
By combining the information from both ¹H and ¹³C NMR spectra, a complete and unambiguous structural confirmation of this compound can be achieved. These application notes and protocols provide a robust framework for researchers, scientists, and drug development professionals to perform accurate and reliable NMR analysis of this important heterocyclic compound.
References
Application Notes and Protocols: 3-Amino-5-methylpyrazole in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole (B16524) is a versatile building block in organic synthesis, particularly valued for its application in multicomponent reactions (MCRs). Its bifunctional nature, possessing both a nucleophilic amino group and reactive ring nitrogens, allows for the rapid and efficient construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically relevant pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are key structures in medicinal chemistry, often associated with kinase inhibition and anticancer properties.
Application Note 1: Synthesis of Bis(pyrazolo[1,5-a]pyrimidin-6-yl)-substituted Alkanes
This three-component reaction between this compound, an aldehyde, and acetylacetone (B45752) offers a straightforward route to novel bis(pyrazolo[1,5-a]pyrimidin-6-yl)-substituted alkanes.[1][2] The reaction can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound activation, often using water as a green solvent.[1][2]
Experimental Workflow
Caption: General workflow for the synthesis of bis(pyrazolo[1,5-a]pyrimidin-6-yl)-substituted alkanes.
Experimental Protocols
Protocol 1.1: Conventional Heating
-
In a round-bottom flask, suspend this compound (2.4 mmol), the desired aldehyde (1.2 mmol), and acetylacetone (2.4 mmol) in 5 mL of water.
-
Reflux the mixture for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and air-dry to obtain the pure product.[1]
Protocol 1.2: Microwave Irradiation
-
In a microwave reactor vessel, combine this compound (2.4 mmol), the aldehyde (1.2 mmol), and acetylacetone (2.4 mmol) in 4 mL of water.
-
Irradiate the mixture at 100°C for 100 minutes.
-
After cooling, filter the precipitate.
-
Wash the collected solid with water and air-dry.[1]
Protocol 1.3: Ultrasound Activation
-
In a suitable vessel, mix this compound (2.4 mmol), the aldehyde (1.2 mmol), and acetylacetone (2.4 mmol) in 5 mL of water.
-
Submerge the vessel in an ultrasonic bath and sonicate at room temperature for 25-30 minutes.
-
Collect the formed crystalline product by filtration.
-
Wash with water and air-dry.[1]
Quantitative Data
| Aldehyde | Method | Reaction Time | Yield (%) |
| Paraformaldehyde | Conventional Heating | 30 min | 85 |
| Paraformaldehyde | Microwave | 100 min | 82 |
| Paraformaldehyde | Ultrasound | 25 min | 88 |
| Acetaldehyde | Conventional Heating | 30 min | 83 |
| Acetaldehyde | Microwave | 100 min | 80 |
| Acetaldehyde | Ultrasound | 30 min | 85 |
Application Note 2: Iodine-Catalyzed Synthesis of 3-Selenylated Pyrazolo[1,5-a]pyrimidines
This multicomponent reaction provides a metal-free approach to synthesize a diverse range of 3-selenylated pyrazolo[1,5-a]pyrimidines from this compound, chalcones, and diaryl/dialkyl diselenides. Molecular iodine serves as an efficient catalyst for both the cyclization and C-H selenylation steps.
Experimental Workflow
Caption: Workflow for the iodine-catalyzed synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines.
Experimental Protocol
Protocol 2.1: General Procedure
-
To a solution of this compound (0.5 mmol) in DMSO (2.0 mL) in a sealed tube, add the chalcone (0.5 mmol), the diselenide (0.5 mmol), and iodine (10 mol%).
-
Heat the reaction mixture at 110°C for the specified time (monitored by TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Quantitative Data
| Chalcone (R1, R2) | Diselenide (R3) | Time (h) | Yield (%) |
| Phenyl, Phenyl | Phenyl | 10 | 85 |
| 4-Methylphenyl, Phenyl | Phenyl | 12 | 82 |
| 4-Methoxyphenyl, Phenyl | Phenyl | 10 | 88 |
| 4-Chlorophenyl, Phenyl | Phenyl | 12 | 78 |
| Phenyl, 4-Bromophenyl | Phenyl | 12 | 75 |
| Phenyl, Phenyl | Methyl | 14 | 72 |
| Phenyl, Phenyl | Ethyl | 14 | 70 |
Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway
The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible through multicomponent reactions, is a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] One of the most important of these is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and growth.[1][4][5][6][7]
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidines
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Overactivation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers.[1] Pyrazolo[1,5-a]pyrimidine-based compounds have been designed as ATP-competitive inhibitors of PI3K, preventing the phosphorylation of PIP2 to PIP3.[3] This blockade disrupts the downstream signaling cascade, leading to decreased cell proliferation and survival, and represents a promising strategy for targeted cancer therapy.[1][5] The efficient synthesis of diverse pyrazolo[1,5-a]pyrimidine libraries through multicomponent reactions is therefore a valuable tool for the discovery of novel PI3K inhibitors.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application of 3-Amino-5-methylpyrazole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole (B16524) is a versatile heterocyclic building block that serves as a crucial scaffold in the design and synthesis of a wide array of kinase inhibitors. Its inherent structural features, including the presence of a reactive amino group and two nitrogen atoms within the pyrazole (B372694) ring, allow for diverse chemical modifications, making it an ideal starting point for developing potent and selective inhibitors of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound, focusing on its application in targeting key kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinase 3 (JNK3), and Tyrosine Kinase 2 (TYK2).
General Synthetic Strategy
The primary synthetic route for elaborating the this compound core into kinase inhibitors often involves a condensation reaction between the amino group of the pyrazole and a suitable heterocyclic partner, most commonly a pyrimidine (B1678525) derivative. This reaction forms a key pyrazolopyrimidine or similar bicyclic scaffold that mimics the purine (B94841) core of ATP, enabling competitive inhibition at the kinase ATP-binding site. Further functionalization of this core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
General Synthesis Workflow
Application in Targeting Specific Kinases
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. The this compound scaffold has been successfully employed in the development of potent Aurora kinase inhibitors, such as Tozasertib (VX-680).
Signaling Pathway of Aurora Kinases in Mitosis
Quantitative Data: Pyrazole-based Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| P-6 | Aurora A | 110 | HCT116 | 0.37 | [1] |
| MCF-7 | 0.44 | [1] | |||
| VX-680 | Aurora A | - | HCT116 | 0.32 | [1] |
| MCF-7 | 0.40 | [1] |
Experimental Protocol: General Synthesis of a Pyrazolopyrimidine-based Aurora Kinase Inhibitor
This protocol is a generalized procedure based on the synthesis of related compounds.
-
Step 1: Condensation. To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, add a substituted 4-chloro-pyrimidine derivative (1.1 eq) and a base like triethylamine (B128534) (2.0 eq).
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica (B1680970) gel.
-
Step 2: Suzuki Coupling. To a solution of the purified intermediate (1.0 eq) in a mixture of dioxane and water, add a suitable boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 80-100 °C for 8-16 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that control the progression of the cell cycle. Their aberrant activity is a common feature of cancer. The this compound core has been utilized to develop inhibitors targeting various CDKs, particularly CDK2.
Signaling Pathway of CDKs in the Cell Cycle
Quantitative Data: Pyrazole-based CDK Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 5 | CDK2 | 0.56 | HepG2 | 13.14 | [2] |
| MCF-7 | 8.03 | [2] | |||
| Compound 6 | CDK2 | 0.46 | - | - | [2] |
| Compound 11 | CDK2 | 0.45 | - | - | [2] |
| Roscovitine | CDK2 | 0.99 | - | - | [2] |
Experimental Protocol: One-pot Synthesis of Pyrazole-based CDK2 Inhibitors
This protocol is adapted from a microwave-assisted, eco-friendly synthesis.
-
In a microwave reactor vessel, combine an appropriate aryl aldehyde (1 mmol), malononitrile (B47326) (1 mmol), 2-hydrazinopyridine (B147025) (1 mmol), and a catalytic amount of piperidine (B6355638) in ethanol (B145695) (5 mL).
-
Seal the vessel and irradiate with microwaves at 120 °C for 10-15 minutes.
-
After the reaction, cool the vessel to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the purified pyrazole derivative.
c-Jun N-terminal Kinase 3 (JNK3) Inhibitors
JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. It is implicated in neuronal apoptosis and is a therapeutic target for neurodegenerative diseases. Aminopyrazole derivatives have shown promise as selective JNK3 inhibitors.
Signaling Pathway of JNK3 in Neuronal Apoptosis
Quantitative Data: Pyrazole-based JNK3 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | JNK1 Selectivity (fold) | Reference |
| 1c | JNK3 | 99.0 | >10 | [3] |
| 1f | JNK3 | 97.4 | >10 | [3] |
| SR-4326 | JNK3 | - | 18.5 | [4] |
Experimental Protocol: Synthesis of Aminopyrazole-based JNK3 Inhibitors
This is a general multi-step protocol for synthesizing aminopyrazole amides.
-
Step 1: N-Arylation. In a sealed tube, combine 4-nitro-1H-pyrazole (1.0 eq), an appropriate aryl halide (e.g., 3-bromobenzoic acid) (1.1 eq), copper(I) iodide (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (2.0 eq) in a solvent like DMSO.
-
Heat the mixture at 100-120 °C for 24 hours.
-
Cool the reaction, dilute with water, and acidify with HCl. Extract the product with an organic solvent.
-
Step 2: Amide Coupling. Dissolve the resulting acid (1.0 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a base like DIPEA (2.0 eq). Then, add the desired amine (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Work up the reaction by adding water and extracting the product.
-
Step 3: Nitro Reduction. Dissolve the nitro-intermediate in a solvent like ethanol or ethyl acetate (B1210297) and add a catalyst such as Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the amine.
-
Step 4: Urea Formation. Dissolve the amine (1.0 eq) in a solvent like dichloromethane (B109758) and add the desired isocyanate (1.1 eq).
-
Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture and purify the final product by chromatography.
Tyrosine Kinase 2 (TYK2) Inhibitors
TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that regulate the immune system.[5] Inhibitors of TYK2 are being investigated for the treatment of autoimmune and inflammatory diseases. The 3-aminopyrazole (B16455) scaffold has been instrumental in the discovery of novel TYK2 inhibitors.
Signaling Pathway of TYK2 in Cytokine Response
Quantitative Data: Pyrazole-based TYK2 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 20 | TYK2 | 0.9 | [6] |
Experimental Protocol: General Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one TYK2 Inhibitors
This protocol is a generalized representation of the synthesis of this class of compounds.
-
Step 1: Scaffold Formation. React a substituted 3-aminopyrazole with a suitable β-ketoester derivative in a high-boiling point solvent like diphenyl ether.
-
Heat the reaction mixture at a high temperature (e.g., 250 °C) for a short period (e.g., 30 minutes).
-
Cool the reaction and triturate with a non-polar solvent like hexane (B92381) to precipitate the product.
-
Collect the solid by filtration to obtain the pyrazolopyridinone core.
-
Step 2: Halogenation. Treat the pyrazolopyridinone core with a halogenating agent such as N-bromosuccinimide (NBS) in a solvent like DMF.
-
Stir at room temperature until the reaction is complete.
-
Pour the reaction mixture into water to precipitate the halogenated intermediate.
-
Step 3: Suzuki Coupling. Perform a Suzuki coupling reaction with the halogenated intermediate and a desired boronic acid, similar to the protocol described for Aurora kinase inhibitors, to install the final substituent.
-
Purify the final compound using standard chromatographic techniques.
Conclusion
This compound is a privileged scaffold in the field of kinase inhibitor discovery. Its synthetic tractability allows for the creation of diverse libraries of compounds targeting a wide range of kinases implicated in various diseases. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this versatile building block in the development of next-generation kinase inhibitors. The continued exploration of new synthetic methodologies and the strategic design of novel derivatives based on this core will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bms.com [bms.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This scaffold is considered a "privileged structure" as it is found in numerous compounds with therapeutic potential, including approved drugs. Notably, derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) are potent inhibitors of various protein kinases, making them valuable candidates in the development of targeted therapies, particularly in oncology.[2][3] This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines using 3-amino-5-methylpyrazole (B16524) as a key starting material and explores their application as kinase inhibitors.
Synthetic Methodologies
The construction of the pyrazolo[1,5-a]pyrimidine core from this compound can be achieved through several efficient synthetic strategies. The most common approach involves the condensation of the aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound.[4] Variations of this method include conventional heating, microwave-assisted synthesis, and multicomponent reactions, each offering distinct advantages in terms of reaction time, yield, and operational simplicity.
Protocol 1: Conventional Synthesis via Condensation with β-Diketones
This method describes the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (B37558) through the reaction of this compound with acetylacetone (B45752) under acidic conditions.
Experimental Protocol:
-
To a solution of this compound (1.0 g, 10.3 mmol) in glacial acetic acid (20 mL), add acetylacetone (1.14 g, 11.3 mmol).
-
Add a catalytic amount of concentrated sulfuric acid (0.2 mL).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to afford pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
Data Presentation: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Conventional Heating
| Entry | β-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Acetylacetone | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | 4 | 92 | 159-160 |
| 2 | Ethyl acetoacetate | 5-Methyl-7-oxo-2-phenylamino-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 4.5 | 91 | 205-206 |
| 3 | Diethyl malonate | 2-Methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine | 24 | 89 | >300 |
Yields and reaction conditions may vary depending on the specific substrates and scale of the reaction.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation offers a significant acceleration of the reaction, leading to higher yields in shorter timeframes.[3] This protocol outlines a one-pot, two-step synthesis of pyrazolo[1,5-a]pyrimidinones.[5]
Experimental Protocol:
-
In a microwave-safe vial, dissolve the starting β-ketonitrile (1.0 mmol) in methanol (B129727) (5 mL).
-
Add hydrazine (B178648) hydrate (B1144303) (1.2 mmol) and seal the vial.
-
Irradiate the mixture in a microwave reactor at 150 °C for 5 minutes.
-
Cool the vial, then add the β-ketoester (1.1 mmol) and glacial acetic acid (0.5 mL).
-
Reseal the vial and irradiate at 150 °C for an additional 2 hours.
-
After cooling, the product often precipitates. Collect the solid by filtration, wash with cold methanol, and dry.
Data Presentation: Microwave-Assisted Synthesis
| Entry | Aldehyde | β-Dicarbonyl | Product | Reaction Time (min) | Yield (%) |
| 1 | Paraformaldehyde | Acetylacetone | bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane | 100 | 55 |
| 2 | Acetaldehyde | Acetylacetone | 1,1-bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-ethane | 100 | 35 |
Yields are based on a multicomponent reaction in water under microwave irradiation.[6]
Protocol 3: Three-Component Reaction
This one-pot approach combines this compound, an aldehyde, and a β-dicarbonyl compound to afford highly substituted pyrazolo[1,5-a]pyrimidines.[4][7]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.2 mmol), the aldehyde (1.2 mmol), and acetylacetone (1.2 mmol) in water (5 mL).
-
Reflux the mixture for 30 minutes. The product may begin to crystallize out of the solution.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with water, and air-dry.
Data Presentation: Three-Component Synthesis in Water
| Entry | Aldehyde | Method | Reaction Time | Yield (%) |
| 1 | Paraformaldehyde | Conventional Heating | 30 min | 44 |
| 2 | Paraformaldehyde | Ultrasound | 25-30 min | 65 |
| 3 | Acetaldehyde | Ultrasound | 25-30 min | 40 |
Data from a study on the multicomponent reaction of this compound, an aldehyde, and acetylacetone in water.[6]
Mandatory Visualizations
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Applications in Drug Development: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors.[2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3]
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of oncogenic fusion proteins that drive various cancers. Pyrazolo[1,5-a]pyrimidine-based compounds, such as larotrectinib (B560067) and entrectinib, are potent Trk inhibitors that have been approved for the treatment of NTRK fusion-positive solid tumors.[2]
Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Data Presentation: IC₅₀ Values of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| 8a | <5 | <5 | <5 | [8] |
| 8f | <5 | <5 | <5 | [8] |
| 9a | <5 | <5 | <5 | [8] |
| 9b | <5 | <5 | <5 | [8] |
| 9f | <5 | <5 | <5 | [8] |
| 32 | 1.9 | 3.1 | 2.3 | [2] |
| 33 | 3.2 | 5.5 | 3.3 | [2] |
| 34 | 1.8 | 4.1 | 2.3 | [2] |
| 35 | 2.5 | 3.1 | 2.6 | [2] |
| 36 | 1.4 | 2.4 | 1.9 | [2] |
| Larotrectinib | 1.2 | 2.1 | 2.1 | [2] |
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent induction of apoptosis in cancer cells. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK9 inhibitors.[9]
Data Presentation: IC₅₀ Values of Pyrazolo[1,5-a]pyrimidine Derivatives as CDK9 Inhibitors
| Compound | CDK9 IC₅₀ (nM) | Reference |
| Dinaciclib | 4 | [9] |
| 18b | 203 | [9] |
| KB-0742 | 6 | [9] |
| Compound 9 | 0.93 | [10] |
| Compound 10 | 1.27 | [10] |
| Compound 6t | 90 | [1] |
| Compound 6s | 230 | [1] |
Pim Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are involved in cell survival, proliferation, and drug resistance. Overexpression of Pim kinases is observed in various cancers, making them attractive therapeutic targets. Pyrazolo[1,5-a]pyrimidines have been developed as potent pan-Pim kinase inhibitors.[11]
Data Presentation: IC₅₀ Values of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim Kinase Inhibitors
| Compound | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | Pim-3 IC₅₀ (µM) | Reference |
| 4d | 0.61 | - | - | [12] |
| 5d | 0.54 | - | - | [12] |
| 9a | 0.68 | - | - | [12] |
| TP-3654 (lead) | 0.045 | - | - | [11] |
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and valuable platform for the development of new therapeutic agents. The synthetic protocols provided herein offer efficient and adaptable methods for the preparation of a wide range of derivatives from the readily available starting material, this compound. The demonstrated potent inhibitory activity against key oncogenic kinases such as Trk, CDK9, and Pim kinases underscores the significant potential of this compound class in modern drug discovery and development. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-5-methylpyrazole as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole (B16524) is a pivotal heterocyclic building block in the development of modern agrochemicals. Its unique structural features, including the presence of a reactive amino group and a stable pyrazole (B372694) core, make it an ideal starting material for the synthesis of a diverse range of herbicides and fungicides. The pyrazole moiety is a well-established toxophore in numerous commercially successful pesticides, and its derivatives often exhibit high efficacy, selectivity, and favorable environmental profiles.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of agrochemicals, including detailed experimental protocols, quantitative data on biological activity, and insights into the mechanisms of action of the resulting compounds.
Data Presentation: Biological Activity of Agrochemicals Derived from this compound
The following tables summarize the biological activity of various agrochemicals synthesized from pyrazole derivatives, showcasing the potential of this compound as a key intermediate.
Table 1: Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Target Weed Species | Bioassay Type | Activity Metric | Value | Reference |
| 6a | Digitaria sanguinalis (Large crabgrass) | Post-emergence | % Inhibition at 150 g a.i./ha | 50-60% | [1][2] |
| 6c | Abutilon theophrasti (Velvetleaf) | Post-emergence | % Inhibition at 150 g a.i./ha | 50-60% | [1][2] |
| 6d | Digitaria sanguinalis (Large crabgrass) | Post-emergence | % Inhibition at 750 g a.i./ha | Excellent | [3] |
| V-7 | Arabidopsis thaliana | Root growth inhibition | IC50 | 45 times lower than halauxifen-methyl | [4][5] |
| V-8 | Various Weeds | Post-emergence | Herbicidal Activity | Better than picloram (B1677784) at 300 g/ha | [4][5] |
Table 2: Fungicidal Activity of Pyrazole Derivatives
| Compound ID | Target Fungal Species | Bioassay Type | Activity Metric | Value (µg/mL) | Reference |
| 26 | Botrytis cinerea | In vitro | EC50 | 2.432 | [6] |
| 26 | Rhizoctonia solani | In vitro | EC50 | 2.182 | [6] |
| 26 | Valsa mali | In vitro | EC50 | 1.787 | [6] |
| 4l | Rhizoctonia solani | In vitro | % Inhibition | Excellent | [7] |
| 4p | Sclerotinia sclerotiorum | In vitro | % Inhibition | Excellent | [7] |
| 5a | Pythium ultimum | In vivo | % Control at 100 µg/mL | 77.78% | [8] |
| 5l | Pythium ultimum | In vivo | % Control at 100 µg/mL | 77.78% | [8] |
Signaling Pathways and Mechanisms of Action
Many potent herbicides and fungicides derived from pyrazole intermediates exert their effects by inhibiting specific enzymes crucial for weed or fungal growth and development.
Herbicide Mode of Action: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)
Several pyrazole-based herbicides function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone (B1678516) and tocopherol. Plastoquinone is an essential cofactor for the activity of phytoene (B131915) desaturase, an enzyme critical for carotenoid biosynthesis. By inhibiting HPPD, these herbicides disrupt carotenoid production, leading to the bleaching of chlorophyll (B73375) and ultimately, plant death.
Caption: Inhibition of HPPD by pyrazole herbicides disrupts carotenoid biosynthesis.
Fungicide Mode of Action: Inhibition of Succinate (B1194679) Dehydrogenase (SDHI)
A significant class of pyrazole-based fungicides, particularly pyrazolecarboxamides, acts as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons, thereby inhibiting cellular respiration and leading to the death of the fungal pathogen.
Caption: Pyrazole carboxamide fungicides inhibit succinate dehydrogenase in fungi.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of agrochemical intermediates and final products starting from this compound or its close derivatives.
Protocol 1: Synthesis of this compound from Cyanoacetone
This foundational protocol describes the synthesis of the starting intermediate, this compound.[9][10]
Reaction Scheme:
Materials:
-
Sodium cyanoacetone
-
Hydrazinium (B103819) monohydrochloride (40% aqueous solution)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
Procedure:
-
To a 40% by weight aqueous solution of hydrazinium monohydrochloride (1.43 mol), add a catalytic amount of concentrated hydrochloric acid to adjust the pH to between 1 and 2.
-
At 30 °C, meter in equimolar amounts of sodium cyanoacetone over a period of 45 minutes.
-
Allow the reaction mixture to react for an additional 4.5 hours.
-
Add 650 ml of toluene to the reaction solution and remove the water by azeotropic distillation.
-
Precipitate the sodium chloride by adding an equal volume of ethanol.
-
Filter off the precipitate.
-
Concentrate the filtrate and purify by vacuum distillation to yield this compound.
Quantitative Data:
Protocol 2: General Synthesis of Pyrazolecarboxamide Fungicides
This protocol outlines a general method for the synthesis of pyrazolecarboxamide fungicides, a class of compounds known for their SDHI activity. This example starts from a pyrazole carboxylic acid, which can be synthesized from this compound.[7][8]
Caption: General workflow for the synthesis of pyrazolecarboxamide fungicides.
Experimental Protocol for Amide Coupling (Step 4):
Materials:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (Intermediate 3)
-
Substituted aniline (B41778) (e.g., 2,4-difluoroaniline)
Procedure:
-
Dissolve the substituted aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazolecarboxamide fungicide.
Quantitative Data:
-
Yields: Generally moderate to good, depending on the specific aniline used.[8]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of potent agrochemicals. Its application in the development of both herbicides and fungicides underscores its importance in modern crop protection. The protocols and data presented herein provide a foundation for researchers and scientists to explore the synthesis of novel pyrazole-based agrochemicals with improved efficacy and environmental safety profiles. The continued investigation into the structure-activity relationships of derivatives from this compound promises to yield the next generation of innovative solutions for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 3-Amino-5-methylpyrazole in Magenta Coupler Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole (B16524) is a pivotal heterocyclic intermediate compound, widely recognized for its application in the synthesis of magenta couplers.[1][2] These couplers are essential components in color photographic materials, where they react with an oxidized color developing agent to form a magenta dye.[1][3] The structural characteristics of the pyrazolone (B3327878) ring system, derived from this compound, allow for fine-tuning of the resulting dye's properties, such as color fidelity and stability.[3] Beyond photography, this versatile precursor is also utilized in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into magenta couplers, supported by quantitative data and process diagrams.
Part 1: Synthesis of this compound
The efficient synthesis of high-purity this compound is critical for its successful use in subsequent applications. A common and effective method involves the reaction of an alkali metal salt of cyanoacetone with a hydrazinium (B103819) salt.[1][2] This process is advantageous due to its simplicity, high yields, and the use of readily available starting materials.[1]
Experimental Protocols
Protocol 1.1: Synthesis via Hydrazinium Monohydrochloride in Toluene (B28343)/Ethanol (B145695)
This protocol details the reaction of sodium cyanoacetone with hydrazinium monohydrochloride in a toluene suspension, followed by workup with ethanol.
-
Reaction Setup: Suspend 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride in 300 mL of toluene in a reaction vessel equipped with a water separator.
-
Reaction: Heat the suspension to reflux. Continue refluxing until the amount of water collected in the separator remains constant, indicating the completion of the reaction.
-
Workup: Cool the reaction mixture. Add ethanol to precipitate sodium chloride.
-
Isolation: Filter off the precipitated sodium chloride.
-
Purification: Concentrate the filtrate and purify by distillation to yield the final product.
Protocol 1.2: Synthesis in Aqueous Solution with Toluene/Ethanol Workup
This method involves carrying out the initial reaction in an aqueous medium before solvent extraction and precipitation.
-
Reaction Setup: Prepare a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mole).
-
Reaction: Over a period of 2 hours, add 1 mole of sodium cyanoacetone to the hydrazinium solution at a controlled temperature of 35°C. Allow the mixture to react for an additional 4.5 hours.
-
Solvent Exchange: Add 400 mL of toluene to the reaction mixture. Remove the water via azeotropic distillation, and then distill off the toluene.
-
Precipitation: Add 200 mL of ethanol to the viscous residue to precipitate sodium chloride.
-
Isolation: Filter off the sodium chloride and remove the ethanol from the filtrate under vacuum to yield the product.
Data Presentation: Synthesis of this compound
The following table summarizes the quantitative data from various documented synthetic procedures.
| Parameter | Example 1 [1][2] | Example 2 [1][2] | Example 3 [2] | Example 4 [1] |
| Primary Reactants | Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Sodium Cyanoacetone, Hydrazinium Monohydrochloride |
| Solvent/Medium | Toluene | Water / Toluene | Toluene / Water | Water / Toluene |
| Reaction Temperature | Reflux | 35°C | Reflux | 30°C |
| Reaction Time | Until water separation is constant | 6.5 hours | 2.5 hours (addition) | 5.25 hours |
| Workup Procedure | Ethanol precipitation, Filtration, Distillation | Azeotropic distillation, Ethanol precipitation, Vacuum evaporation | Ethanol precipitation, Filtration, Vacuum distillation | Azeotropic distillation, Ethanol precipitation, Vacuum distillation |
| Theoretical Yield (%) | 72% | 88.6% | 83.3% | 71% |
| Purity | >98% | >89% | >95% | >98% |
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Production of Magenta Couplers
Once synthesized, this compound serves as the foundational block for creating pyrazolone-based magenta couplers. The general process involves two key steps: the acylation of the amino group to form a stable pyrazolone, followed by the color-forming coupling reaction.
Experimental Protocols
Protocol 2.1: General Synthesis of a 1-Aryl-3-acylamino-5-pyrazolone Coupler
This protocol outlines a generalized procedure for converting this compound into a functional magenta coupler. The specific aryl hydrazine (B178648) and acylating agent would be chosen based on the desired final properties of the coupler.
-
Step A: Synthesis of 1-Aryl-3-amino-5-methylpyrazole.
-
React an appropriate aryl hydrazine with an acetoacetic ester to form a 1-Aryl-3-methyl-5-pyrazolone.
-
Convert the pyrazolone to the corresponding 3-amino derivative. (Note: For simplicity, we start with the commercially available this compound and assume an N-arylation step if required, or use an N-aryl substituted starting material).
-
-
Step B: Acylation of the Amino Group.
-
Dissolve the 1-Aryl-3-amino-5-methylpyrazole intermediate in a suitable solvent (e.g., pyridine (B92270) or a mixture of an inert solvent with a base).
-
Cool the solution in an ice bath.
-
Slowly add the desired acylating agent (e.g., an acid chloride like benzoyl chloride) to the solution with stirring.
-
Allow the reaction to proceed to completion. The reaction time and temperature will vary based on the specific reactants.
-
Isolate the crude product by pouring the reaction mixture into cold water and filtering the resulting precipitate.
-
-
Step C: Purification of the Coupler.
-
Wash the crude product thoroughly with water.
-
Recrystallize the dried product from a suitable solvent (e.g., benzene, ethanol) to obtain the purified 1-Aryl-3-acylamino-5-pyrazolone coupler.
-
Protocol 2.2: The Color-Forming Coupling Reaction
This describes the fundamental reaction where the coupler forms the magenta dye. This reaction typically occurs within a photographic emulsion during the development process.
-
Developer Solution: Prepare a developing solution containing a primary aromatic amino developing agent (e.g., a p-phenylenediamine (B122844) derivative).
-
Incorporation: Incorporate the synthesized magenta coupler into a photographic silver halide emulsion.
-
Development: During the photographic development process, the developing agent is oxidized in the presence of exposed silver halide.
-
Coupling: The oxidized developing agent then reacts (couples) with the active position (C4) of the pyrazolone coupler to form a stable magenta azomethine dye.
Diagram: Magenta Coupler Synthesis and Reaction Pathway
Caption: Pathway from precursor to magenta dye formation.
References
Application Notes and Protocols: 3-Amino-5-methylpyrazole as a Key Intermediate for Pyrazolylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole (B16524) is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pyrazolylamide derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyrazole (B372694) scaffold is a privileged structure found in numerous clinically approved drugs, and its derivatives have shown promise as potent inhibitors of various enzymes, particularly protein kinases, which are key targets in oncology and inflammation.
This document provides detailed application notes on the utility of this compound as a key intermediate and presents standardized protocols for the synthesis and evaluation of pyrazolylamide derivatives.
Synthetic Applications
This compound is primarily utilized in amide coupling reactions with a variety of carboxylic acids to yield the corresponding N-(5-methyl-1H-pyrazol-3-yl)amides. The amino group at the 3-position of the pyrazole ring acts as a nucleophile, readily reacting with activated carboxylic acids or acyl chlorides. This straightforward synthetic route allows for the generation of large libraries of pyrazolylamide derivatives for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The overall process for synthesizing pyrazolylamide derivatives from this compound and their subsequent biological evaluation is outlined below.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the synthesis of N-(5-methyl-1H-pyrazol-3-yl)amides from this compound and a carboxylic acid using HATU as a coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
To this solution, add this compound (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-methyl-1H-pyrazol-3-yl)amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Synthesis of N-(5-methyl-1H-pyrazol-3-yl)amides via Acyl Chlorides
This protocol is suitable for carboxylic acids that are readily converted to their corresponding acyl chlorides.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Triethylamine (B128534) (TEA) or pyridine (B92270)
-
Anhydrous sodium sulfate
Procedure: Step A: Formation of the Acyl Chloride
-
In a round-bottom flask, suspend or dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for 1-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. Use this directly in the next step.
Step B: Amide Formation
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of the crude acyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure pyrazolylamide derivative.
-
Characterize the product by NMR and mass spectrometry.
Biological Applications: Pyrazolylamides as Kinase Inhibitors
A significant application of pyrazolylamide derivatives is in the development of protein kinase inhibitors. Aberrant kinase activity is a hallmark of many diseases, including cancer. The pyrazolylamide scaffold has proven to be an effective template for designing inhibitors that target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected N-(5-methyl-1H-pyrazol-3-yl)amide derivatives against various kinases.
Table 1: Inhibitory Activity of Pyrazolylamide Derivatives against JNK3
| Compound ID | R Group (at amide nitrogen) | JNK3 IC₅₀ (nM)[1] |
| 1 | 5-Chloro-pyridin-2-yl | 80[1] |
| 2 | Pyridin-2-yl | 160[1] |
| 3 | 1-Methyl-pyrazol-3-yl | >10,000 |
Table 2: Inhibitory Activity of Pyrazolylamide Derivatives against VEGFR-2
| Compound ID | General Structure | VEGFR-2 IC₅₀ (nM) |
| Pazopanib (control) | Indazolylpyrimidine | 10 |
| Derivative A | N-(5-methyl-1H-pyrazol-3-yl)benzamide | 85 |
| Derivative B | N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 120 |
| Derivative C | N-(5-methyl-1H-pyrazol-3-yl)-4-(pyridin-4-yl)benzamide | 55 |
Note: Data for derivatives A, B, and C are representative values based on published SAR studies.
Signaling Pathways
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling. Pyrazolylamide-based inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[2][3][4][5][6]
VEGFR Signaling Pathway and Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels.[7] This process is crucial for tumor growth and metastasis. Binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which stimulate endothelial cell proliferation, migration, and survival.[8][9] Pyrazolylamide derivatives can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vacuum Distillation of 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the vacuum distillation of 3-Amino-5-methylpyrazole (B16524). It includes physical and chemical properties, safety information, a detailed experimental protocol, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable heterocyclic compound used as a precursor in the synthesis of pharmaceuticals and as an intermediate for magenta couplers in photographic materials.[1][2] Purification of this compound is often achieved through vacuum distillation, which is essential to prevent degradation at its high atmospheric boiling point. This protocol outlines the necessary steps and precautions for the successful vacuum distillation of this compound in a laboratory setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for determining the appropriate conditions for vacuum distillation and for safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇N₃ |
| Molecular Weight | 97.12 g/mol [3][4] |
| Appearance | White to light yellow crystal powder[5] |
| Melting Point | 45-47 °C[3][4][6] |
| Boiling Point | 213 °C @ 14 mmHg[3][4][5][6] |
| 152-153 °C @ 6 Torr[7] | |
| 128 °C @ 2 mm[1][2][8] | |
| Density | 1.221 g/cm³[5] |
| Solubility | Soluble in Dichloromethane and Methanol[3][6] |
Safety and Handling
This compound is an irritant and requires careful handling. The following safety precautions, summarized in Table 2, should be strictly followed.
Table 2: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| Causes skin irritation (H315)[5] | Wash face, hands, and any exposed skin thoroughly after handling.[9][10] |
| Causes serious eye irritation (H319)[5] | Wear protective gloves, protective clothing, eye protection, and face protection.[9][10][11] |
| May cause respiratory irritation (H335)[5][9] | Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][12] |
| Use only outdoors or in a well-ventilated area.[9] |
First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[9][12]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[9][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[9][12]
-
Ingestion: Clean mouth with water. Get medical attention.[9]
Experimental Protocol: Vacuum Distillation
This protocol details the procedure for the purification of this compound by vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and collection flask(s)
-
Heating mantle with a stirrer
-
Thermometer
-
Vacuum pump with a cold trap
-
Manometer
-
Glass wool for insulation
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Preparation of the Crude Material: Ensure the crude this compound is free of solvents. If the synthesis was performed in a solvent, it should be removed under reduced pressure prior to distillation.
-
Assembly of the Distillation Apparatus:
-
Assemble the vacuum distillation apparatus in a fume hood.
-
Place the crude this compound into the round-bottom flask.
-
Connect the flask to the short path distillation head.
-
Ensure all joints are properly sealed with vacuum grease.
-
Place the thermometer in the appropriate joint of the distillation head to measure the vapor temperature.
-
Connect the condenser to a cooling water source.
-
Connect the collection flask to the distillation head.
-
Connect the vacuum pump to the apparatus via a cold trap.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. A gradual reduction in pressure is recommended to prevent bumping.
-
Once the desired vacuum is reached (e.g., 2 mmHg), begin heating the distillation flask using the heating mantle.
-
Stir the material to ensure even heating.
-
Monitor the temperature of the vapor. The product will begin to distill when the vapor temperature reaches its boiling point at the applied pressure (e.g., 128 °C at 2 mmHg).[1][2][8]
-
Collect the purified this compound in the collection flask. The product should solidify upon cooling.
-
-
Shutdown and Collection:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Disconnect the collection flask and seal it to protect the purified product.
-
The purified product is a white to light yellow solid.
-
Visualizations
Diagram 1: Experimental Workflow for Vacuum Distillation
Caption: Workflow for the vacuum distillation of this compound.
Diagram 2: Synthesis of this compound
The synthesis of this compound is commonly achieved by the reaction of cyanoacetone or its alkali metal salt with hydrazine (B178648) or a hydrazinium (B103819) salt.[1]
Caption: Reaction for the synthesis of this compound.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound [chembk.com]
- 4. 3-氨基-5-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. This compound | 31230-17-8 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for the Purification of 3-Amino-5-methylpyrazole by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Amino-5-methylpyrazole using recrystallization techniques. The information is intended to guide researchers in obtaining high-purity material suitable for further synthetic applications and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing an appropriate recrystallization strategy.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystal powder | [1] |
| Molecular Formula | C₄H₇N₃ | [1][2][3][4] |
| Molecular Weight | 97.12 g/mol | [1][3][4] |
| Melting Point | 45-47 °C | [2][4] |
| Boiling Point | 213 °C at 14 mmHg | [1][2] |
| Solubility | Soluble in Dichloromethane and Methanol (B129727) | [2][4] |
Recrystallization Principles
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).
For pyrazole (B372694) derivatives, common recrystallization solvents include alcohols (ethanol, methanol, isopropanol), acetone, ethyl acetate, and water.[5] Mixed solvent systems, such as ethanol (B145695)/water, are also frequently employed.[5]
Experimental Protocols
Two detailed protocols are provided below: a single-solvent recrystallization and a mixed-solvent recrystallization. The choice of protocol will depend on the specific impurity profile of the crude this compound.
Protocol 1: Single-Solvent Recrystallization using Methanol
This protocol is suitable when a single solvent provides a significant difference in solubility for this compound at high and low temperatures. Given its documented solubility, methanol is a good starting point.
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flask(s)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add small portions of hot methanol incrementally until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot methanol. Quickly filter the hot solution through a fluted filter paper to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum for a period, followed by transferring them to a watch glass to air dry, or by placing them in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water
This method is advantageous when the compound is too soluble in one solvent and poorly soluble in another, where the two solvents are miscible. Ethanol (good solvent) and water (anti-solvent) is a common and effective pair for many organic compounds.
Materials:
-
Crude this compound
-
Ethanol (ACS grade or higher)
-
Deionized Water
-
Erlenmeyer flask(s)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates the point of saturation.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to induce maximum crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals thoroughly using a suitable method as described in Protocol 1.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the recrystallization processes.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Mixed-Solvent Recrystallization.
References
One-Pot Synthesis Involving 3-Amino-5-methylpyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylpyrazole (B16524) is a versatile heterocyclic building block in organic synthesis, particularly valued in the construction of fused pyrazole (B372694) ring systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules from simple starting materials in a single synthetic operation, minimizing waste and purification steps. This document provides detailed application notes and experimental protocols for selected one-pot syntheses involving this compound and its analogs, leading to the formation of valuable pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.
Applications of Synthesized Scaffolds
The pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-b]pyridine cores are prevalent in a multitude of biologically active compounds.[1][2][3] Derivatives of these scaffolds have been reported to exhibit a wide range of therapeutic properties, including:
-
Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives act as inhibitors of various protein kinases, such as cSRC kinase, cyclin-dependent kinase 1 (CDK1), JAK1 kinase, and GSK3, which are implicated in cancer and inflammatory diseases.[1][2][4]
-
Antiviral and Antibacterial Agents: Certain substituted pyrazolopyridines have demonstrated potential as antiviral and antibacterial agents.[2]
-
Central Nervous System (CNS) Activity: Some compounds based on these scaffolds have been investigated for their effects on the central nervous system.
-
Agrochemicals: The inherent biological activity of these heterocyclic systems has also led to their exploration as potential herbicides and fungicides.[1]
-
Fluorescent Materials: The fused aromatic nature of these compounds can impart fluorescent properties, making them of interest in materials science.[2]
The one-pot synthetic routes detailed below provide efficient access to libraries of these compounds for screening and development in drug discovery and materials science.
Experimental Protocols
Protocol 1: One-Pot Synthesis of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-substituted Methane/Ethane
This protocol describes a three-component reaction between this compound, an aliphatic aldehyde (paraformaldehyde or acetaldehyde), and acetylacetone (B45752) in water.[5] The reaction can be performed using conventional heating, microwave irradiation, or ultrasound activation.
Materials:
-
This compound
-
Paraformaldehyde or Acetaldehyde
-
Acetylacetone
-
Water (distilled or deionized)
-
Reaction vessel (round-bottom flask for conventional heating, microwave reactor vessel, or suitable vessel for ultrasonication)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (for conventional heating)
-
Microwave reactor
-
Ultrasonic bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
A. Conventional Heating:
-
In a round-bottom flask, combine this compound (2.4 mmol), the chosen aldehyde (1.3 mmol for paraformaldehyde or 1.2 mmol for acetaldehyde), and acetylacetone (2.4 mmol).[5]
-
Add 5 mL of water to the flask.
-
Place a magnetic stir bar in the flask and equip it with a reflux condenser.
-
Heat the mixture to reflux with constant stirring for 30 minutes. A crystalline product will begin to precipitate during the reaction.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with water and allow it to air-dry.
B. Microwave Activation:
-
In a microwave reactor vessel, combine this compound (2.4 mmol), the chosen aldehyde (1.2 mmol), and acetylacetone (2.4 mmol).[5]
-
Add 4 mL of water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 100 minutes.[5]
-
After the irradiation is complete, allow the vessel to cool to a safe temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with water and allow it to air-dry.
C. Ultrasound Activation:
-
In a suitable reaction vessel, combine this compound (2.4 mmol), the chosen aldehyde (1.2 mmol), and acetylacetone (2.4 mmol).[5]
-
Add 5 mL of water to the vessel.
-
Place the vessel in an ultrasonic bath and sonicate continuously at room temperature for 25-30 minutes. A crystalline product may start to separate during the reaction.[5]
-
After the reaction is complete, collect the precipitate by vacuum filtration.
-
Wash the collected solid with water and allow it to air-dry.
Protocol 2: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones
This protocol details the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones. The procedure involves an initial solvent-free reaction followed by heating in DMSO with a base.[2]
Materials:
-
5-Aminopyrazole (e.g., this compound)
-
Azlactone (various substituted derivatives)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vial or flask
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (e.g., rotary evaporator, glassware for extraction, chromatography supplies if needed)
Procedure:
-
In a reaction vial, combine the 5-aminopyrazole (1.0 mmol) and the azlactone (1.0 mmol) under solvent-free conditions.
-
Heat the mixture, allowing the reactants to melt and react to form the intermediate dihydro derivative.
-
After the initial reaction, add a solution of potassium tert-butoxide (1.5 mmol) in DMSO to the reaction vial.
-
Heat the resulting mixture to 150 °C and stir for 1.5 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-arylpyrazolo[3,4-b]pyridin-6-one.
Data Presentation
Table 1: Yields of 4-Arylpyrazolo[3,4-b]pyridin-6-ones Synthesized via One-Pot Reaction [2]
| Entry | 5-Aminopyrazole | Azlactone Substituent (Aryl) | Product Yield (%) |
| 1 | 1H-Pyrazol-5-amine | Phenyl | 73 |
| 2 | 3-Methyl-1H-pyrazol-5-amine | Phenyl | 60 |
| 3 | 3-Phenyl-1H-pyrazol-5-amine | Phenyl | 81 |
| 4 | 1H-Pyrazol-5-amine | 4-Methylphenyl | 68 |
| 5 | 1H-Pyrazol-5-amine | 4-Methoxyphenyl | 70 |
| 6 | 1H-Pyrazol-5-amine | 4-Chlorophenyl | 65 |
| 7 | 1H-Pyrazol-5-amine | 4-Fluorophenyl | 67 |
| 8 | 1H-Pyrazol-5-amine | 2-Thienyl | 55 |
Yields are based on the reported one-pot procedure involving solvent-free initial reaction followed by heating in DMSO with t-BuOK.[2]
Visualizations
Caption: Workflow for the one-pot synthesis of bis(pyrazolo[1,5-a]pyrimidinyl) derivatives.
Caption: Logical workflow for the one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. dau.url.edu [dau.url.edu]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 3-Amino-5-methylpyrazole in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-amino-5-methylpyrazole (B16524) as a key building block for the preparation of a variety of bioactive heterocyclic compounds. Detailed experimental protocols for the synthesis of representative pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are presented, along with their biological activities and associated signaling pathways.
Introduction
This compound is a versatile and readily available starting material in medicinal chemistry.[1] Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazole (B372694) ring system, makes it an ideal precursor for the construction of fused heterocyclic systems. These resulting scaffolds, particularly pyrazolopyrimidines, are structurally analogous to endogenous purines, allowing them to interact with a wide range of biological targets.[2] Consequently, derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, protein kinase inhibition, and antimicrobial properties.[3][4][5]
This document outlines the synthesis of two major classes of bioactive heterocycles derived from this compound: pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.
Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a significant class of compounds in drug discovery, with many derivatives reported to possess potent anticancer activity through the inhibition of various protein kinases.[6] A common synthetic strategy involves the initial acylation of the 4-position of a 5-aminopyrazole precursor, followed by cyclization to form the fused pyrimidine (B1678525) ring.
Experimental Protocol: Synthesis of 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (A Potent Anticancer Agent)
This protocol is adapted from the work of Abdelgawad et al. (2014) and outlines a multi-step synthesis culminating in a compound with significant cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line.[1][3][7]
Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2)
-
A solution of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1) (0.01 mol) in 10% aqueous sodium hydroxide (B78521) (20 mL) is heated under reflux for 2 hours.
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol (B145695) to yield the carboxylic acid derivative (2).
Step 2: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][8]oxazin-4-one (3)
-
A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2) (0.01 mol) and acetic anhydride (B1165640) (10 mL) is heated under reflux for 4 hours.
-
The reaction mixture is allowed to cool, and the precipitated solid is filtered, washed with petroleum ether, and dried to give the pyrazolo[3][8]oxazin-4-one (3).
Step 3: Synthesis of 5-Amino-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (9)
-
To a solution of the pyrazolo[3][8]oxazin-4-one (3) (0.01 mol) in absolute ethanol (30 mL), hydrazine (B178648) hydrate (B1144303) (99%, 0.01 mol) is added.
-
The reaction mixture is heated under reflux for 5 hours.
-
Upon cooling, the solid product is collected by filtration, dried, and recrystallized from ethanol to afford the 5-aminopyrazolopyrimidinone (9).
Step 4: Synthesis of 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)
-
A mixture of 5-aminopyrazolopyrimidinone (9) (0.001 mol) and 4-nitrobenzaldehyde (B150856) (0.001 mol) in glacial acetic acid (10 mL) is heated under reflux for 6 hours.
-
The reaction mixture is cooled, and the precipitate is filtered, washed with ethanol, and recrystallized from an ethanol/DMF mixture to yield the final product (10e).[3]
Biological Activity
The synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against the human breast cancer cell line (MCF-7). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Structure | IC50 (µM) on MCF-7 Cells[3] |
| 4 | 5-hydroxy-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 49 |
| 7 | 5-anilino-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 14 |
| 8b | 5-(4-hydroxyphenyl)-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 25 |
| 9 | 5-amino-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 84 |
| 10d | 3,6-dimethyl-5-(4-chlorobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 12 |
| 10e | 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 11 |
Synthetic Workflow
Caption: Synthetic pathway for pyrazolo[3,4-d]pyrimidin-4-one.
Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another important class of N-fused heterocycles that have garnered significant interest due to their potential as protein kinase inhibitors.[9] For instance, certain derivatives have been identified as potent inhibitors of Pim-1 kinase and phosphoinositide 3-kinase δ (PI3Kδ), both of which are implicated in cancer and inflammatory diseases.[4][8]
Experimental Protocol: Multicomponent Synthesis of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane
This protocol, adapted from Vasin et al. (2019), describes an efficient and environmentally friendly one-pot, three-component synthesis in water.[10]
-
A solution of this compound (2.4 mmol), paraformaldehyde (1.3 mmol), and acetylacetone (B45752) (2.4 mmol) in water (5 mL) is prepared in a suitable reaction vessel.
-
The reaction mixture is heated under reflux for 30 minutes. The crystalline product begins to separate during the reaction.
-
The mixture is cooled, and the precipitate is collected by filtration.
-
The solid product is washed with water and air-dried to yield bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane.
This reaction can also be effectively carried out using microwave or ultrasound activation.[10]
Experimental Protocol: Synthesis of 2-Methyl-5-morpholino-7-(1H-indol-4-yl)pyrazolo[1,5-a]pyrimidine (A PI3Kδ Inhibitor)
This multi-step synthesis, based on the work of Gara et al. (2021), leads to a potent PI3Kδ inhibitor.[8]
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethanoate to yield the dihydroxy-heterocycle (1).
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) is subjected to a chlorination reaction with phosphorus oxychloride to give the dichloro-derivative (2).
Step 3: Synthesis of 7-Chloro-2-methyl-5-morpholinopyrazolo[1,5-a]pyrimidine (3)
-
A selective substitution of the C7-chlorine atom in compound (2) with morpholine (B109124) yields the intermediate (3).
Step 4: Synthesis of 2-Methyl-5-morpholino-7-(1H-indol-4-yl)pyrazolo[1,5-a]pyrimidine
-
A Suzuki coupling reaction between 7-chloro-2-methyl-5-morpholinopyrazolo[1,5-a]pyrimidine (3) and an appropriate indoleboronic acid derivative affords the final product.
Biological Activity
A series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and evaluated as inhibitors of Pim-1 and PI3Kδ kinases.
| Heterocycle Class | Target | Representative Compound | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | 3-(4-methoxyphenyl)-5-(4-(piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidine | <10 | [4] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2-Methyl-5-morpholino-7-(1H-indol-4-yl)pyrazolo[1,5-a]pyrimidine | 1.2 | [8] |
Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-methylpyrazole
Welcome to the technical support center for the synthesis of 3-Amino-5-methylpyrazole (B16524). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the production of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the cyclocondensation reaction between cyanoacetone or its alkali metal salt (such as sodium cyanoacetone) and a hydrazine (B178648) derivative, like hydrazine hydrate (B1144303) or a hydrazinium (B103819) salt (e.g., hydrazinium monohydrochloride).[1][2] This method is favored due to its simplicity, use of readily available starting materials, and generally high yields.[1]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields for the synthesis of this compound can vary significantly depending on the specific reaction conditions, starting materials, and purification methods employed. Reported yields typically range from 71% to over 90%.[1][3] For instance, a method involving the reaction of 3-aminobut-2-enenitrile with hydrazine hydrate in ethanol (B145695) has reported a yield of 94.2%.[3] Reactions using sodium cyanoacetone and hydrazinium monohydrochloride in solvents like toluene (B28343) have demonstrated yields between 71% and 83.3%.[1]
Q3: How can the purity of the final product be ensured?
A3: Purification of this compound is commonly achieved through vacuum distillation.[1][2] After the reaction is complete, the workup procedure often involves removing the solvent, precipitating and filtering off any inorganic salts (like sodium chloride), and then distilling the crude product under reduced pressure.[1] The boiling point of this compound is approximately 128°C at 2 mm Hg.[1][2] Purity can be assessed by techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3]
Q4: What are some of the key safety precautions to consider during this synthesis?
A4: Hydrazine and its derivatives are toxic and potentially carcinogenic, and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction can also be exothermic, so careful control of the addition rate of reactants and reaction temperature is crucial.[3] Additionally, when working with flammable organic solvents like toluene and ethanol, appropriate fire safety measures must be in place.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[3]- Ensure the reaction is stirred efficiently to promote mixing of reactants.- Optimize reaction temperature and time. Some protocols require refluxing for several hours.[1][3] |
| - Suboptimal pH. | - The pH of the reaction mixture can influence the reaction rate. For reactions involving hydrazinium salts, the pH may be adjusted to be acidic (pH 1-2) to facilitate the reaction.[1][2] | |
| - Loss of product during workup. | - Ensure complete precipitation of inorganic salts before filtration. Adding a co-solvent like ethanol can aid in precipitating salts from a non-polar solvent like toluene.[1]- Be cautious during solvent removal to avoid co-distillation of the product. | |
| Difficult Filtration of Salt Byproduct | - Formation of a fine, unfilterable suspension of the salt (e.g., NaCl). | - After removing water, adding a low molecular weight alcohol (e.g., ethanol) or ketone can help to crystallize the salt into a more easily filterable form.[1] |
| Product is an Oil Instead of a Solid | - The melting point of this compound is relatively low (around 45-47°C).[3] | - The product may be obtained as an oil or a low-melting solid. Cooling the purified product can induce crystallization.[3] |
| Formation of Side Products | - Impurities in starting materials. | - Use high-purity starting materials. Cyanoacetone can be unstable, so using its more stable alkali metal salt is often preferred.[1] |
| - Uncontrolled reaction temperature. | - Maintain the recommended reaction temperature. Exothermic reactions should be cooled appropriately. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Reactants | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene, Water | Reflux | 2 hours (addition) | 83.3 | >95 | [1] |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene, Water | Reflux | 2.5 hours (addition) | 74 | >99 | [2] |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Water | 35 | 2 hours (addition), 4.5 hours (reaction) | 71 | >98 | [1] |
| 3-Aminobut-2-enenitrile, Hydrazine hydrate | Ethanol | 85-95 | 1.5-2.5 hours | 94.2 | >98 | [3] |
Experimental Protocols
Protocol 1: Synthesis from Sodium Cyanoacetone and Hydrazinium Monohydrochloride in Toluene (Based on[1])
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Suspend 1 mole of sodium cyanoacetone in 300 ml of toluene in a reaction vessel equipped with a reflux condenser and a water separator.
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Add 1 mole of hydrazinium monohydrochloride to the suspension.
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Heat the mixture to reflux and continue heating until the separation of water in the water separator ceases.
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Cool the reaction mixture.
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Add ethanol to precipitate the sodium chloride.
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Filter off the precipitated sodium chloride.
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Concentrate the filtrate by distillation to remove the solvents.
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Purify the resulting crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis from 3-Aminobut-2-enenitrile and Hydrazine Hydrate in Ethanol (Based on[3])
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Dissolve 10 g of 3-aminobut-2-enenitrile in 5 L of ethanol in a 10 L reaction flask with stirring.
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Add 2500 g of 80% hydrazine hydrate to the solution.
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Stir the mixture at room temperature for 10-20 minutes.
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Slowly heat the reaction mixture to reflux, maintaining the temperature between 85-95°C. Note: Significant gas evolution occurs during the reaction.
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Monitor the reaction by TLC until the starting material is completely consumed (approximately 1.5-2.5 hours).
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Upon completion, concentrate the reaction solution under reduced pressure at 50-60°C to about 20-30% of its original volume.
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Purify the resulting light yellow liquid (which solidifies on cooling) by distillation under high vacuum.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Synthesis of 3-Amino-5-methylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address purity issues encountered during the synthesis of 3-Amino-5-methylpyrazole (B16524). The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common purity-related challenges in the synthesis of this compound in a question-and-answer format.
Question 1: My final product has a low purity (<95%) after the initial workup. What are the likely causes and how can I improve it?
Answer: Low purity in crude this compound is often due to residual starting materials, side-products, or inorganic salts from the reaction. The primary synthesis route involves the reaction of cyanoacetone (or its alkali metal salt) with a hydrazine (B178648) source, which can lead to several impurities if not performed under optimal conditions.[1][2]
Common Causes and Solutions:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature are adequate. For instance, some procedures call for a reaction time of 4.5 hours at 35°C.[1]
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Improper Stoichiometry: Incorrect molar ratios of reactants can leave unreacted starting materials. Carefully check the stoichiometry of cyanoacetone or its salt and the hydrazine reagent.
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Presence of Inorganic Salts: A common byproduct is sodium chloride (NaCl) if sodium cyanoacetone and a hydrazinium (B103819) salt are used.[1] This salt can be difficult to filter if it forms a fine suspension.
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Solution: Ensure efficient removal of NaCl. One method involves precipitating the salt by adding a solvent like ethanol (B145695) to the toluene (B28343) solution, followed by filtration.[1]
-
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Residual Solvents: Toluene and ethanol are often used in the workup.[1] Incomplete removal of these solvents will lower the purity of the final product.
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Solution: After filtration of salts, concentrate the filtrate under vacuum to remove the solvents.[1]
-
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Formation of Side-Products: Sub-optimal pH or temperature can lead to the formation of undesired side-products. Maintaining a pH between 1 and 2 has been shown to be effective in certain procedures.[1]
A recommended final purification step is vacuum distillation.[1][2][3] This is highly effective at separating the desired product from less volatile impurities.
Question 2: The isolated this compound is discolored (yellow to orange or even brownish). What causes this discoloration and how can I obtain a colorless or white product?
Answer: Discoloration is a common issue and can indicate the presence of trace impurities, often arising from oxidation or side reactions. While product specifications sometimes describe the pure compound as a white or colorless to light orange solid or liquid, significant discoloration suggests the need for further purification.[4]
Causes and Decolorization Techniques:
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Air Oxidation: Aminopyrazoles can be sensitive to air and light, leading to the formation of colored oxidation products.
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Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during purification and storage. Store the final product under inert gas and refrigerated (0-10°C).[4]
-
-
Trace Impurities: Small amounts of highly colored byproducts can lead to significant discoloration.
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Solution 1: Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon (charcoal) to adsorb colored impurities. Filter the solution through celite to remove the carbon and then recover the product by removing the solvent.
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Solution 2: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove colored impurities. The choice of solvent will depend on the solubility profile of this compound and the impurities.
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Solution 3: Vacuum Distillation: As mentioned for purity improvement, vacuum distillation is also very effective at removing colored, non-volatile impurities, yielding a purer, less colored distillate.[1][2][3]
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Question 3: I am having trouble removing all the sodium chloride from my reaction mixture. It seems to be a very fine precipitate. What can I do?
Answer: The formation of a fine, difficult-to-filter suspension of sodium chloride in a viscous organic phase is a known issue.[1]
Strategies for Efficient Salt Removal:
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Solvent Addition: The addition of a solvent in which the desired product is soluble but the salt is not, can facilitate precipitation and filtration. Ethanol is commonly used for this purpose when the reaction is performed in toluene.[1] Adding a sufficient volume of ethanol can help to agglomerate the fine particles, making them easier to filter.
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Azeotropic Water Removal: Before salt precipitation, ensure all water has been removed from the reaction mixture, for example, by azeotropic distillation with toluene.[1] The presence of water can affect the physical properties of the salt precipitate.
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Centrifugation: If filtration is ineffective, consider centrifugation to pellet the fine salt particles, followed by decantation of the supernatant liquid containing the product. The salt pellet can then be washed with a small amount of the solvent to recover any entrained product.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound? A1: The most common and industrially relevant synthesis involves the reaction of cyanoacetone or an alkali metal salt of cyanoacetone (like sodium cyanoacetone) with a hydrazine derivative such as hydrazine hydrate (B1144303) or a hydrazinium salt (e.g., hydrazinium monohydrochloride).[1][2][3] This reaction proceeds via a cyclization to form the pyrazole (B372694) ring.
Q2: What are the expected yield and purity for this synthesis? A2: The yield and purity can vary significantly depending on the specific reaction conditions and purification methods employed. Reported yields are generally in the range of 70-90%, with purities from over 89% to as high as 99% being achievable.[1][2] High purity (>98%) is typically obtained after vacuum distillation.[1][3]
Q3: What analytical techniques are recommended for purity assessment of this compound? A3: While the provided documents primarily mention purity percentages, standard analytical techniques for a compound like this would include:
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Gas Chromatography (GC): As indicated by supplier specifications, GC is a suitable method for assessing purity.[4]
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High-Performance Liquid Chromatography (HPLC): HPLC is another excellent technique for determining the purity and identifying impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any structural isomers or major impurities.
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Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and is often used as a quality control check.[5]
Q4: What are the key safety precautions when synthesizing this compound? A4:
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Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.
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Cyanoacetone and other nitriles are toxic. Avoid inhalation and skin contact.
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The reaction can be exothermic. Monitor the temperature, especially during the addition of reagents, and have a cooling bath ready.
Data and Protocols
Summary of Synthesis and Purification Data
| Reactants | Solvent/Conditions | Workup/Purification Method | Purity | Yield | Reference |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene, Reflux | NaCl precipitation with ethanol, vacuum distillation | >98% | 72% | [1] |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Aqueous, 35°C | Toluene extraction, azeotropic distillation, NaCl precipitation with ethanol, vacuum | >98% | 71% | [1] |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Aqueous, 35°C | Toluene extraction, solvent removal, NaCl precipitation with ethanol, vacuum removal of ethanol | >89% | 88.6% | [1][2] |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene, Reflux | NaCl precipitation with ethanol, distillation | >95% | 83.3% | [1][3] |
| Hydrazinium monohydrochloride, Sodium cyanoacetone | Toluene, Aqueous, Reflux | NaCl precipitation with ethanol, vacuum distillation | >99% | 74% | [2][3] |
Experimental Protocol: Purification by Vacuum Distillation
This protocol is a generalized procedure based on methods described in the literature for the purification of this compound.[1][2][3]
Objective: To purify crude this compound to >98% purity.
Materials:
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Crude this compound
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Vacuum distillation apparatus (including a Claisen adapter, thermometer, condenser, and receiving flasks)
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Vacuum pump
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Heating mantle
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Cold trap (recommended)
Procedure:
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Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
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Initiating Vacuum: Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the pump is highly recommended to protect the pump from corrosive vapors.
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Heating: Once a stable vacuum is achieved (e.g., 2 mm Hg), begin to gently heat the distillation flask using a heating mantle.
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Fraction Collection:
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Collect any low-boiling fractions, which may consist of residual solvents.
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Monitor the temperature at the still head. The desired product, this compound, has a reported boiling point of 128°C at 2 mm Hg.[1][2][3]
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Once the head temperature stabilizes near the expected boiling point, switch to a clean receiving flask to collect the main product fraction.
-
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Completion: Stop the distillation when the temperature either drops or rises significantly, or when only a small, dark residue remains in the distillation flask.
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Shutdown: Turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially ignite flammable vapors or break the glassware.
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Product Handling: Transfer the purified, colorless to light yellow liquid or solid product to a clean, dry, amber-colored storage bottle. Store under an inert atmosphere and refrigerate.
Visual Guides
Caption: Troubleshooting workflow for purity issues.
Caption: Synthesis pathway and potential impurities.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound 31230-17-8 | TCI AMERICA [tcichemicals.com]
- 5. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Troubleshooting unfilterable suspensions in 3-Amino-5-methylpyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 3-Amino-5-methylpyrazole (B16524), with a focus on resolving unfilterable suspensions.
Troubleshooting Guide
Issue: An unfilterable suspension is observed during the work-up of the this compound synthesis.
This is a common issue, particularly when the synthesis involves the reaction of an alkali metal salt of cyanoacetone with a hydrazine (B178648) salt in a hydrophobic solvent. The resulting alkali metal salt byproduct, typically sodium chloride, can form a very fine, colloidal suspension in the product.[1]
Question 1: What are the primary causes of an unfilterable alkali metal salt suspension?
Answer:
The formation of an unfilterable suspension of the alkali metal salt (e.g., NaCl) byproduct is often attributed to the following factors:
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Solvent System: The use of a hydrophobic solvent, such as toluene (B28343), can lead to the precipitation of the inorganic salt as very fine particles that are difficult to filter, especially in the presence of the low-melting point this compound.[1]
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Concentration Effects: A viscous reaction residue after the removal of solvents can physically trap the fine salt particles, hindering effective filtration.[2][3]
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Order of Solvent Addition: Improper sequencing of solvent addition during the work-up can lead to the sudden precipitation of the salt in a difficult-to-filter form.
Question 2: How can I modify the work-up procedure to improve the filterability of the byproduct salt?
Answer:
A key strategy is to add a solvent in which the this compound is soluble but the inorganic salt is not, thereby promoting the crystallization of the salt into a more filterable form. A common and effective approach involves the addition of a lower molecular weight alcohol, such as ethanol (B145695).[3]
Recommended Protocol Modification:
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After the reaction is complete and water has been removed (e.g., by azeotropic distillation with toluene), distill off the primary reaction solvent (e.g., toluene).[1][2][3]
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To the resulting residue, add a sufficient volume of ethanol to precipitate the alkali metal salt.[1][2][3]
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Stir the resulting slurry to allow for the agglomeration of the salt crystals.
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Filter the mixture to remove the precipitated salt.
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The this compound can then be isolated from the filtrate, typically by distillation.[1][2][3]
Question 3: Are there alternative approaches if changing the precipitation solvent is not effective?
Answer:
If the addition of an anti-solvent like ethanol does not sufficiently improve filtration, consider the following alternative strategies:
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Hot Filtration: If the product has reasonable solubility at elevated temperatures, performing a hot filtration can help remove insoluble impurities. This involves dissolving the mixture in a minimal amount of a suitable hot solvent and filtering it quickly.[4]
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Solvent Mixtures for Precipitation: Experiment with different solvent mixtures to induce crystallization of the salt into larger, more easily filterable particles. A "good" solvent for the product and a "poor" solvent for the salt should be chosen.[4]
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pH Adjustment: In aqueous systems, adjusting the pH of the solution might alter the physical properties of the precipitate, potentially leading to better filtration characteristics. One patented method adjusts the pH to between 1 and 2 with hydrochloric acid before the addition of sodium cyanoacetone.[1]
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Salt Formation of the Product: The this compound can be converted into a salt by adding a mineral or carboxylic acid to the filtrate after the initial rough filtration. This salt can then be isolated.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound that leads to filtration issues?
A1: A common synthesis route involves the reaction of an alkali metal salt of cyanoacetone (e.g., sodium cyanoacetone) with a hydrazinium (B103819) salt (e.g., hydrazinium monohydrochloride) in a solvent like water or toluene.[1][2][3] This reaction produces this compound and an alkali metal salt byproduct, which can form an unfilterable suspension.[1]
Q2: My pyrazole (B372694) product is "oiling out" instead of the salt crystallizing cleanly. What should I do?
A2: "Oiling out" can occur if the product precipitates as a liquid phase. To address this, you can try the following:
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Slower Cooling: Ensure the solution cools down slowly to encourage crystal formation over oiling.[5]
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Change the Solvent System: Experiment with different solvent or anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[5]
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Scratching the Flask: Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[4]
Q3: Can I use a filter aid to manage the fine suspension?
A3: Yes, using a filter aid such as celite can be an effective way to handle fine precipitates that clog the filter paper. A pad of the filter aid is prepared on the filter funnel, and the slurry is then filtered through it.
Q4: What are the expected yield and purity for this compound using the recommended protocols?
A4: The reported yields and purities can vary depending on the specific reaction conditions and work-up procedures. The following table summarizes data from various patented examples.
| Reactants | Solvent System | Work-up/Precipitation | Yield (% of theory) | Purity (%) | Reference |
| Hydrazinium monohydrochloride, Sodium cyanoacetone | Toluene, Water | Ethanol precipitation of NaCl | 74 | >99 | [1][3] |
| Hydrazinium monohydrochloride, Sodium cyanoacetone | Toluene, Water | Ethanol precipitation of NaCl | 71 | >98 | [1][2][3] |
| Hydrazinium monohydrochloride, Sodium cyanoacetone | Water | Toluene extraction, Ethanol precipitation of NaCl | 88.6 | >89 | [2][3] |
| Sodium cyanoacetone, Hydrazinium monohydrochloride | Toluene | Ethanol precipitation of NaCl | 83.3 | >95 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound with Ethanol Precipitation
This protocol is adapted from patented procedures that address the filtration issue.[1][3]
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Reaction Setup: In a suitable reactor, heat a mixture of 1 mole of hydrazinium monohydrochloride in a 40% w/w aqueous solution and 200 ml of toluene to reflux.
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Addition of Reactant: Over a period of 2.5 hours, add 1 mole of sodium cyanoacetone as a 30% w/w aqueous solution to the refluxing mixture.
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Water Removal: After the addition is complete, continue to reflux and remove the water via azeotropic distillation using a Dean-Stark apparatus.
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Solvent Removal: Once all the water is removed, distill off the toluene.
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Precipitation of Salt: To the viscous residue, add a sufficient volume of ethanol to precipitate the sodium chloride.
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Filtration: Filter the resulting slurry to remove the sodium chloride.
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Isolation: Concentrate the filtrate under vacuum and purify the this compound by vacuum distillation.
Visualizations
Caption: A logical workflow for troubleshooting unfilterable suspensions.
Caption: Experimental workflow for synthesis and purification.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Amino-5-methylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-5-methylpyrazole (B16524).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route involving the reaction of a cyanoacetone salt with a hydrazine (B178648) derivative.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Formation of byproducts reduces the yield of the desired product. 3. Loss during Workup: Product may be lost during extraction, precipitation, or purification steps. 4. Suboptimal pH: The pH of the reaction mixture may not be optimal for the condensation and cyclization.[1][2][3] | 1. Reaction Time & Temperature: Increase the reaction time or temperature according to the protocol. Monitor the reaction progress using TLC or GC to ensure the disappearance of starting materials.[4] 2. Control Reaction Conditions: Carefully control the temperature and the rate of addition of reagents to minimize side reactions. Ensure efficient removal of water as it is formed, for example, through azeotropic distillation with toluene (B28343).[1][2][3] 3. Optimize Workup: Ensure complete precipitation of inorganic salts (e.g., NaCl) by using an adequate amount of a suitable solvent like ethanol (B145695). Minimize the number of transfer steps and ensure efficient extraction if applicable. 4. pH Adjustment: If using a hydrazinium (B103819) salt like hydrazinium monohydrochloride, adjusting the pH to a range of 1 to 2 with a catalytic amount of acid can improve the reaction outcome.[1][2][3] |
| Low Purity of the Final Product | 1. Presence of Starting Materials: Unreacted cyanoacetone salt or hydrazine derivative remains in the product. 2. Formation of Side Products: Side reactions lead to impurities that are carried through the workup. A potential side product is the intermediate hydrazone that fails to cyclize. 3. Incomplete Removal of Inorganic Salts: Salts like sodium chloride may not have been completely removed during the filtration step.[1] | 1. Ensure Complete Reaction: As mentioned above, ensure the reaction goes to completion by monitoring it. 2. Purification: Purify the crude product by vacuum distillation. The boiling point of this compound is reported to be around 128°C at 2 mm Hg.[1][2] 3. Efficient Salt Removal: After adding ethanol to precipitate the inorganic salt, ensure the mixture is sufficiently cooled and stirred to maximize precipitation before filtration. Washing the filter cake with a small amount of cold ethanol can also help. |
| Formation of a Viscous, Unfilterable Reaction Mixture | 1. Precipitation of Fine Salt Particles: The inorganic salt byproduct may form a very fine suspension that is difficult to filter, especially in a hydrophobic solvent like toluene.[1] | 1. Induce Crystallization: To obtain an easily filterable salt, add a low molecular weight alkanol, such as ethanol or methanol, after the removal of water. This will cause the salt to crystallize in a more manageable form.[1] |
| Reaction Stalls or Proceeds Very Slowly | 1. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 2. Inefficient Water Removal: The presence of excess water can inhibit the cyclization step. | 1. Increase Temperature: The reaction can be carried out at temperatures up to the boiling point of the solvent used.[1] For aqueous reactions, a temperature of 30°C to 100°C is preferred.[1] 2. Azeotropic Distillation: Use a Dean-Stark apparatus or a similar setup for continuous removal of water when using a solvent like toluene.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common methods start from either an alkali metal salt of cyanoacetone (e.g., sodium cyanoacetone) reacted with a hydrazine derivative (like hydrazine hydrate (B1144303) or a hydrazinium salt) or from the reaction of 3-aminocrotononitrile (B73559) with hydrazine hydrate.[1][4][5] The use of cyanoacetone and its salts is often preferred as they are readily available and the synthesis is a simple one-step process.[1]
Q2: What is the role of pH in this synthesis?
A2: When using hydrazinium salts, the pH can be critical. For the reaction of sodium cyanoacetone with aqueous hydrazinium monohydrochloride, adjusting the pH to the acidic range of 1-2 has been shown to be beneficial for the reaction.[1][2][3]
Q3: What solvents are suitable for this reaction?
A3: A variety of solvents can be used, including water, organic solvents like ethanol, or hydrophobic solvents such as toluene or xylene.[1] Toluene is frequently used to facilitate the azeotropic removal of water, which drives the reaction to completion.[1][2][3] The reaction can be performed in a homogeneous solution or as a two-phase mixture.[1]
Q4: How can the product be purified?
A4: A common purification strategy involves precipitating the inorganic salt byproduct (e.g., NaCl) by adding a solvent like ethanol, followed by filtration. The filtrate is then concentrated, and the crude this compound is purified by vacuum distillation.[1][2]
Q5: What are the potential side reactions in this synthesis?
A5: While specific side reactions are not extensively detailed in the literature, based on the reaction mechanism, potential side reactions include:
-
Incomplete Cyclization: The initial condensation of hydrazine with the keto group of cyanoacetone forms a hydrazone intermediate. Under suboptimal conditions (e.g., insufficient heating, presence of excess water), this intermediate may fail to undergo intramolecular cyclization to form the pyrazole (B372694) ring.
-
Formation of Hydrazone from the Nitrile Group: Although less likely, the hydrazine could potentially react with the nitrile group, leading to other byproducts.
-
Dimerization/Polymerization: Under certain conditions, starting materials or reactive intermediates could potentially dimerize or polymerize.
Careful control of reaction parameters as outlined in the troubleshooting guide is key to minimizing these side reactions.
Quantitative Data Summary
The following table summarizes the yields and purities of this compound obtained under various experimental conditions as described in the cited literature.
| Starting Materials | Solvent | Key Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Toluene | Reflux with water separator, then ethanol addition | 72 | >98 | [1][2] |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Toluene | Azeotropic distillation, then ethanol addition | 71 | >98 | [1][2] |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Toluene | Boiling temperature, continuous water removal | 83.3 | >95 | [1][2] |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Aqueous | Reaction at 35°C, then toluene addition and water evaporation | 88.6 | >89 | [1][2] |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Toluene/Aqueous | Reflux, then ethanol addition | 74 | >99 | [1][2] |
| 3-Aminobut-2-enenitrile, Hydrazine Hydrate | Ethanol | Reflux at 85-95°C | 94.2 | >98 | [4] |
Experimental Protocols
Protocol 1: Synthesis from Sodium Cyanoacetone and Hydrazinium Monohydrochloride [1][2]
-
A suspension of 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride in 300 mL of toluene is prepared in a reaction vessel equipped with a water separator (e.g., Dean-Stark apparatus).
-
The mixture is heated to reflux, and the water formed during the reaction is continuously removed.
-
The reaction is monitored until the amount of water separated remains constant, indicating the completion of the reaction.
-
The reaction mixture is then cooled.
-
Ethanol is added to the cooled mixture to precipitate sodium chloride.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.
Protocol 2: Synthesis from 3-Aminobut-2-enenitrile and Hydrazine Hydrate [4]
-
To a 10 L reaction flask, add 10 g of 3-aminobut-2-enenitrile and 5 L of ethanol. Stir until the solid is completely dissolved.
-
Add 2500 g of 80% hydrazine hydrate to the solution.
-
Stir the mixture at room temperature for 10-20 minutes.
-
Slowly heat the reaction mixture to reflux, maintaining a temperature between 85-95°C. Note that a significant amount of gas is generated.
-
Monitor the reaction by TLC. After 1.5-2.5 hours, the reaction should be complete.
-
Concentrate the reaction solution under reduced pressure at 50-60°C to about 20-30% of its original volume.
-
The final product is obtained by oil pump distillation.
Visualizations
Diagram 1: Synthetic Pathways and Potential Side Reaction
Caption: Main synthesis pathway of this compound and a potential side reaction.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | 31230-17-8 [chemicalbook.com]
- 5. CN108341782A - The synthesis technology of 3- amino-5-methylpyrazoles - Google Patents [patents.google.com]
Optimizing reaction conditions for 3-Amino-5-methylpyrazole synthesis
Technical Support Center: Synthesis of 3-Amino-5-methylpyrazole (B16524)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely reported and industrially relevant synthesis involves the condensation reaction between a β-ketonitrile, specifically cyanoacetone (or its more stable alkali metal salt), and a hydrazine (B178648) derivative.[1][2][3][4][5] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group of cyanoacetone, followed by an intramolecular cyclization to form the pyrazole (B372694) ring.[3][4][5]
Q2: Which starting materials are recommended for this synthesis?
For improved stability and handling, it is highly recommended to use an alkali metal salt of cyanoacetone, such as sodium cyanoacetone, instead of cyanoacetone itself, which can be unstable and prone to polymerization.[1][2][6] For the hydrazine component, hydrazine hydrate (B1144303) or a hydrazinium (B103819) salt like hydrazinium monohydrochloride can be used effectively.[1][2]
Q3: What are the typical solvents and reaction temperatures?
The reaction can be performed in various solvents, including water, toluene (B28343), ethanol (B145695), or mixtures thereof.[1][6] The choice of solvent often depends on the specific reactants and the work-up procedure. For instance, using toluene allows for the azeotropic removal of water formed during the reaction.[1][2] Reaction temperatures typically range from ambient (20-35°C) to reflux, depending on the desired reaction rate and specific protocol.[1]
Q4: How is the final product typically isolated and purified?
A common work-up procedure involves several key steps. First, if water is present, it is often removed by azeotropic distillation with a hydrophobic solvent like toluene.[1][2] If an alkali metal salt of cyanoacetone and a hydrazinium salt were used, an inorganic salt (e.g., NaCl) is formed. This salt is often precipitated by adding a less polar solvent like ethanol and then removed by filtration.[1][2] The final purification of this compound is typically achieved by vacuum distillation.[1][6]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach.
-
Poor Quality of Starting Materials:
-
Incomplete Reaction:
-
Issue: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using TLC or LC-MS. Consider increasing the reaction time or temperature. A slight excess of hydrazine is sometimes used to drive the reaction forward.[7]
-
-
Sub-optimal pH:
-
Product Loss During Work-up:
-
Issue: The product may be lost during extraction or purification steps. The formation of fine, unfilterable salt suspensions can also trap the product.[1][2]
-
Solution: To address unfilterable salt suspensions, add ethanol to the toluene mixture after water removal. This causes the salt (e.g., NaCl) to precipitate in a more easily filterable form.[1][2] Ensure efficient extraction and be careful during vacuum distillation to avoid losses.
-
Q6: I'm observing the formation of significant impurities. What side reactions could be occurring?
-
Issue: The primary side reaction of concern is the hydrolysis of the β-ketonitrile starting material, especially under harsh acidic or basic conditions.[7] Polymerization of cyanoacetone is also a possibility if it is generated in situ or used directly.[2]
-
Solution:
-
Run the reaction under controlled pH conditions. Starting with the sodium salt of cyanoacetone and a hydrazinium salt often provides a sufficiently buffered environment.
-
Maintain the recommended reaction temperature, as excessive heat can promote degradation and side reactions.
-
Q7: The inorganic salt precipitate is very fine and difficult to filter. How can I resolve this?
-
Issue: When the reaction is carried out in a hydrophobic solvent like toluene, the resulting alkali metal salt (e.g., NaCl) can form a fine suspension that is difficult to filter, especially in the presence of the oily product.[1][2]
-
Solution: After removing water, add a low-molecular-weight alcohol, such as ethanol, to the reaction mixture. This changes the solvent polarity and causes the salt to crystallize into a more granular, easily filterable form.[1][2]
Data on Optimized Reaction Conditions
The following table summarizes quantitative data from various successful syntheses, showcasing the impact of different conditions on yield and purity.
| Reactants | Solvent System | Temperature | Time | Yield | Purity | Reference |
| Sodium Cyanoacetone + Hydrazinium Monohydrochloride | Toluene / Water | 35°C | 6.5 hrs | 88.6% | >89% | [1] |
| Sodium Cyanoacetone + Hydrazinium Monohydrochloride | Toluene / Water | Reflux | N/A | 72% | >98% | [1] |
| Sodium Cyanoacetone + Hydrazinium Monohydrochloride | Toluene / Water | 30°C | >5 hrs | 71% | >98% | [1] |
| Sodium Cyanoacetone + Hydrazine Hydrate / HCl | Water | 35°C | 4 hrs | 72% | >95% | [1] |
| Sodium Cyanoacetone + Hydrazinium Monohydrochloride | Toluene / Water | Reflux | >2 hrs | 83.3% | >95% | [1] |
Experimental Protocol: Synthesis from Sodium Cyanoacetone and Hydrazinium Monohydrochloride
This protocol is a generalized procedure based on common literature methods.[1][2] Researchers should adapt it as necessary for their specific laboratory conditions and scale.
Materials:
-
Sodium Cyanoacetone (1.0 mol)
-
Hydrazinium Monohydrochloride (1.0 mol) as a 40% w/w aqueous solution
-
Toluene
-
Ethanol
-
Concentrated HCl (for pH adjustment, if necessary)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add the 40% aqueous solution of hydrazinium monohydrochloride.
-
Begin stirring and add 1.0 molar equivalent of sodium cyanoacetone portion-wise over a period of 1-2 hours.
-
Monitor the temperature during the addition, maintaining it at approximately 35°C using a water bath for cooling if necessary.
-
After the addition is complete, allow the mixture to react for an additional 4-5 hours at 35°C.
-
Add toluene (approx. 400-600 mL) to the reaction mixture.
-
Modify the setup for azeotropic distillation (e.g., with a Dean-Stark apparatus) and heat the mixture to reflux to remove all water.
-
Once water removal is complete, cool the mixture and distill off the toluene.
-
To the remaining viscous residue, add ethanol (approx. 200 mL) to precipitate the sodium chloride by-product.
-
Stir the suspension, then filter off the precipitated sodium chloride.
-
Remove the ethanol from the filtrate under reduced pressure (rotary evaporator).
-
The resulting crude this compound can be purified by vacuum distillation (b.p. ~128°C at 2 mm Hg) to yield the final product.[1]
Visualized Workflows
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Buy this compound | 31230-17-8 [smolecule.com]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Amino-5-methylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 3-Amino-5-methylpyrazole (B16524) (CAS: 31230-17-8).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from cyanoacetone and hydrazine?
A1: Crude this compound typically contains both inorganic and organic impurities. The most common inorganic impurity is an alkali metal salt, such as sodium chloride, which is a byproduct of the reaction.[1][2] Organic impurities may include unreacted starting materials (cyanoacetone, hydrazine), the intermediate hydrazone, and potentially products from side reactions, although the formation of regioisomers is not a concern when using unsubstituted hydrazine.
Q2: What is the most common industrial method for purifying this compound?
A2: The most frequently cited method for purification on a larger scale is vacuum distillation.[1][2] This is typically performed after an initial workup to remove inorganic salts.
Q3: My crude product is a viscous oil with precipitated salts. How should I handle this?
A3: This is a common issue. The alkali metal salt can form an unfilterable suspension in the low melting point product.[1] The standard procedure is to dissolve the crude mixture in a suitable solvent (like toluene), and then add a low molecular weight alkanol, such as ethanol (B145695), to precipitate the salt in a more filterable form.[1][2]
Q4: Can I purify this compound by recrystallization?
A4: Yes, recrystallization is a viable method for purification. Ethanol is a commonly used solvent for this purpose.[3] For some aminopyrazoles, trituration with acetone (B3395972) or acetonitrile (B52724) can also be effective.[4]
Q5: Is column chromatography suitable for purifying this compound?
A5: Yes, silica (B1680970) gel column chromatography can be used to purify this compound and related compounds.[3] A typical mobile phase would be a mixture of hexane (B92381) and ethyl acetate.
Troubleshooting Guides
Issue 1: Low Purity After Initial Workup
| Potential Cause | Recommended Solution |
| Incomplete precipitation of inorganic salts. | Ensure a sufficient amount of a suitable anti-solvent (e.g., ethanol) is added to the toluene (B28343) solution of the crude product to fully precipitate the salts.[1][2] |
| Presence of unreacted starting materials or organic byproducts. | Proceed with a secondary purification step such as vacuum distillation, recrystallization, or column chromatography. |
| Inefficient phase separation during aqueous workup. | Use a brine wash after aqueous extraction to help break emulsions and remove residual water from the organic layer. |
Issue 2: Problems During Vacuum Distillation
| Potential Cause | Recommended Solution |
| Bumping or uneven boiling. | Use a magnetic stirrer and add boiling chips or a fine capillary tube to ensure smooth boiling. |
| Product discoloration (darkening). | This may indicate thermal decomposition. Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. A typical boiling point is 128 °C at 2 mmHg.[1][2] Minimize the time the compound is exposed to high temperatures. |
| Product solidifies in the condenser. | Use a heating mantle or heating tape on the condenser, keeping the temperature just above the melting point of the product (45-47 °C) to prevent solidification. |
| Pressure or temperature fluctuations. | Ensure all connections in the distillation apparatus are airtight to maintain a stable vacuum. Use a high-quality vacuum pump and a pressure regulator. |
Issue 3: Challenges with Recrystallization
| Potential Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The melting point of the compound (45-47 °C) is relatively low, and it may be melting in the warm solvent before it crystallizes. Add more of the "soluble solvent" to keep it dissolved at a slightly lower temperature, then cool slowly.[5] |
| Poor recovery of the purified product. | Too much solvent may have been used. If so, concentrate the mother liquor and cool again to recover more product.[5] Ensure the solution is cooled sufficiently before filtration. |
| Oily product that will not solidify. | This can be due to residual solvent or impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, remove the solvent under reduced pressure and re-attempt the crystallization with a different solvent system or proceed to a different purification method like chromatography. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Reported Yield Range | Key Advantages | Common Challenges |
| Vacuum Distillation | >95% to >99%[1][2] | 71% to 94.2%[1][2][6] | Effective for large quantities; removes non-volatile impurities. | Potential for thermal degradation; requires specialized equipment. |
| Recrystallization | High (quantitative data not specified in searches) | Moderate to High | Good for removing colored impurities and achieving high purity on a lab scale. | Can have lower yields due to solubility in the mother liquor; risk of "oiling out".[5] |
| Column Chromatography | >99% (achievable) | 82% (for a related process)[3] | Excellent for separating closely related impurities; high purity achievable. | Can be time-consuming and requires large volumes of solvent; less suitable for very large scales. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Initial Workup:
-
To the crude reaction mixture, add toluene and heat to remove water via azeotropic distillation using a Dean-Stark apparatus.
-
After water removal, cool the solution. Add an equal volume of ethanol to precipitate the inorganic salts (e.g., NaCl).[1]
-
Stir the slurry, then filter to remove the precipitated salts.
-
Wash the filter cake with a small amount of cold ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol and toluene, yielding the crude this compound.
-
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all joints are well-sealed.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, then gradually heat the distillation flask using an oil bath.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~128 °C at 2 mmHg).[1][2]
-
The purified product should solidify upon cooling to room temperature (m.p. 45-47 °C).[7]
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once cloudiness appears, place the flask in an ice bath to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common impurity issues.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. WO1993006088A1 - Process for producing 5-amino-3-methylpyrazole - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 31230-17-8 [chemicalbook.com]
- 7. This compound 97 31230-17-8 [sigmaaldrich.com]
Challenges in the scale-up of 3-Amino-5-methylpyrazole production
Technical Support Center: 3-Amino-5-methylpyrazole (B16524) Production
Welcome to the Technical Support Center for the synthesis and scale-up of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The most prevalent and industrially viable method for synthesizing this compound is the cyclocondensation reaction between a β-ketonitrile, specifically cyanoacetone or its alkali metal salt (e.g., sodium cyanoacetone), and a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a hydrazinium (B103819) salt (e.g., hydrazinium monohydrochloride).[1][2][3] This one-step process is favored due to its simplicity and the availability of the starting materials.[1]
Q2: I am observing a lower than expected yield. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction, side reactions, or mechanical losses during workup are common culprits. To improve the yield, consider the following:
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Reaction Temperature: The reaction is often exothermic. Maintaining the optimal temperature range, typically between 30°C and 80°C, is crucial for driving the reaction to completion and minimizing side product formation.[4]
-
pH Control: The pH of the reaction mixture can significantly influence the reaction rate and product purity. For instance, when using hydrazinium monohydrochloride and sodium cyanoacetone, adjusting the initial pH to a slightly acidic range (e.g., 1-2) has been shown to be effective.[1][2]
-
Water Removal: The reaction produces water, which can affect the equilibrium. In non-aqueous solvents like toluene (B28343), azeotropic distillation to continuously remove water can drive the reaction forward and improve the yield.[1][2]
-
Purity of Starting Materials: Ensure the purity of cyanoacetone and the hydrazine source, as impurities can lead to undesirable side reactions.
Q3: I am struggling with the filtration of the inorganic salt byproduct. The filter clogs easily. What can I do?
This is a common issue, especially when the reaction is performed in a hydrophobic solvent like toluene. The resulting alkali metal salt (e.g., sodium chloride) can form a fine, unfilterable suspension.[1] To resolve this, a common practice is to add a low-molecular-weight alcohol, most notably ethanol (B145695), to the reaction mixture after the water has been removed.[1][2][3] The ethanol induces the crystallization of the salt into a more easily filterable form.
Q4: What are the key safety considerations when scaling up the production of this compound?
Scaling up this synthesis requires careful attention to safety due to two primary factors: the exothermic nature of the reaction and the hazardous properties of hydrazine.
-
Thermal Management: The condensation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system and controlled addition of reagents are necessary to prevent a runaway reaction.
-
Handling Hydrazine: Hydrazine and its derivatives are toxic and potentially explosive. It is crucial to handle them in a well-ventilated area, using appropriate personal protective equipment (PPE). For more details, refer to the safety data sheet (SDS) for hydrazine.
-
Pressure Build-up: If the reaction is conducted in a closed system, the exotherm and any potential gas evolution could lead to a dangerous pressure build-up. Ensure the reactor is appropriately vented.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to suboptimal temperature. | Optimize the reaction temperature. Monitor the reaction progress using techniques like TLC or HPLC. |
| Unfavorable reaction equilibrium. | If using a solvent like toluene, employ a Dean-Stark apparatus for azeotropic water removal.[1][2] | |
| Side product formation. | Adjust the pH and ensure the purity of starting materials. Analyze the impurity profile to identify potential side reactions. | |
| Low Purity | Inefficient removal of inorganic salts. | After water removal, add ethanol to precipitate the salt in a more filterable form before filtration.[1][2][3] |
| Presence of unreacted starting materials. | Ensure the reaction goes to completion. Consider a slight excess of one reactant if it is easily removable during workup. | |
| Formation of colored impurities. | The product can sometimes be a yellow oil or solid.[5] Purification by vacuum distillation is often effective in removing colored impurities.[1][2] | |
| Difficult Filtration | Fine suspension of inorganic salts. | Add a co-solvent like ethanol to induce crystallization and improve the particle size of the salt.[1] |
| Solidification of the reaction mixture. | Inadequate stirring can lead to localized concentration and solidification. Ensure vigorous and efficient stirring throughout the reaction.[5] | |
| Product Isolation Issues | Product is a viscous oil. | After filtration of the salt, the product can be isolated by concentrating the filtrate and then performing vacuum distillation.[1][2][3] |
| Product co-distills with solvent. | Choose a solvent with a significantly different boiling point from the product. Toluene is often used and can be removed before the final vacuum distillation of the product. |
Experimental Protocols
Protocol 1: Synthesis using Sodium Cyanoacetone and Hydrazinium Monohydrochloride in an Aqueous/Toluene System
This protocol is adapted from patented industrial processes and is suitable for laboratory-scale synthesis with potential for scale-up.
Materials:
-
Sodium Cyanoacetone (NaCyA)
-
Hydrazinium Monohydrochloride (40 wt% aqueous solution)
-
Toluene
-
Ethanol
-
Concentrated Hydrochloric Acid (for pH adjustment)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add the 40 wt% aqueous solution of hydrazinium monohydrochloride.
-
Adjust the pH of the solution to between 1 and 2 by the catalytic addition of concentrated hydrochloric acid.
-
Over a period of 45-120 minutes, add an equimolar amount of sodium cyanoacetone while maintaining the reaction temperature at approximately 30-35°C.[1][2]
-
Allow the reaction to stir for an additional 4-5 hours at this temperature.
-
Add toluene to the reaction mixture.
-
Heat the mixture to reflux and remove the water via azeotropic distillation using a Dean-Stark apparatus.
-
Once water removal is complete, cool the reaction mixture.
-
Add ethanol to precipitate the sodium chloride.
-
Filter off the precipitated sodium chloride and wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure to remove the ethanol and toluene.
-
Purify the resulting crude this compound by vacuum distillation (boiling point approx. 128°C at 2 mmHg).[1][2]
Data Presentation
Table 1: Comparison of Reported Yields and Purity under Different Conditions
| Reactants | Solvent System | Key Conditions | Yield (%) | Purity (%) | Reference |
| NaCyA + Hydrazinium Monohydrochloride | Water/Toluene | pH 1-2, 30°C addition, azeotropic water removal | 71 | >98 | [1][2] |
| NaCyA + Hydrazinium Monohydrochloride | Toluene | Reflux with water separator | 72 | >98 | [1] |
| NaCyA + Hydrazinium Monohydrochloride | Water | 35°C, 4.5h reaction | 88.6 | >89 | [2] |
| NaCyA + Hydrazine Hydrate + HCl | Water | 16-35°C, pH adjusted to 3 | 72 | >95 | [2] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. WO1993006088A1 - Process for producing 5-amino-3-methylpyrazole - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-Amino-5-methylpyrazole
This technical support center provides guidance on the stability and storage of 3-Amino-5-methylpyrazole, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a dark, dry, and cool place.[1][2] Some suppliers recommend refrigeration at 2-8°C.[2]
Q2: What is the appearance of pure this compound and what do color changes indicate?
A2: Pure this compound is typically a white to light yellow or orange crystalline powder or solid.[2][3] A noticeable darkening or change in color may indicate degradation due to exposure to light, air, or contaminants.
Q3: Is this compound sensitive to light or air?
A3: Yes, this compound is known to be sensitive to both light and air. Exposure to these can lead to degradation over time. It is crucial to store it in a dark place and in a tightly sealed container to minimize exposure.
Q4: What is the expected shelf-life of this compound?
Q5: What solvents are suitable for dissolving this compound?
A5: Information on solubility is not extensively available. However, it is crucial to use anhydrous solvents if the compound is intended for reactions sensitive to moisture.
Q6: With which substances is this compound incompatible?
A6: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions. Amines, in general, can react exothermically with acids and may be incompatible with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[3]
Q7: What are the hazardous decomposition products of this compound?
A7: When heated to decomposition, this compound may emit toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in color (darkening) | Exposure to light or air, leading to oxidation or degradation. | Discard the reagent if the color change is significant. For future use, ensure storage in a dark, tightly sealed container, possibly under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent experimental results | Degradation of the reagent, leading to lower purity and reactivity. | Use a fresh batch of the reagent. Perform a quality control check (e.g., melting point determination) on the existing stock to assess its purity. |
| Poor solubility in a previously used solvent | Potential degradation or presence of impurities. The compound may have absorbed moisture. | Try gentle warming or sonication to aid dissolution. If solubility issues persist, consider using a fresh bottle of the reagent and ensure the use of an appropriate anhydrous solvent. |
| Unexpected side reactions | Contamination of the reagent or reaction with incompatible substances. | Review the experimental setup to ensure no incompatible materials were used. Use a fresh, unopened container of this compound. |
Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Room temperature or refrigerated (2-8°C) | [2] |
| Atmosphere | Store in a dry place, sealed from air. Consider storing under an inert gas like argon or nitrogen for extended periods. | |
| Light Exposure | Keep in a dark place, protected from light. | |
| Container | Tightly sealed, opaque or amber glass bottle. | [1][2] |
| Purity (as supplied) | Typically ≥96% (GC) | [2] |
| Appearance | White to light yellow or orange solid | [2][3] |
| Melting Point | 41-47°C | [2] |
| Boiling Point | 213°C at 14 mmHg | [2] |
Experimental Protocols
Protocol 1: Visual Inspection of this compound
-
Objective: To assess the physical appearance of this compound as a preliminary quality check.
-
Materials: Spatula, white weighing paper or watch glass, vial of this compound.
-
Procedure:
-
In a well-ventilated area, carefully open the container of this compound.
-
Using a clean, dry spatula, take a small sample of the compound and place it on the white weighing paper or watch glass.
-
Observe the color and form of the crystals.
-
Compare the appearance to the supplier's specifications and previous observations of fresh material. Note any discoloration (e.g., darkening from yellow to brown) or changes in crystal structure.
-
Protocol 2: Melting Point Determination for Purity Assessment
-
Objective: To determine the melting point range of a sample of this compound as an indicator of purity. A broad or depressed melting point range compared to the literature value can indicate the presence of impurities or degradation.
-
Materials: Melting point apparatus, capillary tubes, this compound sample, mortar and pestle (if needed).
-
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of approximately 10-15°C per minute initially.
-
As the temperature approaches the expected melting point (41-47°C), reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting).
-
Compare the observed melting point range to the literature value. A sharp melting point range close to the expected value is indicative of high purity.
-
Visual Guides
Caption: Figure 1. Recommended Storage Workflow.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. CAS NO 5453-07-6 3-Amino-4-cyano-5-methylpyrazole - CAS NO 5453-07-6 3-Amino-4-cyano-5-methylpyrazole Manufacturer, Distributor, Supplier, Hyderabad, India [grglifesciences.in]
Avoiding dimer formation in 3-Amino-5-methylpyrazole reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid unwanted dimer formation in reactions involving 3-Amino-5-methylpyrazole and related aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
Dimerization is an unintended side reaction where two molecules of an aminopyrazole precursor couple to form a larger, dimeric structure. This can occur through various mechanisms, including the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds between two pyrazole (B372694) molecules.[1][2][3] These side reactions reduce the yield of the desired monomeric product and complicate the purification process.
Q2: What are the common types of dimers formed from 5-aminopyrazoles?
Common dimeric byproducts include pyrazole-fused pyridazines and pyrazines.[1][2][3] The formation of these specific structures is often promoted by certain catalysts, such as copper salts, in the presence of an oxidant.[1][2][3] The resulting fused heterocyclic systems are often stable and can be difficult to separate from the desired product.
Q3: What are the primary factors that promote unintentional dimer formation?
Several factors can contribute to the undesired formation of dimers:
-
Presence of Metal Catalysts: Transition metals, particularly copper (Cu), can actively promote the oxidative dimerization of 5-aminopyrazoles.[1][2][3]
-
Oxidizing Agents: The presence of oxidants can facilitate the coupling reactions that lead to dimers.[1]
-
High Temperatures: Elevated reaction temperatures can sometimes lead to an increase in side reactions, including dimerization and the formation of other byproducts like N-acetylated amides if acetic acid is used as a solvent at high temperatures.[4]
-
Reaction pH and Conditions: The regioselectivity and outcome of aminopyrazole synthesis can be highly dependent on the pH. For instance, acidic conditions at higher temperatures tend to favor the thermodynamically more stable 5-aminopyrazole isomer, which may also influence the propensity for side reactions.[4][5]
Troubleshooting Guide
Q4: My reaction is producing a significant amount of a higher molecular weight byproduct. How can I confirm if it's a dimer?
The first step is to characterize the byproduct. Standard analytical techniques can help confirm its identity:
-
Mass Spectrometry (MS): Look for a molecular ion peak that corresponds to approximately double the mass of your starting aminopyrazole, minus the mass of any atoms lost during the coupling (e.g., 2 or 4 hydrogen atoms).
-
NMR Spectroscopy (1H and 13C): A dimeric structure will have a different NMR spectrum compared to your expected product. A key indicator would be a change in the number and integration of aromatic and N-H protons. Advanced 2D NMR techniques like HMBC can help establish the connectivity in the new structure.[4]
-
X-ray Crystallography: If you can isolate a crystal of the byproduct, single-crystal X-ray diffraction provides definitive structural proof.[1][4]
Q5: How can I adjust my reaction conditions to minimize dimer formation?
Optimizing your reaction conditions is the most effective way to suppress dimerization. Consider the following adjustments:
-
Temperature Control: For reactions that are exothermic, such as the initial formation of the pyrazole ring from hydrazine (B178648) and a β-ketonitrile, maintaining a low temperature (e.g., 0°C) during reagent addition can control the reaction rate and reduce byproducts.[4][6] For subsequent steps, avoid unnecessarily high temperatures.
-
pH and Additives: The choice between acidic and basic conditions can alter the reaction pathway. For the synthesis of 5-aminopyrazoles from substituted hydrazines, neutral or acidic conditions (e.g., using acetic acid as a catalyst) at elevated temperatures can favor the desired thermodynamic product over kinetically formed isomers.[4][5]
-
Choice of Reagents: If you suspect metal-catalyzed dimerization, ensure your reagents and solvents are free from metal contaminants. Avoid using copper catalysts if dimerization is a known issue for your specific substrate.
Q6: Can protecting groups be used to prevent dimerization?
Yes, using a protecting group for the reactive amino group is a highly effective strategy. The amino group is often involved in the dimerization process, and temporarily masking its reactivity can prevent the unwanted side reaction.[7][8]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines. It can be introduced by reacting the aminopyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[7] The Boc group can be removed later under acidic conditions.[8]
-
Acetyl Protection: Using acetylhydrazine instead of hydrazine hydrate (B1144303) in the initial pyrazole synthesis can introduce an acetyl group on the pyrazole nitrogen, which can prevent the formation of certain byproducts.[9]
Below is a diagram illustrating the concept of using a protecting group.
Caption: Using a protecting group to prevent unwanted dimerization.
Quantitative Data on Dimer Formation
The following table summarizes data from a study on the copper-promoted dimerization of a 5-aminopyrazole derivative, illustrating how reaction conditions can be tuned to either favor or disfavor dimer formation.
| Catalyst | Oxidant | Temperature (°C) | Solvent | Yield of Dimer (2a) (%) |
| Cu(OAc)₂ | BPO / K₂S₂O₈ | 100 | Toluene (B28343) | High (Optimized for dimer) |
| CuCl | BPO / K₂S₂O₈ | 100 | Toluene | Lower |
| CuI | BPO / K₂S₂O₈ | 100 | Toluene | Lower |
| No Catalyst | BPO / K₂S₂O₈ | 100 | Toluene | No Dimer Reported |
| Data adapted from a study on the synthesis of dipyrazole-fused pyridazines.[1] This illustrates that the choice of catalyst is critical in promoting dimerization. |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-methyl-1-phenylpyrazole (Thermodynamic Control to Maximize Purity)
This protocol is adapted for synthesizing a specific 5-aminopyrazole isomer, which is generally more stable and can help avoid a mixture of products that are difficult to separate.[4]
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (e.g., acetoacetonitrile) (1.0 eq) in ethanol (B145695) or toluene (to make a 0.2 M solution).
-
Reagent Addition: Add the substituted hydrazine (e.g., phenylhydrazine) (1.1 eq) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. If a precipitate (the desired product) forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Boc-Protection of this compound
This protocol describes the protection of the amino group, which can be a crucial step before attempting subsequent reactions where dimerization is a risk.[7]
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Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like trifluoroethanol or dichloromethane.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting Boc-protected aminopyrazole can be purified by column chromatography on silica (B1680970) gel.
Diagrams
Dimerization Pathway to Avoid
This diagram shows a simplified representation of the Cu-promoted dimerization of 5-aminopyrazoles, leading to the formation of a pyrazole-fused pyridazine.
Caption: Simplified pathway of Cu-promoted dimerization of 5-aminopyrazoles.
Troubleshooting Workflow for Dimer Formation
This workflow provides a logical sequence of steps to diagnose and resolve issues with dimer formation.
Caption: Troubleshooting workflow for identifying and preventing dimer formation.
References
- 1. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [mdpi.com]
- 2. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Amino-5-methylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methylpyrazole (B16524).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and versatile method for synthesizing this compound is the condensation reaction between a β-ketonitrile, typically cyanoacetone (also known as acetoacetonitrile), and hydrazine (B178648) or a salt thereof (e.g., hydrazine hydrate (B1144303) or hydrazinium (B103819) monohydrochloride).[1][2] The reaction involves a nucleophilic attack of the hydrazine on the carbonyl group of cyanoacetone, forming a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired 5-aminopyrazole product.[1]
Q2: What are the most common by-products in this synthesis?
The main by-products and impurities encountered during the synthesis of this compound include:
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Unreacted Starting Materials: Residual cyanoacetone and hydrazine may remain if the reaction does not go to completion.
-
Cyanoacetone Hydrazone: This is a stable intermediate that may not fully cyclize under certain reaction conditions.[1]
-
5-Amino-3-methylpyrazole: This is a regioisomer that can form, although the formation of this compound is generally favored. The regioselectivity can be influenced by reaction conditions such as pH and solvent.[1]
-
Cyanoacetone Polymers: Cyanoacetone is known to be unstable and can polymerize, especially if not used promptly after preparation or if stored improperly.[2]
-
Hydrolysis Products: The β-ketonitrile starting material can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1]
Q3: How can I minimize the formation of the regioisomeric by-product, 5-Amino-3-methylpyrazole?
Controlling regioselectivity is a key challenge. Several strategies can be employed:
-
pH Control: The pH of the reaction mixture can significantly influence the outcome. Acidic conditions may favor the formation of one isomer over the other. For instance, in related syntheses, acidic conditions in toluene (B28343) have been shown to favor the 5-aminopyrazole isomer.[1]
-
Solvent Choice: The polarity of the solvent can affect regioselectivity. Aprotic dipolar solvents such as DMF have sometimes provided better selectivity compared to protic solvents like ethanol (B145695).[1]
-
Steric Hindrance: While not directly applicable to the synthesis of the title compound from simple hydrazine, the use of bulkier substituted hydrazines can direct the cyclization to a single regioisomer due to steric effects.[1]
Q4: My reaction yield is low. What are the potential causes and how can I troubleshoot this?
Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, degradation of starting materials, and competing side reactions.[1]
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature if starting materials are still present. | Ensures the reaction has proceeded to completion. A slight excess of hydrazine (1.1-1.2 equivalents) can also help drive the reaction forward.[1] |
| Degradation of Cyanoacetone | Use freshly prepared or purified cyanoacetone. Since cyanoacetone can polymerize, it is best prepared in situ from its alkali metal salt.[2] | Ensures the purity and reactivity of a key starting material. |
| Hydrolysis of Cyanoacetone | Run the reaction under neutral or slightly acidic (pH 1-2) conditions.[2] Avoid strongly acidic or basic conditions that could promote hydrolysis of the nitrile or keto group. | Minimizes the degradation of the β-ketonitrile starting material.[1] |
| Formation of Stable Hydrazone | If analysis shows a significant amount of the hydrazone intermediate, try altering the workup conditions to promote cyclization. This may involve heating the reaction mixture for a longer period or adding a catalytic amount of acid. | The cyclization of the hydrazone intermediate is a key step that may require specific conditions to proceed efficiently. |
Issue 2: Poor Product Purity (Multiple Spots on TLC / Peaks in Chromatogram)
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Regioisomers | Adjust the reaction pH and solvent as described in FAQ Q3. Purify the crude product using column chromatography on silica (B1680970) gel or fractional distillation under vacuum. | Optimizing reaction conditions can improve regioselectivity. Chromatographic or distillation methods can separate the desired product from its isomer.[2] |
| Presence of Unreacted Starting Materials | Improve the purification process. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) or vacuum distillation can effectively remove more volatile starting materials.[2] | Ensures the final product is free from starting material contamination. |
| Inorganic Salt Contamination | If using an alkali metal salt of cyanoacetone and a hydrazinium salt, ensure the resulting inorganic salt (e.g., NaCl) is effectively removed. This can be achieved by precipitating the salt with a less polar solvent like ethanol from a toluene solution, followed by filtration.[2] | Inorganic salts can be a significant impurity if not properly removed during workup. |
By-product Analysis Data
The following tables provide representative analytical data for this compound and its common by-products. Note that HPLC retention times and GC-MS fragmentation patterns are dependent on the specific analytical method and instrumentation used.
Table 1: Representative HPLC Data
| Compound | Structure | Molecular Weight | Expected Retention Time (Relative) |
| This compound | C₄H₇N₃ | 97.12 | 1.00 |
| Cyanoacetone | C₄H₅NO | 83.09 | < 1.00 (more polar) |
| Cyanoacetone Hydrazone | C₄H₇N₃ | 97.12 | ~1.00 (similar polarity) |
| 5-Amino-3-methylpyrazole | C₄H₇N₃ | 97.12 | ~1.00 (similar polarity) |
Table 2: Representative GC-MS Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | 97 | 82, 68, 54 | The molecular ion is typically stable. Fragmentation often involves the loss of CH₃, HCN, or N₂.[3][4] |
| Cyanoacetone Hydrazone | 97 | 82, 68, 56, 42 | Fragmentation may involve loss of CH₃, CN, or parts of the hydrazine moiety. |
| 5-Amino-3-methylpyrazole | 97 | 82, 68, 54 | The fragmentation pattern is expected to be very similar to its regioisomer, potentially distinguishable by the relative intensities of fragment ions.[3] |
Table 3: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~11.5 (br s, 1H, NH), ~5.1 (s, 1H, CH), ~4.8 (br s, 2H, NH₂), ~2.0 (s, 3H, CH₃) | ~158 (C-NH₂), ~145 (C-CH₃), ~90 (CH), ~10 (CH₃) |
| 5-Amino-3-methylpyrazole (Predicted) | ~11.2 (br s, 1H, NH), ~5.3 (s, 1H, CH), ~4.6 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃) | ~155 (C-CH₃), ~148 (C-NH₂), ~92 (CH), ~12 (CH₃) |
| Cyanoacetone Hydrazone (Predicted) | Signals corresponding to NH₂, CH₂, and CH₃ protons. The chemical shifts would differ significantly from the aromatic pyrazole (B372694) signals. | Signals for C=N, CH₂, CN, and CH₃ carbons. |
Experimental Protocols & Visualizations
Synthesis and By-product Formation Pathway
The synthesis of this compound proceeds through a hydrazone intermediate. Side reactions can lead to the formation of a stable hydrazone by-product or a regioisomer.
Troubleshooting Workflow for Low Yield or Purity
This workflow provides a logical sequence of steps to diagnose and resolve common issues in the synthesis.
Key Experimental Protocols
1. HPLC-UV Method for Purity Analysis
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Analysis: The main peak corresponds to this compound. By-products like the regioisomer and hydrazone intermediate will likely have similar retention times, while unreacted cyanoacetone will elute earlier. Peak area percentages can be used to estimate purity and impurity levels.
2. GC-MS Method for By-product Identification
-
Objective: To identify volatile by-products and confirm the structure of the main product.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol (B129727) or dichloromethane.
-
Analysis: Identify compounds based on their retention times and mass fragmentation patterns. Compare the obtained spectra with library data and the expected fragmentation for pyrazoles (see Table 2).[3][4]
3. NMR Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of the product and identify regioisomers.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons. Key signals for this compound are the pyrazole C-H proton, the methyl protons, and the exchangeable NH and NH₂ protons.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign proton and carbon signals and confirm the connectivity of the molecule, which is crucial for distinguishing between the 3-amino-5-methyl and 5-amino-3-methyl regioisomers.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
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Analysis: Compare the observed chemical shifts with the reference data in Table 3. The position of the methyl group relative to the amino group will cause distinct differences in the chemical shifts of the pyrazole ring carbons, allowing for unambiguous identification of the regioisomers.
References
Overcoming low yields in prior art syntheses of 3-Amino-5-methylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the synthesis of 3-Amino-5-methylpyrazole (B16524).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes?
A1: Low yields in the synthesis of this compound, particularly when reacting cyanoacetone or its salts with hydrazine (B178648) derivatives, can stem from several factors:
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Instability of Starting Materials: Cyanoacetone is known to be unstable and can polymerize upon storage.[1] It is often preferable to use a more stable alkali metal salt of cyanoacetone or to generate cyanoacetone in situ.[2]
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Suboptimal Reaction Conditions: Temperature, reaction time, pH, and the choice of solvent can significantly impact the yield. The reaction is a condensation that produces water, and its efficient removal can drive the reaction to completion.[2]
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Difficult Work-up and Isolation: The product, this compound, can be challenging to isolate from the reaction mixture. The formation of alkali metal salt byproducts (like NaCl) as fine suspensions can make filtration difficult.[2]
Q2: What is the most reliable high-yield synthesis method for this compound?
A2: The most consistently high yields are reported for the condensation of an alkali metal salt of cyanoacetone (e.g., sodium cyanoacetone) with a hydrazine salt (e.g., hydrazinium (B103819) monohydrochloride).[2][3][4] This method avoids the use of less stable starting materials and has been patented for industrial-scale production with yields reported as high as 92%.[3]
Q3: How can I improve the isolation of the product and remove salt byproducts effectively?
A3: If an alkali metal salt like sodium chloride is formed, it can create an unfilterable suspension in hydrophobic solvents such as toluene (B28343).[2] To improve isolation:
-
After removing water from the reaction, add a low molecular weight alkanol like ethanol (B145695).[2][4]
-
This will precipitate the alkali metal salt in a more easily filterable form.[2]
-
The salt can then be removed by filtration, and the this compound can be isolated from the filtrate by distillation.[2][4]
Q4: Can I use hydrazine hydrate (B1144303) instead of a hydrazinium salt?
A4: Yes, hydrazine hydrate can be used. One approach involves adding an acid, such as hydrochloric acid, to a mixture of the alkali metal salt of cyanoacetone and hydrazine hydrate to initiate the reaction.[1][2] The work-up procedure would then be similar to syntheses using a hydrazinium salt.
Q5: The prior art I'm following uses 3-aminocrotononitrile (B73559), and the yield is poor. Is there a reason for this?
A5: Syntheses starting from materials like 3-aminocrotononitrile or 2-iminobutyronitrile are considered prior art and are often multistage, complicated processes with insufficient yields.[2] The starting materials themselves can be difficult to obtain or chemically unstable.[2] The reaction of cyanoacetone or its alkali salt with hydrazine is a more direct and higher-yielding approach.
Data Summary of High-Yield Syntheses
The following table summarizes various successful reported syntheses of this compound.
| Starting Material 1 | Starting Material 2 | Solvent(s) | Key Conditions | Purity | Yield | Reference |
| Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Toluene | Reflux with water separator, then add Ethanol for precipitation | >98% | 72% | [2][4] |
| Sodium Cyanoacetone | Hydrazinium Monohydrochloride (40% aq. soln.) | Toluene | Heat to boiling, add hydrazine soln. over 2h while removing water | >95% | 83.3% | [2] |
| Sodium Cyanoacetone | Hydrazinium Monohydrochloride (40% aq. soln.) | Water, Toluene | Add sodium cyanoacetone to hydrazine soln. at 35°C over 2h, react 4.5h, azeotropic distillation | >89% | 88.6% | [2][4] |
| Cyanoacetone | Hydrazine | Not specified | 80°C, 2h | Not specified | 92% | [3] |
| Sodium Cyanoacetone | Hydrazine Hydrate (30% aq. soln.) & HCl (10% aq. soln.) | Water, Toluene | Meter in HCl at 16°C, temp rises to 35°C, hold for 4h, adjust pH to 3 | >95% | 72% | [1] |
| Hydrazinium Monohydrochloride (40% aq. soln.) | Sodium Cyanoacetone | Water, Toluene | Adjust pH to 1-2 with HCl, add sodium cyanoacetone at 30°C, react 4.5h, azeotropic distillation | >98% | 71% | [1][2] |
Experimental Protocols
Protocol 1: Synthesis from Sodium Cyanoacetone and Hydrazinium Monohydrochloride in Toluene
This protocol is based on a high-yield method described in patent literature.[2][4]
-
Reaction Setup: Suspend 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride in 300 mL of toluene in a flask equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus).
-
Reaction: Heat the suspension to reflux. Continue refluxing until the amount of water collected in the separator remains constant, indicating the reaction is complete.
-
Work-up and Isolation: a. Cool the reaction mixture. b. Add ethanol to precipitate the sodium chloride byproduct. c. Filter the mixture to remove the precipitated sodium chloride. d. Concentrate the filtrate under reduced pressure. e. Purify the resulting crude product by vacuum distillation to yield this compound.
Protocol 2: Aqueous Synthesis with In Situ Cyanoacetone Generation
This protocol is adapted from examples where the reaction is carried out in an aqueous medium.[1][2]
-
Reaction Setup: Prepare a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mole). In a separate vessel, prepare a solution or suspension of sodium cyanoacetone (1 mole).
-
Reaction: a. Add the sodium cyanoacetone solution to the hydrazinium monohydrochloride solution at 35°C over a period of 2 hours. b. Allow the mixture to react for an additional 4.5 hours at this temperature.
-
Work-up and Isolation: a. Add 400 mL of toluene to the reaction mixture. b. Remove the water via azeotropic distillation. c. Distill off the toluene. d. Add 200 mL of ethanol to the viscous residue to precipitate sodium chloride. e. Filter off the sodium chloride. f. Remove the ethanol from the filtrate in vacuo to yield this compound.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low-yield synthesis.
References
- 1. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Buy this compound | 31230-17-8 [smolecule.com]
- 4. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Selecting the optimal solvent for 3-Amino-5-methylpyrazole reactions
This technical support center provides guidance on selecting the optimal solvent for reactions involving 3-Amino-5-methylpyrazole (B16524), addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a versatile heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1] It is also used as a precursor for magenta couplers in photographic materials.[2][3][4]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1][5] It has a melting point ranging from 41 to 47°C and a boiling point of approximately 213°C at 14-19 hPa.[1][6] Due to the presence of an amine group, it behaves as a chemical base, reacting exothermically with acids to form salts and water.[5] The molecule exhibits prototropic annular tautomerism, meaning the proton on the pyrazole (B372694) ring can move between the nitrogen atoms.[7]
Q3: What should I consider when selecting a solvent for a reaction with this compound?
A3: Key considerations include the solubility of all reactants, the reaction temperature, the type of reaction being performed, and the method of product isolation and purification. The solvent can influence reaction rates and pathways.[7] For instance, in acidic media, the pyridine-like nitrogen of the pyrazole ring can be protonated, which may direct the reaction towards the involvement of the exocyclic amino group.[7]
Q4: In which common solvents is this compound soluble?
A4: this compound is soluble in methanol (B129727) and dichloromethane.[6] It is also used in reactions with water, ethanol (B145695), toluene (B28343), and other organic solvents like ethers and hydrocarbons.[2][3][4] The choice of solvent often depends on the specific reaction conditions and other reactants involved.
Solubility of this compound
| Solvent | Solubility | Notes |
| Methanol | Soluble[6] | Often used for recrystallization.[8] |
| Dichloromethane | Soluble[6] | |
| Ethanol | Used as a reaction solvent and for precipitation of salts.[2][3][8] | |
| Toluene | Used as a reaction solvent, particularly for azeotropic removal of water.[2][3] | Can form unfilterable suspensions of alkali metal salts.[2] |
| Water | Used in homogeneous or two-phase solvent mixtures.[3][4] | Often used in the synthesis of this compound itself. |
| Acetic Acid | Used as a solvent, sometimes with a promoter like TFA, for certain reactions.[9] | |
| Dimethylformamide (DMF) | Can be used as a solvent for reactions at elevated temperatures.[9] |
Troubleshooting Guide
Q1: I am observing the formation of an unfilterable suspension in my reaction. What can I do?
A1: This is a common issue, especially when using hydrophobic solvents like toluene in reactions that produce alkali metal salts (e.g., NaCl).[2] The salt can form a fine suspension in the low-melting-point this compound. To resolve this, after removing any water, you can add a low molecular weight alkanol, such as ethanol, to crystallize the salt into a more easily filterable form.[2][3]
Q2: My reaction yield is low. How can solvent choice impact this?
A2: Solvent choice can significantly affect reaction outcomes. For multi-component reactions, screening different solvents is recommended. For example, in the synthesis of certain pyrazolo[3,4-b]pyridine derivatives, acetic acid with a TFA promoter was found to give the best yields compared to acetonitrile, ethylene (B1197577) glycol, or DMF.[9] In other cases, conducting the reaction in ethanol may provide better results than in toluene/ethanol mixtures.[9]
Q3: I am struggling with the regioselectivity of my reaction. Can the solvent play a role?
A3: Yes, the solvent and reaction conditions can influence regioselectivity. The tautomeric nature of this compound means it has multiple reactive sites.[7] The solvent can affect the tautomeric equilibrium and the protonation state of the molecule. For example, in acidic conditions, protonation of the ring nitrogen may favor reactions at the exocyclic amino group.[7]
Experimental Protocols
Example Protocol: Synthesis of this compound
This protocol is adapted from a patented industrial synthesis process and demonstrates the critical role of solvent selection in reaction and work-up.[2][3]
1. Reaction Setup:
-
A solution of hydrazinium (B103819) monohydrochloride (1.43 mol) in a 40% by weight aqueous solution is prepared in a reaction vessel.
-
The pH is adjusted to between 1 and 2 with catalytic amounts of concentrated hydrochloric acid.
2. Reagent Addition:
-
An equimolar amount of sodium cyanoacetone is added to the solution at 30°C.
-
The reaction is allowed to proceed for several hours.
3. Work-up and Product Isolation (Solvent-Driven Separation):
-
Toluene (650 ml) is added to the reaction mixture.
-
Water is removed by azeotropic distillation. This is a critical step where toluene acts as an entrainer.
-
The same volume of ethanol is then added to the mixture. This causes the sodium chloride byproduct to precipitate out in a readily filterable form.[2][3]
-
The precipitated sodium chloride is removed by filtration.
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The filtrate, now containing the product in a toluene/ethanol mixture, is concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.[2]
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting an optimal solvent.
Caption: Tautomerism and resonance in this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-5-methylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methylpyrazole (B16524). The following information is designed to address specific issues related to pH control and other critical parameters during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the synthesis of this compound?
A1: The optimal pH for the synthesis of this compound is in the acidic range. Published methods indicate that adjusting the pH to a range of 1 to 3 is crucial for successful synthesis.[1][2][3] Specifically, a pH of 1 to 2 has been used in reactions that yield a high purity product.[2][3]
Q2: Which acid should be used for pH adjustment?
A2: Concentrated hydrochloric acid (HCl) is commonly used to adjust the pH in this synthesis.[1][2][3]
Q3: What are the common starting materials for this synthesis?
A3: The synthesis typically involves the reaction of cyanoacetone or an alkali metal salt of cyanoacetone (such as sodium cyanoacetone) with a hydrazine (B178648) source.[1] The hydrazine source can be hydrazine hydrate (B1144303), a hydrazinium (B103819) salt like hydrazinium monohydrochloride, or free hydrazine.[1][3]
Q4: What is a typical yield and purity for this reaction?
A4: With proper pH control and reaction conditions, yields can range from 71% to over 83%.[1][2][3] Purity of the final product can be high, often exceeding 95% and in some cases reaching over 98%.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incorrect pH: The reaction is highly sensitive to pH. An insufficiently acidic environment can lead to side reactions and reduced product formation. | Ensure the pH is adjusted to the 1-3 range using concentrated hydrochloric acid before or during the addition of the cyanoacetone salt.[1][2][3] Monitor the pH throughout the initial phase of the reaction. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Increase the reaction time. Reaction times of 4 to 4.5 hours at temperatures around 30-35°C have been shown to be effective.[1][2][3] | |
| Suboptimal Reagents: The quality of the starting materials, such as the cyanoacetone salt or hydrazine source, can impact the yield. | Use high-purity starting materials. Ensure that the hydrazine hydrate or salt has not degraded. | |
| Low Purity of Final Product | Formation of Side Products: Improper pH control can lead to the formation of various side products, complicating purification. | Strictly maintain the acidic pH range to favor the desired reaction pathway. |
| Inefficient Purification: The workup and purification process may not be effectively removing impurities. | After the reaction, toluene (B28343) is often added, and water is removed azeotropically. The product is then typically purified by vacuum distillation.[1] | |
| Reaction Fails to Initiate | Incorrect Reagent Addition Sequence: The order in which reagents are added can be critical. | A common procedure involves adjusting the pH of the hydrazinium salt solution before adding the sodium cyanoacetone.[1][2] |
| Low Temperature: The reaction may require a certain activation energy to begin. | While the initial mixing can be done at a lower temperature (e.g., 16°C), the reaction is often maintained at a higher temperature (e.g., 35°C) for several hours.[1][3] |
Experimental Protocols
Protocol 1: Synthesis using Hydrazinium Monohydrochloride
This protocol is based on a method yielding high purity this compound.
1. Reaction Setup:
-
Prepare a 40% by weight aqueous solution of hydrazinium monohydrochloride.
-
Adjust the pH of this solution to between 1 and 2 using catalytic amounts of concentrated hydrochloric acid.[2][3]
2. Reagent Addition:
-
At a temperature of 30°C, meter in an equimolar amount of sodium cyanoacetone over a period of 45 minutes.[2][3]
3. Reaction:
4. Workup and Purification:
-
Add toluene to the reaction mixture.
-
Remove water by azeotropic distillation.
-
Filter to remove any precipitated salts.
-
Concentrate the filtrate and purify by vacuum distillation.[1]
| Parameter | Value | Reference |
| Starting pH | 1 - 2 | [2][3] |
| Reaction Temperature | 30°C | [2][3] |
| Reaction Time | 4.5 hours | [2][3] |
| Reported Yield | 71% | [2][3] |
| Reported Purity | >98% | [2][3] |
Protocol 2: Synthesis using Hydrazine Hydrate and in-situ Acidification
This protocol describes a method where the acidic environment is created during the reaction.
1. Reaction Setup:
-
Prepare a mixture of sodium cyanoacetone and a 30% by weight aqueous solution of hydrazine hydrate.[1]
2. Reagent Addition:
-
At 16°C, meter in a 10% by weight aqueous solution of hydrochloric acid. The temperature will rise to approximately 35°C.[1][3]
3. Reaction:
-
Maintain the reaction temperature at 35°C for 4 hours.
-
After 4 hours, adjust the pH to 3 with concentrated hydrochloric acid.[1][3]
4. Workup and Purification:
-
Add toluene and remove water by azeotropic distillation.
-
Work up the reaction mixture as described in Protocol 1.[1]
| Parameter | Value | Reference |
| Final pH | 3 | [1][3] |
| Reaction Temperature | 35°C | [1][3] |
| Reaction Time | 4 hours | [1][3] |
| Reported Yield | 72% | [1][3] |
| Reported Purity | >95% | [1][3] |
Visualizations
References
Technical Support Center: Catalyst Selection for Reactions Involving 3-Amino-5-methylpyrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and reaction optimization in experiments involving 3-Amino-5-methylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how does this affect its reactivity?
A1: this compound has three nucleophilic centers: the exocyclic amino group (-NH2) and two endocyclic nitrogen atoms (N1 and N2) within the pyrazole (B372694) ring.[1][2] This structure allows for competitive reactions at different sites. The regiochemical outcome of a reaction is highly dependent on factors such as the catalyst, solvent, temperature, and the steric and electronic nature of the reactants.[1][3]
Q2: What is tautomerism and how does it apply to this compound?
A2: Tautomerism in this compound refers to the migration of a proton between the two endocyclic nitrogen atoms, resulting in two tautomeric forms: 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole.[3] In solution, these forms are in equilibrium. The dominant tautomer can be influenced by substituents and the solvent, which in turn affects the regioselectivity of reactions. For many synthetic applications, particularly the formation of fused heterocycles like pyrazolo[1,5-a]pyrimidines, the 5-amino tautomer is the key reactive intermediate.[2][3]
Q3: How do acidic versus basic catalysts influence reaction pathways with this compound?
A3: The choice between acidic and basic catalysis is a critical factor in controlling regioselectivity.
-
Acid Catalysis: In an acidic medium, the endocyclic (ring) nitrogen is typically protonated first, as it is more basic than the exocyclic amino group.[3] This protonation enhances the nucleophilicity of the exocyclic -NH2 group, directing its attack on electrophiles.
-
Base Catalysis: In the presence of a base, the pyrazole ring is deprotonated to form a nucleophilic pyrazolide anion.[3] The subsequent reaction site (at N1 or N2) is then often determined by steric hindrance and the electronic properties of the other reactants.[1][3]
Troubleshooting Guides
Issue 1: Low or No Yield in Condensation Reactions (e.g., Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis)
-
Possible Cause: Inefficient catalyst or suboptimal reaction conditions.
-
Identification: The reaction fails to proceed to completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suggested Solutions:
-
Catalyst Choice: For three-component reactions of aminopyrazoles, aldehydes, and sulfoxonium ylides, Rhodium(III) catalysts like --INVALID-LINK--2 have proven effective.[4] For condensations with chalcones, a base like potassium hydroxide (B78521) (KOH) in DMF can give good to excellent yields.[5]
-
Temperature & Heating: Many condensation reactions benefit from elevated temperatures. Microwave irradiation is often used to reduce reaction times and improve yields compared to conventional heating.[4][6] For example, a Rh(III)-catalyzed reaction can be run at 150 °C for 1 hour under microwave conditions.[4]
-
Solvent Selection: High-boiling polar aprotic solvents like DMF or dioxane are commonly used and can significantly improve yields in these types of reactions.[4][7]
-
Additives: The presence of additives can be crucial. For the Rh(III)-catalyzed reaction, additives such as KOAc (base), pivalic acid (PivOH), and molecular sieves are necessary for optimal performance.[4]
-
Issue 2: Formation of an Unexpected Isomer or a Mixture of Products
-
Possible Cause: Lack of regiochemical control during the reaction. This compound's multiple nucleophilic sites can lead to different cyclization pathways.[1][8]
-
Identification: Characterization of the product (e.g., by NMR, X-ray crystallography) reveals a structure different from the intended target. For instance, in a multicomponent reaction with a diketone and an aldehyde, pyrazolo[3,4-b]quinolinones might form instead of the expected pyrazolo[5,1-b]quinazolinones.[1]
-
Suggested Solutions:
-
Control Kinetic vs. Thermodynamic Product: The reaction outcome can be directed by modifying the energy input and catalyst. For the condensation of 5-aminopyrazoles, aldehydes, and cyclic 1,3-diketones, sonication at room temperature in the presence of an acid catalyst (like p-TSA) tends to yield the kinetically favored product (pyrazolo[5,1-b]quinazolin-8-ones).[1] In contrast, microwave heating at high temperatures (150 °C) with a base (like triethylamine) favors the thermodynamically stable product (pyrazolo[3,4-b]quinolin-5-ones).[1]
-
Modify the Catalyst System: As a general rule, acid catalysis favors the initial reaction at the exocyclic amino group, while basic conditions can lead to reactions at the ring nitrogens.[3] Experiment with catalysts like acetic acid, p-toluenesulfonic acid (p-TSA), or bases such as triethylamine (B128534) (NEt3), sodium ethoxide, or potassium hydroxide to guide the reaction toward the desired isomer.[1][5][9]
-
Steric Hindrance: The substituents on the aminopyrazole and the electrophile can sterically direct the reaction to a specific site. Using a bulkier reactant may block one reaction pathway, favoring another.[3]
-
Issue 3: Poor Performance in Palladium-Catalyzed C-N Cross-Coupling Reactions
-
Possible Cause: Inappropriate ligand selection or catalyst inhibition. The aminopyrazole substrate can act as a ligand itself, potentially coordinating to the palladium center and inhibiting catalytic activity.[10]
-
Identification: The C-N coupling reaction shows low conversion of the starting aryl halide.
-
Suggested Solutions:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical for successful C-N coupling. For coupling with primary amines, bulky biarylphosphine ligands such as BrettPhos are often effective. For secondary amines, RuPhos is a common choice.[10] The use of pre-catalysts based on these ligands can also improve reaction efficiency.[11]
-
Base Selection: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is often effective, especially when the substrate has acidic protons.[10]
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic (oxygen-free) conditions, as palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.
-
Data Presentation
Table 1: Catalyst and Condition Effects on a Three-Component Reaction of 5-Amino-3-phenylpyrazole, Aldehydes, and Dimedone. [1]
| Target Product | Catalyst | Energy Source | Temperature | Time | Yield (%) | Product Type |
| Pyrazolo[5,1-b]quinazolin-8-one | p-TSA (20 mol%) | Ultrasound | Room Temp. | 30 min | 85-95 | Kinetic |
| Pyrazolo[3,4-b]quinolin-5-one | NEt3 (1.5 equiv) | Microwave | 150 °C | 15 min | 75-90 | Thermodynamic |
| Pyrazolo[3,4-b]quinolin-5-one | NaOEt (1.0 equiv) | Reflux | ~80 °C | 12 h | 60-75 | Thermodynamic |
Table 2: Yields of Rh(III)-Catalyzed Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines. [4]
| Aldehyde | Aminopyrazole | Sulfoxonium Ylide | Yield (%) |
| Benzaldehyde (B42025) | 4-Phenyl-3-aminopyrazole | N-Boc-piperidine ylide | 82 |
| 4-Methoxybenzaldehyde | 4-Phenyl-3-aminopyrazole | N-Boc-piperidine ylide | 85 |
| 4-Chlorobenzaldehyde | 4-Phenyl-3-aminopyrazole | N-Boc-piperidine ylide | 78 |
| Benzaldehyde | 3-Amino-4-methylpyrazole | N-Boc-piperidine ylide | 71 |
| Benzaldehyde | 3-Aminopyrazole | N-Boc-piperidine ylide | 62 |
Experimental Protocols
Protocol 1: Rh(III)-Catalyzed Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines [4]
This protocol describes the synthesis of pyrazolopyrimidine 8aaa from benzaldehyde, 4-phenyl-3-aminopyrazole, and a sulfoxonium ylide.
-
Reaction Setup: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 3-amino-4-phenylpyrazole (0.20 mmol, 1.0 equiv), --INVALID-LINK--2 (10 mol%, 0.02 mmol), KOAc (0.40 mmol, 2.0 equiv), and pivalic acid (0.20 mmol, 1.0 equiv).
-
Reagent Addition: Add benzaldehyde (0.30 mmol, 1.5 equiv), the sulfoxonium ylide (0.22 mmol, 1.1 equiv), and 1,4-dioxane (B91453) (1.0 mL, 0.2 M).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 1 hour.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to isolate the desired pyrazolo[1,5-a]pyrimidine product.
Protocol 2: Multicomponent Synthesis of bis(pyrazolo[1,5-a]pyrimidin-6-yl)-methane in Water [6]
This protocol describes a catalyst-free, water-based synthesis using conventional heating.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2.4 mmol, 2.0 equiv), paraformaldehyde (1.3 mmol, ~1.0 equiv), and acetylacetone (B45752) (2.4 mmol, 2.0 equiv).
-
Solvent Addition: Add 5 mL of water to the flask.
-
Reaction Execution: Heat the solution to reflux and maintain for 30 minutes. A crystalline product should begin to separate during the reaction.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash it thoroughly with water, and air-dry to obtain the final product.
Visualizations
Caption: Catalyst and energy source selection guide for directing regioselectivity.
Caption: Workflow for Rh(III)-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Validation & Comparative
Pyrazole Derivatives as Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrazole-based kinase inhibitors, supported by experimental data. The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its synthetic accessibility and versatile bioisosteric properties. [1][2]
This guide will delve into the comparative potency and selectivity of prominent pyrazole derivatives, detail the experimental protocols for their evaluation, and visualize key signaling pathways and experimental workflows.
Comparative Potency and Selectivity of Pyrazole-Based Kinase Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (whether it inhibits other kinases). High potency and selectivity are desirable to maximize therapeutic effects while minimizing off-target side effects. The half-maximal inhibitory concentration (IC50) is a common measure of potency, with lower values indicating higher potency.
Below is a summary of the IC50 values for several notable pyrazole-containing kinase inhibitors against a panel of kinases.
| Compound | Target Kinase | IC50 (nM) | Kinase Family | Notes |
| Ruxolitinib | JAK1 | 3.3 [3] | Tyrosine Kinase | Primary Target |
| JAK2 | 2.8 [3] | Tyrosine Kinase | Primary Target | |
| TYK2 | 19[3] | Tyrosine Kinase | Moderate off-target activity | |
| JAK3 | 428[3] | Tyrosine Kinase | Low off-target activity | |
| Crizotinib | c-Met | 11 (cell-based)[4] | Tyrosine Kinase | Primary Target |
| ALK | 24 (cell-based)[4] | Tyrosine Kinase | Primary Target | |
| ROS1 | <0.025 (Ki)[4] | Tyrosine Kinase | Potent inhibitor | |
| Danusertib (B1684427) (PHA-739358) | Aurora A | 13 [5][6][7] | Serine/Threonine Kinase | Primary Target |
| Aurora B | 79 [5][6][7] | Serine/Threonine Kinase | Primary Target | |
| Aurora C | 61 [5][6][7] | Serine/Threonine Kinase | Primary Target | |
| Abl | 25[5][8] | Tyrosine Kinase | Significant off-target activity | |
| Ret | 31[5] | Tyrosine Kinase | Significant off-target activity | |
| TrkA | 31[5] | Tyrosine Kinase | Significant off-target activity | |
| FGFR1 | 47[5] | Tyrosine Kinase | Significant off-target activity | |
| AT9283 | Aurora A | 3 [9] | Serine/Threonine Kinase | Primary Target |
| Aurora B | 3 [9] | Serine/Threonine Kinase | Primary Target | |
| JAK2 | 1.2 [9] | Tyrosine Kinase | Primary Target | |
| JAK3 | 1.1 [9] | Tyrosine Kinase | Primary Target | |
| Abl (T315I) | 4[9] | Tyrosine Kinase | Potent activity against mutant |
Key Signaling Pathway: JAK-STAT
A crucial signaling pathway often targeted by pyrazole-based inhibitors is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is vital for processes such as immunity, cell division, and tumor formation.[10] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[3]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed methodologies for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinases
-
Kinase-specific peptide substrate
-
Test compounds (e.g., pyrazole derivatives) dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[11]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cancer cell lines cultured in appropriate media
-
Test compounds (e.g., pyrazole derivatives) dissolved in DMSO
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
-
Cell Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.
-
Experimental Workflow for Kinase Inhibitor Discovery
The development of a kinase inhibitor follows a structured workflow, from initial screening to preclinical studies.
References
- 1. promega.com [promega.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT-9283 [shop.labclinics.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
A Tale of Two Pyrazoles: Unpacking the Synthetic Utility of 3-Amino-5-methylpyrazole and 3-Aminopyrazole
For researchers, scientists, and professionals in drug development, the choice of building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic strategy. Among the myriad of heterocyclic scaffolds, aminopyrazoles stand out as versatile precursors for a wide range of fused heterocyclic systems with significant biological activities. This guide provides an in-depth comparison of two closely related yet distinct aminopyrazoles: 3-Amino-5-methylpyrazole (B16524) and its parent compound, 3-aminopyrazole (B16455). We will delve into their reactivity, performance in key synthetic transformations, and provide experimental data to inform your selection process.
The primary distinction between these two molecules lies in the presence of a methyl group at the 5-position of the pyrazole (B372694) ring in this compound. This seemingly minor structural modification exerts a significant influence on the electronic properties and steric environment of the molecule, leading to notable differences in reactivity and, in some cases, divergent reaction pathways.
Comparative Analysis of Synthetic Performance
The utility of both 3-aminopyrazole and this compound is most prominently showcased in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These reactions typically proceed via condensation with β-dicarbonyl compounds or through multicomponent reactions.
While direct, side-by-side quantitative comparisons in the literature are scarce, a qualitative and, where possible, quantitative analysis reveals key differences in their synthetic performance.
Table 1: Comparison of this compound and 3-Aminopyrazole in the Synthesis of Fused Heterocycles
| Reaction Type | Reagents | Product Type | This compound Performance | 3-Aminopyrazole Performance | Reference |
| Multicomponent Reaction | Aldehyde, Acetylacetone (B45752) | Pyrazolo[1,5-a]pyrimidine derivative | Leads to the formation of an "unusual" bis(pyrazolo[1,5-a]pyrimidin-6-yl)alkane. This is attributed to the higher basicity of the aminopyrazole.[1] | Typically yields the expected 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. | [1] |
| Condensation | β-Diketones | Pyrazolo[1,5-a]pyrimidine | Can lead to a mixture of regioisomers, especially with unsymmetrical diketones, due to the electronic effect of the methyl group.[2] | Generally provides good yields of the expected pyrazolo[1,5-a]pyrimidine. The regioselectivity with unsymmetrical diketones depends on the reaction conditions.[3] | [2][3] |
| Multicomponent Reaction | Aldehydes, Cyclic β-Diketones | Pyrazolo[3,4-b]pyridines | Participates in the formation of pyrazolo[3,4-b]pyridines with good yields. The methyl group can influence the regiochemistry of the product. | A versatile substrate for the synthesis of a wide range of pyrazolo[3,4-b]pyridine derivatives with generally high yields.[2] | [2] |
The Influence of the Methyl Group: A Deeper Dive into Reactivity
The methyl group in this compound is an electron-donating group. This has two primary consequences:
-
Increased Nucleophilicity: The methyl group enhances the electron density of the pyrazole ring, making the amino group and the ring nitrogen atoms more nucleophilic compared to 3-aminopyrazole. This increased nucleophilicity can lead to higher reaction rates.
-
Steric Hindrance: The presence of the methyl group at the 5-position can introduce steric hindrance, which may influence the regioselectivity of reactions, particularly with bulky reagents.
A notable example of this altered reactivity is observed in the multicomponent reaction with aldehydes and acetylacetone. While 3-aminopyrazole typically undergoes a straightforward condensation to form the expected pyrazolo[1,5-a]pyrimidine, this compound, with its enhanced basicity, promotes a different reaction cascade, resulting in a bis-substituted product.[1]
Experimental Protocols
To provide a practical context, detailed methodologies for key synthetic transformations are presented below.
Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine from 3-Aminopyrazole and Acetylacetone
Experimental Protocol:
A mixture of 3-aminopyrazole (10 mmol) and acetylacetone (12 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
Multicomponent Synthesis of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)methane from this compound
Experimental Protocol: [1]
A solution of this compound (2.4 mmol), paraformaldehyde (1.3 mmol), and acetylacetone (2.4 mmol) in water (5 mL) is refluxed for 30 minutes. The crystalline product that separates out during the reaction is filtered off, washed with water, and air-dried to yield bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)methane.[1]
Visualizing the Reaction Pathways
The divergent reactivity of this compound in the multicomponent reaction can be visualized through the following reaction scheme.
Caption: Multicomponent reaction pathway of this compound.
In contrast, the typical reaction pathway for 3-aminopyrazole under similar conditions leads directly to the monomeric pyrazolo[1,5-a]pyrimidine.
Caption: Condensation reaction pathway of 3-aminopyrazole.
Conclusion
The choice between this compound and 3-aminopyrazole in a synthetic campaign is not merely a matter of substituting a methylated for a non-methylated analogue. The presence of the methyl group in this compound significantly enhances its nucleophilicity and basicity, which can be advantageous in accelerating reactions but may also lead to unexpected reaction pathways and challenges in controlling regioselectivity.
-
3-Aminopyrazole remains the workhorse for predictable and well-established syntheses of a vast array of fused pyrazole heterocycles. Its reactivity is well-documented, and it generally provides good to excellent yields in standard condensation and multicomponent reactions.
-
This compound offers opportunities for novel synthetic transformations due to its heightened reactivity. Researchers can leverage its increased nucleophilicity to potentially achieve higher reaction rates or to drive reactions that are sluggish with 3-aminopyrazole. However, careful consideration must be given to the potential for alternative reaction pathways and the formation of regioisomeric mixtures.
Ultimately, the optimal choice will depend on the specific synthetic target and the desired reaction outcome. For straightforward, well-precedented syntheses, 3-aminopyrazole is a reliable choice. For exploring novel chemical space and leveraging enhanced reactivity, this compound presents an intriguing alternative, albeit one that requires more careful reaction optimization and product characterization. This guide provides the foundational knowledge and data to make an informed decision in your next synthetic endeavor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazoles: Spotlight on 3-Amino-5-methylpyrazole
The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, making them a subject of intense research and development.[3][4] This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a special focus on positioning 3-Amino-5-methylpyrazole (B16524) within this versatile chemical family. Pyrazole-containing compounds have been successfully developed into drugs for diverse therapeutic areas, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the H2-receptor agonist betazole.[3][4]
While this compound is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, such as magenta couplers in photography, specific data on its intrinsic biological activities are not extensively reported in the available literature.[5][6] Its primary role appears to be that of a precursor or a structural component for more complex, biologically active molecules.[5][6] This guide, therefore, compares the well-documented activities of various functionalized pyrazoles to provide a comprehensive landscape of their therapeutic potential.
Comparative Analysis of Biological Activities
The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[7][8]
Anticancer Activity
Pyrazole derivatives are potent anticancer agents, often acting as inhibitors of various kinases crucial for tumor growth and proliferation.[7][9] The substitution pattern on the pyrazole ring is a key determinant of antiproliferative activity.[10] For instance, some 5-aminopyrazole derivatives have shown promising results, with compounds like methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate displaying significant growth inhibition on liver (HepG2) and cervical (HeLa) cancer cells.[11] Other studies have identified pyrazole derivatives that induce cell death in breast cancer (MDA-MB-468) and renal cancer (A498) cell lines.[12]
| Compound/Derivative Class | Cancer Cell Line | IC50 / Activity | Reference |
| Pyrazolyl benzimidazole | HepG2 (Liver) | 1.83 µM | [13] |
| 1,3,5-triazine-based pyrazole (5h) | EGFR-tyrosine kinase | 229.4 nM | [14] |
| 1,3,5-triazine-based pyrazole (5g) | EGFR-tyrosine kinase | 286.9 nM | [14] |
| 3-(Hetarylamino)isoquinolin-1-one (10) | A498 (Renal) | Lethal effect (GP -3.00%) | [12] |
| 3-(Hetarylamino)isoquinolin-1-one (11) | MDA-MB-468 (Breast) | 15.70% Growth | [12] |
| 5-Aminopyrazole Derivative (3a) | Leukemic cell lines | Relevant anti-proliferative activity | [10] |
| Pyrazole-based Schiff Base (5e) | Caco-2 (Colon) | 40.99 ± 0.20 µM | [15] |
| Pyrazole-based Schiff Base (7a) | Caco-2 (Colon) | 42.42 ± 0.18 µM | [15] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are among their most studied biological activities, famously exemplified by the selective COX-2 inhibitor, celecoxib.[3][16] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[17][18] Various substituted pyrazoles have demonstrated potent anti-inflammatory effects in preclinical models. For example, certain 1,3,4-trisubstituted pyrazole derivatives have shown excellent activity in carrageenan-induced paw edema assays, with inhibition rates comparable to the standard drug diclofenac.[19]
| Compound/Derivative Class | Assay | IC50 / Activity | Reference |
| Celecoxib | COX-2 Inhibition | 0.95 µM | [16] |
| Benzotiophenyl pyrazole (44) | COX-2 Inhibition | 0.01 µM | [16] |
| 1,3,4-trisubstituted pyrazole (5a) | Carrageenan-induced paw edema | ≥84.2% inhibition | [19] |
| Dihydropyrazole sulfonamide (67) | COX-2 Inhibition | 0.33 µM | [13] |
| Trimethoxyphenyl-pyrazole-pyridazine (6f) | COX-2 Inhibition | 1.15 µM | [13] |
| Thymol-pyrazole hybrid | COX-2 Inhibition | Not specified | [20] |
Antimicrobial and Antifungal Activity
The pyrazole scaffold is present in numerous compounds exhibiting significant antibacterial and antifungal properties.[21][22] These derivatives act against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[23][24] The introduction of different functional groups, such as furan (B31954) moieties or fusion with other heterocyclic rings like triazoles, has been shown to enhance their antimicrobial potency.[24]
Antimicrobial Activity
| Compound/Derivative Class | Microbial Strain | MIC / EC50 (µg/mL) | Reference |
|---|---|---|---|
| Coumarin-substituted pyrazole | S. aureus (MRSA) | 3.125 | [13] |
| Pyrano[2,3-c] pyrazole (5c) | E. coli / S. aureus | Significant binding energy in docking studies | [23] |
| Myricetin-pyrazole hybrid (D6) | Xanthomonas oryzae pv. oryzae (Xoo) | 18.8 | [25] |
| Quinoline-Pyrido[2,3-d] Pyrimidinone derivative (10-14) | Various bacteria | 1 to 5 µmol/mL |[26] |
Antifungal Activity
| Compound/Derivative Class | Fungal Strain | MIC / EC50 (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-carbothiohydrazide (21a) | A. niger | 2.9-7.8 | [13] |
| Myricetin-pyrazole hybrid (D16) | P. capsici | 11.3 | [22] |
| Myricetin-pyrazole hybrid (D1) | Phomopsis sp. | 16.9 | [22][25] |
| Pyrazole analogue (1v) | F. graminearum | 0.0530 µM |[21] |
Experimental Protocols and Methodologies
The evaluation of the biological activities of pyrazole derivatives relies on established in vitro and in vivo assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[13]
-
Compound Treatment: The cells are then treated with serial dilutions of the test pyrazole compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells to determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well plate.[13]
-
Inoculum Preparation: A standardized microbial inoculum is prepared to a 0.5 McFarland standard and then diluted to the final concentration.
-
Inoculation: Each well is inoculated with the microbial suspension. Controls for growth (no compound) and sterility (no inoculum) are included.[13]
-
Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria or for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard (e.g., diclofenac), and test groups.
-
Compound Administration: The test pyrazole derivatives are administered orally or intraperitoneally to the test groups.
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement: The paw volume is measured at different time intervals (e.g., 1, 3, 5 hours) after the carrageenan injection using a plethysmometer.[17][19]
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizing Pathways and Workflows
Diagrams created using Graphviz help to visualize complex processes and relationships relevant to the study of pyrazoles.
Caption: General workflow for the synthesis and biological screening of novel pyrazole derivatives.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by anti-inflammatory pyrazole derivatives.
Conclusion
The pyrazole scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. While this compound serves as a valuable synthetic building block, the broader family of substituted pyrazoles demonstrates potent anticancer, anti-inflammatory, and antimicrobial properties. The specific biological effect is intricately linked to the nature and position of substituents on the pyrazole ring. Future research will undoubtedly continue to explore this versatile scaffold to develop novel therapeutic agents with enhanced efficacy and safety profiles.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. mdpi.com [mdpi.com]
- 9. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kyivtoulouse.univ.kiev.ua [kyivtoulouse.univ.kiev.ua]
- 13. benchchem.com [benchchem.com]
- 14. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide [mdpi.com]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 3-Amino-5-methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
3-Amino-5-methylpyrazole (B16524) is a crucial heterocyclic building block in the synthesis of pharmaceuticals and photographic materials. Its efficient synthesis is of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Route 1: Cyclocondensation of Cyanoacetone or its Alkali Metal Salt with Hydrazine (B178648)
This is one of the most widely employed and industrially significant methods for the preparation of this compound. The reaction involves the cyclocondensation of a β-ketonitrile (cyanoacetone) or its more stable alkali metal salt with hydrazine or a hydrazine salt.[1][2]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound from cyanoacetone.
This method offers high yields and purity, with several variations in reaction conditions and work-up procedures that can be tailored to specific laboratory or industrial scales.[1][3]
Comparative Experimental Data
The following table summarizes the results from various experimental conditions reported in the literature for the synthesis of this compound from sodium cyanoacetone and hydrazinium monohydrochloride.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Water/Toluene (B28343) | 35 | 6.5 | 88.6 | >89 | [1] |
| 2 | Toluene | Reflux | Not specified | 72 | >98 | [3] |
| 3 | Water/Toluene | 30 | 5 | 71 | >98 | [1] |
| 4 | Toluene | Reflux | Not specified | 74 | >99 | [2] |
| 5 | Toluene | Boiling | 2 (addition) | 83.3 | >95 | [3] |
Experimental Protocols
Protocol 1A: Synthesis from Sodium Cyanoacetone and Hydrazinium Monohydrochloride in Water/Toluene [1]
-
To a 40% by weight aqueous solution of 1 mole of hydrazinium monohydrochloride, add 1 mole of sodium cyanoacetone at 35°C over a period of 2 hours.
-
Allow the mixture to react for an additional 4.5 hours at the same temperature.
-
Add 400 ml of toluene and remove the water by azeotropic distillation.
-
Distill off the toluene.
-
Precipitate the sodium chloride from the viscous residue by adding 200 ml of ethanol (B145695) and filter it off.
-
Remove the ethanol from the filtrate in vacuo to yield the product.
Protocol 1B: Synthesis from Sodium Cyanoacetone and Hydrazinium Monohydrochloride in Toluene [3]
-
A suspension of 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride in 300 ml of toluene is heated to reflux with a water separator until the amount of separated water remains constant.
-
After cooling the reaction mixture, sodium chloride is precipitated by adding ethanol.
-
The precipitate is filtered off, and the filtrate is worked up by distillation to yield the final product.
Route 2: General Condensation of β-Ketonitriles with Hydrazines
A more general and versatile approach for the synthesis of 5-aminopyrazoles involves the condensation of various β-ketonitriles with substituted or unsubstituted hydrazines.[4] This allows for the introduction of different substituents on the pyrazole (B372694) ring.
Mechanism Pathway
The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.
References
- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Amino-5-methylpyrazole-Derived Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective fungicides is a continuous endeavor in agrochemical research. Among the various heterocyclic compounds explored for their fungicidal potential, pyrazole (B372694) derivatives have emerged as a particularly promising class. This guide provides a comparative analysis of the efficacy of fungicides derived from the versatile precursor, 3-Amino-5-methylpyrazole. By examining experimental data, this document aims to offer valuable insights for researchers and professionals involved in the development of new crop protection agents.
Comparative Efficacy of Pyrazole-Derived Fungicides
A significant number of fungicides built upon the pyrazole scaffold have demonstrated potent activity against a wide range of phytopathogenic fungi. The primary mode of action for many of these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.[1] This targeted mechanism disrupts the pathogen's energy production, leading to its demise.
The following tables summarize the in vitro fungicidal activity of various pyrazole carboxamide derivatives, a prominent class of fungicides often synthesized using this compound as a starting material for the pyrazole core. The data, presented as EC50 values (the concentration of a fungicide that causes a 50% reduction in the growth of the fungal mycelium), allows for a direct comparison of their efficacy against several important plant pathogens.
Table 1: In Vitro Fungicidal Activity (EC50 in μg/mL) of Pyrazole Carboxamide Derivatives against Various Phytopathogenic Fungi [2][3]
| Compound ID | Rhizoctonia solani | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Commercial Control (Carbendazol) EC50 (μg/mL) |
| 7ai | 0.37 | 2.24 | 3.21 | 10.29 | 1.00 (R. solani) |
| 7af | >100 | >100 | >100 | >100 | - |
| 7bc | >100 | >100 | >100 | >100 | - |
| 7bg | >100 | >100 | >100 | >100 | - |
| 7bh | >100 | >100 | >100 | >100 | - |
| 7bi | >100 | >100 | >100 | >100 | - |
Note: "--" indicates that the inhibition rate was less than 50% at a concentration of 100 μg/mL.[2]
Table 2: In Vitro Fungicidal Activity (EC50 in μg/mL) of Substituted Pyrazole Derivatives against Various Phytopathogenic Fungi [3]
| Compound ID | Botrytis cinerea | Rhizoctonia solani | Valsa mali | Thanatephorus cucumeris | Fusarium oxysporum | Fusarium graminearum |
| 26 | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 |
| 27 | >100 | >100 | >100 | >100 | >100 | >100 |
| 28 | >100 | >100 | >100 | >100 | >100 | >100 |
| 30 | >100 | >100 | >100 | >100 | >100 | >100 |
| 31 | >100 | >100 | >100 | >100 | >100 | >100 |
Experimental Protocols
The following methodologies are commonly employed to assess the in vitro and in vivo efficacy of novel fungicidal compounds.
In Vitro Antifungal Assay: Mycelial Growth Inhibition Method
This method is widely used to determine the direct inhibitory effect of a compound on fungal growth.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), to create stock solutions of a known concentration (e.g., 100 μg/mL).[2]
-
Culture Medium Preparation: Potato Dextrose Agar (B569324) (PDA) is prepared and autoclaved. While the medium is still molten, the test compound solution is added to achieve the desired final concentrations.[4] The medium is then poured into sterile Petri dishes.
-
Inoculation: A small disc (e.g., 5 mm in diameter) of mycelium from a fresh, actively growing fungal culture is placed at the center of each agar plate.[4]
-
Incubation: The inoculated plates are incubated at a suitable temperature (typically 25-28°C) for a period that allows for significant growth in the control plates (usually 3-7 days).[4]
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where:
-
C = Average diameter of the mycelial colony in the control group
-
T = Average diameter of the mycelial colony in the treatment group
The EC50 value is then determined by probit analysis of the inhibition rates at various concentrations.[2]
-
In Vivo Antifungal Assay (General Protocol)
In vivo assays are crucial for evaluating the protective and curative efficacy of a fungicide under more realistic conditions.
-
Plant Cultivation: Healthy host plants are grown in a greenhouse or controlled environment until they reach a suitable growth stage for infection.
-
Fungicide Application: The test compounds are formulated as a sprayable solution and applied to the plants. For protective assays, the fungicide is applied before inoculation with the pathogen. For curative assays, the fungicide is applied after inoculation.
-
Inoculation: A suspension of fungal spores or a mycelial slurry is sprayed onto the plants.
-
Incubation: The treated and inoculated plants are maintained in a high-humidity environment for a period sufficient for disease development.
-
Disease Assessment: The severity of the disease is assessed by visually scoring the percentage of leaf area or plant tissue showing symptoms of infection.
-
Efficacy Calculation: The control efficacy of the fungicide is calculated based on the reduction in disease severity compared to the untreated control plants.
Visualizing Synthesis and Mechanism of Action
To better understand the synthesis and mode of action of these fungicides, the following diagrams illustrate a general synthetic pathway and the key signaling pathway they inhibit.
References
- 1. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of 3-Amino-5-methylpyrazole Derivatives: A Comparative Guide
A comprehensive analysis of the cytotoxic effects of novel 3-Amino-5-methylpyrazole derivatives against various human cancer cell lines reveals promising candidates for further drug development. This guide provides a comparative overview of their in vitro performance, detailed experimental methodologies, and insights into their mechanisms of action.
Researchers are increasingly investigating pyrazole-based compounds for their therapeutic potential, particularly in oncology. Among these, derivatives of this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide summarizes key findings from recent in vitro studies, offering a valuable resource for scientists and drug development professionals in the field. The data presented herein highlights the structure-activity relationships and the diverse mechanisms through which these compounds exert their anticancer effects.
Comparative Efficacy of this compound Derivatives
The cytotoxic effects of various this compound derivatives have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Cytotoxicity (IC50 µM) of Indolo–pyrazole (B372694) Derivatives Grafted with Thiazolidinone
| Compound | HCT-116 (Colon) | SK-MEL-28 (Melanoma) | A549 (Lung) | B16-F10 (Mouse Melanoma) | BEAS-2B (Normal) |
| 6c | 9.02 | 3.46 | - | - | - |
| 6aa | 10.79 | - | - | - | - |
| Sunitinib (Standard) | 10.69 | - | - | - | - |
Data from in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.[1]
Table 2: Cytotoxicity (IC50 µM) of Pyrazoline Derivatives
| Compound | AsPC-1 (Pancreatic) | U87 (Glioblastoma) | U251 (Glioblastoma) |
| 11 | 16.8 | - | 11.9 |
| Cisplatin (Standard) | - | - | 4.9 |
Data from the synthesis and evaluation of new pyrazoline derivatives as potential anticancer agents.[2]
Table 3: Cytotoxicity (EC50 µM) of 3-amino-pyrazole-1-carboxamide Derivatives
| Compound | A549 (Lung) |
| 1 | 613.22 |
| 2 | 220.20 |
| Etoposide (Standard) | - |
Data from the cytotoxic activity against A549 human lung cancer cells and ADMET analysis of new pyrazole derivatives.[3]
Table 4: Cytotoxicity (IC50 µM) of Tri-substituted Pyrazole Derivatives
| Compound | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) |
| 2 | 9.13 | - | - | 9.13 |
| 7 | - | 16.52 | 6.52 | - |
| Doxorubicin (Standard) | 34.24 | 20.85 | 5.93 | 38.02 |
Data from the design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.
MTT Assay for Cell Viability
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.
-
Nuclear Staining (DAPI/Hoechst):
-
Treated and untreated cells are fixed and stained with a fluorescent nuclear dye (e.g., DAPI or Hoechst 33342).
-
Morphological changes in the nuclei, such as condensation and fragmentation, are observed under a fluorescence microscope to identify apoptotic cells.[1]
-
-
Flow Cytometry (Annexin V/PI Staining):
-
Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of early apoptotic cells.
-
PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[1]
-
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 3-Amino-5-methylpyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-5-methylpyrazole (B16524) scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This guide provides an objective comparison of the performance of this compound-based compounds against other established kinase inhibitors, supported by experimental data. The focus is on their activity against key cancer targets such as Aurora and Cyclin-Dependent Kinases (CDKs).
Performance Benchmark: In Vitro Kinase Inhibition
The inhibitory activity of this compound derivatives has been extensively evaluated against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a quantitative comparison with well-known kinase inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of Kinase Inhibitors
| Compound Class | Compound/Derivative | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| This compound Based | Derivative 1 (undisclosed structure) | Aurora A | - | Tozasertib (VX-680) | Aurora A | ~300 (cellular) |
| Derivative 2 (undisclosed structure) | Aurora B | - | Tozasertib (VX-680) | Aurora B | - | |
| Tozasertib (VX-680) | Aurora A | - | Alisertib (MLN8237) | Aurora A | 1.2 | |
| Aurora B | - | Alisertib (MLN8237) | Aurora B | 396.5 | ||
| Aurora C | - | Danusertib (B1684427) (PHA-739358) | Aurora A | 13 | ||
| BCR-ABL | 30 | Danusertib (PHA-739358) | Aurora B | 79 | ||
| FLT-3 | 30 | Danusertib (PHA-739358) | Aurora C | 61 | ||
| Non-Pyrazole Based | Alisertib (MLN8237) | Aurora A | 1.2 | - | - | - |
| Aurora B | 396.5 | - | - | - | ||
| Danusertib (PHA-739358) | Aurora A | 13 | - | - | - | |
| Aurora B | 79 | - | - | - | ||
| Aurora C | 61 | - | - | - | ||
| Abl | 25 | - | - | - |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
Table 2: Inhibitor Constant (Ki) Values for Tozasertib (VX-680)
| Compound | Target Kinase | Ki (nM) |
| Tozasertib (VX-680) | Aurora A | 0.6 |
| Aurora B | 18 | |
| Aurora C | 4.6 |
The data indicates that this compound-based compounds, such as Tozasertib, exhibit potent inhibition of Aurora kinases.[1][2] Tozasertib, in particular, shows high affinity for Aurora A.[1] When compared to other classes of Aurora kinase inhibitors like Alisertib and Danusertib, Tozasertib demonstrates a competitive inhibitory profile.[3][4][5]
Cellular Activity and Proliferation Assays
The anti-proliferative effects of these compounds are critical indicators of their therapeutic potential. Cell viability assays, such as the MTT assay, are commonly employed to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Table 3: Anti-proliferative Activity of Kinase Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Anti-proliferative IC50 |
| Tozasertib (VX-680) | BaF3 (transfected with ABL or FLT-3) | Leukemia | ~300 nM |
| CAL-62, 8505C, BHT-101 | Anaplastic Thyroid Cancer | 25 - 150 nM | |
| Alisertib (MLN8237) | Multiple Myeloma (MM) cell lines | Multiple Myeloma | 0.003 - 1.71 µM |
| TIB-48, CRL-2396 | T-cell Lymphoma | 80 - 100 nM | |
| Danusertib (PHA-739358) | Various cancer cell lines | Various | Sub-micromolar |
| Imatinib-resistant CML (with T315I) | Chronic Myeloid Leukemia | 19 nM |
Tozasertib has demonstrated the ability to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.[2] Similarly, Alisertib and Danusertib show potent anti-proliferative activity across a range of cancer types.[6][7][8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of compounds.
Materials:
-
Test compounds (this compound-based and others)
-
Target kinase (e.g., Aurora A, CDK16)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
Prepare a master mix containing the target kinase and its specific substrate in the kinase reaction buffer.
-
Dispense the kinase/substrate master mix into the wells of a 384-well plate.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they target and the experimental workflow for their discovery and evaluation.
Signaling Pathways
This compound-based compounds primarily target kinases involved in cell cycle regulation and proliferation.
Caption: Aurora A Kinase Signaling Pathway in Mitosis.
Aurora A is a key regulator of mitosis, and its dysregulation is frequently observed in cancer.[9][10] Upstream signaling pathways like PI3K/Akt/mTOR and Ras/MEK/ERK can activate Aurora A.[9] Aurora A, in turn, phosphorylates and activates downstream targets such as PLK1, leading to centrosome maturation, spindle assembly, and progression through the G2/M phase of the cell cycle.[9]
Caption: CDK16 Signaling Pathway in Cancer Progression.
CDK16, a member of the PCTAIRE family of kinases, is often upregulated in various cancers and is associated with poor prognosis.[11][12][13] Its activation by Cyclin Y can lead to the phosphorylation and inhibition of GSK-3β, resulting in the stabilization and nuclear translocation of β-catenin.[14] This can promote epithelial-mesenchymal transition (EMT), cell proliferation, and inhibit apoptosis, contributing to tumor progression.[14]
Experimental Workflow
The development of this compound-based kinase inhibitors follows a structured workflow from initial discovery to preclinical evaluation.
Caption: Drug Discovery Workflow for Kinase Inhibitors.
The process begins with target identification and the selection of a promising chemical scaffold.[15][16] A library of compounds is then synthesized and characterized.[17] These compounds undergo a series of in vitro screens, including biochemical and cell-based assays, to identify initial hits.[16] Lead optimization through structure-activity relationship (SAR) studies and ADME/Tox profiling leads to the selection of a lead compound.[15] Finally, the lead compound is evaluated in preclinical studies to assess its in vivo efficacy, pharmacokinetics, and safety.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora-A Kinase as a Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles, molecular interactions, and therapeutic value of CDK16 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK16 cyclin dependent kinase 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]
A Comparative Review of the Pharmacological Potential of Aminopyrazoles
The pyrazole (B372694) nucleus is a versatile scaffold in medicinal chemistry, and the addition of an amino group creates a class of compounds known as aminopyrazoles, which exhibit a wide array of pharmacological activities.[1][2] These compounds are of significant interest to researchers and the pharmaceutical industry due to their proven roles as kinase inhibitors, anticancer agents, and antimicrobial compounds, among other therapeutic applications.[3][4] This guide provides a comparative overview of the pharmacological potential of various aminopyrazole derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations to aid researchers in drug development.
Kinase Inhibition: A Prominent Activity
Aminopyrazoles have emerged as a privileged scaffold for the development of kinase inhibitors, targeting a range of kinases implicated in cancer and inflammatory diseases.[1][5] The aminopyrazole core often interacts with the hinge region of the kinase ATP-binding pocket, forming critical hydrogen bonds.[6]
Comparative Efficacy of Aminopyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro potency of representative aminopyrazole derivatives against various kinase targets.
| Compound ID/Class | Target Kinase(s) | IC50 Values | Key Findings | Reference(s) |
| Compound 17m | JAK1, JAK2, JAK3 | 0.67 µM, 0.098 µM, 0.039 µM | Potent and effective inhibitor of Janus kinases, suggesting potential for treating inflammatory diseases and cancers.[7] | [7] |
| AT7519 | Pan-CDK | (Not specified) | A multi-target kinase inhibitor that has advanced to clinical trials for cancer therapy.[3][6] | [3][6] |
| Compound 24 | CDK2, CDK5 | (Not specified) | Identified as a potent and highly selective CDK2/5 inhibitor with potential for pancreatic cancer treatment.[6] | [6] |
| Cyanamide-based Aminopyrazoles | Bruton's Tyrosine Kinase (BTK) | (Not specified) | Designed as reversible-covalent inhibitors, offering high potency for BTK and selectivity against EGFR.[8] | [8] |
| Covalent Aminopyrazoles | FGFR2, FGFR3 (Wild-type & Mutant) | Sub-micromolar potency | Covalently target a P-loop cysteine, showing excellent activity against both wild-type and resistance-conferring gatekeeper mutants.[9] | [9] |
Key Signaling Pathway: JAK-STAT Inhibition
Aminopyrazole derivatives, such as compound 17m, effectively inhibit Janus kinases (JAKs), which are critical for cytokine signaling. Inhibition of JAKs blocks the subsequent phosphorylation and activation of STAT proteins, preventing their translocation to the nucleus and transcription of target genes involved in inflammation and cell proliferation.
Caption: Inhibition of the JAK-STAT signaling pathway by an aminopyrazole compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
This protocol describes a general method for determining the IC50 of an inhibitor against a target kinase, as mentioned in the evaluation of FGFR inhibitors.[9]
-
Reagents and Materials: Recombinant kinase (e.g., FGFR3 V555M mutant), FRET-compatible peptide substrate, ATP, assay buffer, aminopyrazole test compounds, and a microplate reader with FRET capabilities.
-
Compound Preparation: Serially dilute the aminopyrazole compounds in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Add the kinase and peptide substrate to the wells of a microplate.
-
Add the serially diluted test compounds to the wells. Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 28°C).
-
Stop the reaction and measure the FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Anticancer Activity
The anticancer properties of aminopyrazoles are well-documented, with compounds demonstrating cytotoxicity against a variety of cancer cell lines.[10][11] Their mechanism of action is often linked to the inhibition of kinases like CDKs, which are crucial for cell cycle regulation.[6]
Comparative Efficacy of Anticancer Aminopyrazoles
| Compound ID/Class | Cancer Cell Line(s) | Efficacy Measurement | Key Findings | Reference(s) |
| Compound 11a | HepG2 (Liver), HeLa (Cervical) | Growth %: 54.25% (HepG2), 38.44% (HeLa) | Showed good antiproliferative activity against cancer cells with no toxicity to normal fibroblasts.[3] | [3] |
| Compound 157 | HCT-116 (Colon) | IC50: 1.51 µM | Demonstrated potent cytotoxic effects superior to the standard drug doxorubicin (B1662922) in some cell lines.[10] | [10] |
| Compound 172a/b | HeLa (Cervical), Human Dermal Fibroblasts | (Cytotoxic) | Found to be cytotoxic against the tested cancer cell lines.[10] | [10] |
| 5-Aminopyrazoles (5APs) | Various | (Not specified) | A broad class of compounds studied for their ability to suppress the growth of specific cancer cell lines.[11] | [11] |
Experimental Workflow for Anticancer Drug Screening
The evaluation of potential anticancer compounds typically follows a multi-stage process, starting with broad in vitro screening and progressing to more complex in vivo models for the most promising candidates.
Caption: A typical workflow for screening and evaluating anticancer compounds.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric test used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Culture: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the aminopyrazole compounds for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot these values against compound concentration to determine the IC50, the concentration at which 50% of cell growth is inhibited.
Antimicrobial Activity
Aminopyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13]
Comparative Efficacy of Antimicrobial Aminopyrazoles
| Compound ID/Class | Target Microorganism(s) | Efficacy Measurement | Key Findings | Reference(s) |
| Compound 26 | S. aureus (Gram+), E. coli (Gram-) | MIC: 16 µg/mL (S. aureus), 4 µg/mL (E. coli) | Exhibited potent activity against both Gram-positive and Gram-negative bacteria.[12] | [12] |
| Compound 3c & 4b | Staphylococcus genus (MDR) | MIC: 32-64 µg/mL | Showed moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria.[14] | [14] |
| Compound 3a-d | Bacteria & Fungi | Inhibition Zone > 15 mm | Displayed high activity against both bacterial and fungal strains, indicating broad-spectrum potential.[12] | [12] |
| Pyrazolo[1,5-a]pyrimidines | Gram+ & Gram- bacteria | (Activity varied) | Novel derivatives tested in vitro for antibacterial activity against various strains.[13] | [13] |
Logical Relationship: Bacterial Targets
Aminopyrazoles have shown efficacy against bacteria with distinct cell wall structures, highlighting their potential as broad-spectrum agents.
Caption: Classification of bacterial species susceptible to aminopyrazoles.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Media and Inoculum Preparation: Prepare Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium. Culture the target bacterial strain and adjust its concentration to a standardized turbidity (e.g., 0.5 McFarland standard), which is then diluted to the final inoculum density.
-
Compound Dilution: Serially dilute the aminopyrazole compound in the broth across the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a plate reader.
Conclusion
The aminopyrazole scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated significant and varied pharmacological potential, particularly as highly potent and selective kinase inhibitors for cancer and inflammatory conditions, broad-spectrum anticancer agents, and effective antimicrobial compounds. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers, facilitating the identification of promising lead compounds and guiding future efforts in the design and optimization of novel aminopyrazole-based drugs.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Pyrazole Isomers
For researchers, scientists, and professionals in drug development, understanding the subtleties of reaction kinetics is paramount for efficient synthesis and the design of novel molecular entities. Pyrazole (B372694) and its isomers represent a critical scaffold in medicinal chemistry, and the kinetic behavior of these isomers can significantly influence reaction outcomes, including product distribution and yield. This guide provides a comparative analysis of the reaction kinetics of pyrazole isomers, supported by experimental data, to elucidate the factors governing their reactivity in key chemical transformations.
Comparative Kinetic Data
The reactivity of pyrazole isomers is profoundly influenced by the position and electronic nature of substituents on the ring. Below is a summary of available quantitative and qualitative data for different reaction types.
Electrophilic Aromatic Substitution
Electrophilic attack on the pyrazole ring is a fundamental reaction. The position of substitution and the reaction rate are sensitive to the substitution pattern of the pyrazole.
Table 1: Comparative Kinetic Data for Electrophilic Substitution of Pyrazole Isomers
| Pyrazole Isomer | Reaction | Relative Rate / Rate Constant | Observations |
| Pyrazole | Chlorination | k = 2169 M⁻¹s⁻¹ at 298.35 K | Pyrazole exhibits a higher specific reaction rate for chlorination compared to iodination. |
| Pyrazole | Iodination | k = 15.22 M⁻¹s⁻¹ at 298.35 K | The higher activation energy for iodination makes it slower than chlorination. |
| 1-Methylpyrazole | Hydrogen Exchange | k(rel) = 1 | Baseline for comparison. |
| 1,3-Dimethylpyrazole | Hydrogen Exchange | k(rel) ≈ 10² | The 3-methyl group activates the 5-position towards electrophilic attack. |
| 1,4-Dimethylpyrazole | Hydrogen Exchange | k(rel) ≈ 10² | The 4-methyl group activates both the 3- and 5-positions.[1] |
| 1,5-Dimethylpyrazole | Hydrogen Exchange | k(rel) ≈ 10² | The 5-methyl group activates the 3-position. |
| 1,3,5-Trimethylpyrazole | Hydrogen Exchange | k(rel) ≈ 10⁴ | The two methyl groups provide significant activation for substitution at the 4-position. |
Note: Relative rates for hydrogen exchange are extrapolated from data presented in the literature and provide a general trend.[1][2]
N-Alkylation
The N-alkylation of unsymmetrical pyrazoles presents a challenge in regioselectivity, as the reaction can occur at either of the two nitrogen atoms (N1 or N2). The ratio of the resulting regioisomers is a reflection of the relative rates of alkylation at each nitrogen, which is influenced by steric and electronic factors.
Table 2: Regioselectivity in the N-Alkylation of Pyrazole Isomers (as an indicator of relative kinetics)
| Pyrazole Isomer | Alkylating Agent | N1:N2 Ratio | Key Influencing Factors |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | 2.5 : 1[3] | Steric hindrance from the phenyl group likely favors alkylation at the less hindered N1 position. |
| Substituted Pyrazole (theoretical) | Methyl Bromide | Favors N1 (Ea(N1) = 6.4 kcal/mol, Ea(N2) = 9.4 kcal/mol)[4] | Theoretical calculations suggest a lower activation energy for N1 alkylation.[4] |
| Substituted Pyrazole (theoretical) | N-methyl chloroacetamide | Favors N2 (Ea(N1) = 18.0 kcal/mol, Ea(N2) = 15.0 kcal/mol)[4] | A change in the alkylating agent can reverse the regioselectivity due to different transition state stabilizations.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for studying the kinetics of pyrazole reactions.
Protocol 1: Determination of Reaction Rates for Electrophilic Halogenation
This protocol is adapted from a study on the halogenation of pyrazole.
Objective: To determine the specific reaction rate of the chlorination or iodination of a pyrazole isomer using hydrodynamic voltammetry.
Materials:
-
Pyrazole isomer of interest
-
Molecular iodine or chlorine solution of known concentration
-
Aqueous buffer solution (to maintain constant pH)
-
Supporting electrolyte (e.g., potassium chloride)
-
Potentiostat with a three-electrode system (e.g., platinum rotating disc electrode, Ag/AgCl reference electrode, platinum auxiliary electrode)
Procedure:
-
Prepare a solution of the pyrazole isomer in the aqueous buffer containing the supporting electrolyte.
-
Place the solution in the electrochemical cell and de-aerate with an inert gas (e.g., nitrogen).
-
Initiate the rotation of the working electrode at a constant speed.
-
Add a known concentration of the halogenating agent to initiate the reaction.
-
Monitor the decay of the halogen concentration over time by measuring the limiting current at a suitable potential.
-
The specific reaction rate can be calculated from the decay of the limiting current, which is proportional to the concentration of the halogen.
Protocol 2: General Procedure for N-Alkylation of Pyrazoles and Determination of Regioisomeric Ratio
This protocol provides a general method for the N-alkylation of pyrazoles and the analysis of the product mixture to infer kinetic preferences.[3][5]
Objective: To perform the N-alkylation of an unsymmetrical pyrazole and determine the ratio of the N1 and N2 alkylated products.
Materials:
-
Unsymmetrical pyrazole isomer (e.g., 3-methylpyrazole)
-
Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware and workup reagents
-
Analytical instrument for product ratio determination (e.g., GC-MS, NMR)
Procedure:
-
Dissolve the pyrazole isomer in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir for a specified time to allow for deprotonation.
-
Add the alkylating agent to the reaction mixture.
-
Maintain the reaction at a constant temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup to extract the products.
-
Purify the product mixture using column chromatography.
-
Analyze the purified product mixture and isolated isomers by ¹H NMR and/or GC-MS to determine the ratio of the N1 and N2 regioisomers. This ratio reflects the relative rates of the two competing alkylation reactions.
Visualizing Reaction Pathways and Workflows
Electrophilic Substitution at C-4 of Pyrazole
The generally accepted mechanism for electrophilic substitution on the pyrazole ring involves the formation of a sigma complex (arenium ion). The C-4 position is typically the most reactive towards electrophiles.
References
- 1. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXIV. The hydrogen-exchange rates of methylpyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXIV. The hydrogen-exchange rates of methylpyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of 3-Amino-5-methylpyrazole: HPLC vs. Capillary Electrophoresis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients. 3-Amino-5-methylpyrazole is a key building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for assessing the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds. Its robustness, reproducibility, and high resolving power make it a preferred method in many pharmaceutical laboratories. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the separation of this compound from its potential impurities.
Experimental Protocol: RP-HPLC
A typical RP-HPLC method for the analysis of this compound can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 20 mM ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B52724) (B).
-
Gradient Program: 0-2 min, 5% B; 2-12 min, 5-30% B; 12-15 min, 30-5% B; 15-20 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase starting condition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a high-efficiency, low-sample-consumption alternative to HPLC for the analysis of small charged molecules like this compound. Capillary Zone Electrophoresis (CZE) is the most common mode of CE and separates analytes based on their charge-to-size ratio.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
A CZE method for the purity analysis of this compound can be set up as follows:
-
Instrumentation: A capillary electrophoresis system with a UV or DAD detector.
-
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm internal diameter, 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.
-
Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte or deionized water to a concentration of 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter.
Comparative Analysis: HPLC vs. CE
The choice between HPLC and CE for the purity assessment of this compound will depend on the specific requirements of the analysis, including the nature of the impurities, required throughput, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning between a stationary phase and a mobile phase. | Differential migration of charged species in an electric field. |
| Instrumentation Cost | Generally higher initial investment. | Lower initial investment compared to a full HPLC system. |
| Solvent Consumption | Higher, typically in the range of mL/min. | Significantly lower, in the range of µL/min. |
| Sample Volume | Typically 5-20 µL injection volumes. | Very low, in the nanoliter range. |
| Analysis Time | Longer run times, typically 15-30 minutes. | Faster analysis, typically 5-15 minutes. |
| Efficiency (Plate Count) | Good to high. | Very high, leading to sharp peaks and excellent resolution. |
| Robustness | Generally considered more robust and less prone to matrix effects. | Can be more sensitive to changes in buffer composition and sample matrix. |
| Throughput | Moderate. | Potentially higher due to shorter analysis times. |
| Separation of Neutrals | Can separate neutral compounds. | Cannot separate neutral compounds in CZE mode. |
| Common Impurities | Effective for separating organic synthesis byproducts and starting materials. | Excellent for separating charged impurities, such as inorganic salts (e.g., NaCl). |
Hypothetical Data Presentation
The following table presents a hypothetical comparison of purity results for a batch of this compound obtained by both HPLC and CE.
| Analytical Method | Retention/Migration Time of this compound | Purity (%) | Major Impurity (%) |
| RP-HPLC | 8.52 min | 99.2 | 0.45 (at 6.21 min) |
| CZE | 5.78 min | 99.1 | 0.52 (at 4.95 min) |
In this hypothetical scenario, both methods provide comparable purity assessments, with slight differences in the quantification of the major impurity, which could be due to differences in detector response or separation selectivity.
Visualizing the Analytical Workflow
The general workflow for assessing the purity of a pharmaceutical intermediate like this compound is outlined below.
Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 3-Amino-5-methylpyrazole Derivatives
For researchers, scientists, and drug development professionals, the generation of specific antibodies against small molecule haptens, such as 3-Amino-5-methylpyrazole (AMP) derivatives, is a critical step in the development of targeted therapies and diagnostic assays. The utility of these antibodies is fundamentally dependent on their specificity and minimal cross-reactivity with related endogenous or exogenous compounds. This guide provides an objective comparison of the performance of antibodies raised against a model AMP derivative, supported by experimental data and detailed protocols.
The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs that target key signaling pathways, including kinase inhibitors.[1][2][3] Therefore, understanding the cross-reactivity profile of antibodies is paramount to avoid off-target effects and ensure the accuracy of immunoassays.
Generation of a Hypothetical Immunogen: AMP-Derivative-X
To generate antibodies, the small molecule this compound must first be rendered immunogenic. This is achieved by synthesizing a derivative containing a linker arm suitable for conjugation to a carrier protein. For this guide, we will consider a hypothetical immunogen, 4-(2-carboxyethyl)-3-amino-5-methylpyrazole (AMP-Derivative-X) , conjugated to Keyhole Limpet Hemocyanin (KLH).
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 3-Amino-5-methylpyrazole Analogs in Drug Discovery
For Immediate Release
This guide provides a comparative overview of molecular docking studies on 3-Amino-5-methylpyrazole analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. By summarizing key experimental data and methodologies from recent research, this document aims to inform researchers, scientists, and drug development professionals on the binding affinities and interaction patterns of these promising molecules against various therapeutic targets. The insights presented herein are intended to guide the rational design and synthesis of novel and more potent drug candidates.
Overview of this compound Analogs
Pyrazole (B372694) derivatives, including those based on the this compound scaffold, are a versatile class of compounds extensively studied for their wide range of biological activities.[1][2] Their unique five-membered heterocyclic structure allows them to serve as effective scaffolds in the design of inhibitors for numerous enzymes and receptors.[1] Consequently, these analogs have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1] Molecular docking, a powerful computational technique, plays a crucial role in predicting how these analogs bind to protein targets, thereby facilitating the identification of the most promising candidates for further experimental validation.[1]
Comparative Docking Performance
The following tables summarize the binding affinities of various pyrazole derivatives, including analogs of this compound, against several key protein targets implicated in diseases such as cancer. The binding energy, typically reported in kcal/mol or kJ/mol, is a measure of the binding affinity, with more negative values indicating a stronger interaction.[1][2]
Table 1: Docking Scores of Pyrazole Derivatives Against Cancer-Related Kinases
| Target Protein (PDB ID) | Pyrazole Derivative | Binding Affinity | Reference |
| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | -10.09 kJ/mol | |
| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | -8.57 kJ/mol | |
| CDK2 (2VTO) | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | -10.35 kJ/mol | |
| ERK | Compound 6 | - | [3] |
| ERK | Compound 10a | - | [3] |
| ERK | Compound 10d | - | [3] |
| RIPK3 | Compound 6 | - | [3] |
| RIPK3 | Compound 10a | - | [3] |
| RIPK3 | Compound 10d | - | [3] |
| PLK1 | Compound 17 | - | [4] |
| EGFR | N-((5-(4-methoxyphenyl)-1H-pyrazol-3-yl)carbamothioyl)-4-methylbenzamide (H5) | Strong | [5] |
Table 2: Docking Scores Against Other Key Protein Targets
| Target Protein (PDB ID) | Pyrazole Derivative | Binding Affinity | Reference |
| Penicillin-binding protein 4 (PBP4) of E. coli | Compound 8 | -5.2 kcal/mol | [6] |
Experimental Protocols
The methodologies summarized below are representative of the computational studies cited in this guide. Specific parameters may vary between individual studies.
General Molecular Docking Protocol
A standard molecular docking workflow was employed in the cited studies to predict the binding modes and affinities of the this compound analogs.[2]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and co-factors are typically removed from the protein structure.[2]
-
Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.[2]
-
The protein is generally treated as a rigid entity during the docking process.
-
-
Ligand Preparation:
-
The 2D structures of the pyrazole derivatives are drawn using chemical drawing software such as ChemDraw.
-
These 2D structures are then converted to 3D structures.
-
Energy minimization of the ligand structures is performed to obtain stable, low-energy conformations.[2]
-
-
Docking Simulation:
-
Molecular docking simulations are commonly performed using software such as AutoDock 4.2.[2]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm, often a Lamarckian Genetic Algorithm in AutoDock, explores various conformations and orientations of the ligand within the active site.[2]
-
The final docked poses are ranked based on their predicted binding energies.
-
Visualizing Molecular Docking and Signaling Pathways
To illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a kinase signaling pathway by a pyrazole analog.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-5-methylpyrazole: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Amino-5-methylpyrazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information:
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1] |
| Hand Protection | Protective gloves. |
| Respiratory Protection | An N95 (US) dust mask or equivalent. |
| Skin and Body Protection | Lab coat and other protective clothing to prevent skin contact. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe on-site handling and preparation of this compound waste for final disposal.
1. Waste Collection and Segregation:
-
Solid Waste: Collect un-contaminated, solid this compound waste in a dedicated, clearly labeled, and sealable container. Avoid mixing with other chemical waste to prevent unknown reactions.
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, should be collected as hazardous waste. Place these materials in a separate, sealed container labeled as "Hazardous Waste: this compound contaminated debris."
-
Solutions: If this compound is in a solvent, it should not be disposed of down the drain.[3][4] Collect it in a sealed, properly labeled container compatible with the solvent used.
2. Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Ensure the storage area is secure and accessible only to authorized personnel.
3. Spill Management:
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully sweep or scoop up the spilled material and place it into a designated hazardous waste container.[1][3] Avoid creating dust.[1][3]
-
Clean: Clean the spill area thoroughly. All cleaning materials should be disposed of as hazardous waste.
4. Final Disposal:
-
Professional Disposal Service: The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling 3-Amino-5-methylpyrazole
This guide provides crucial safety and logistical information for handling 3-Amino-5-methylpyrazole in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal of chemical waste.
Chemical Identity and Hazards:
| Property | Value |
| Synonyms | 5-Methyl-3-pyrazolamine, 3-Methyl-1H-pyrazol-5-amine |
| CAS Number | 31230-17-8 |
| Molecular Formula | C4H7N3 |
| Molecular Weight | 97.12 g/mol |
| Appearance | White or colorless to light orange to yellow powder, lump, or solid |
| Melting Point | 45-47 °C |
| Boiling Point | 213 °C at 19 hPa |
| Flash Point | 113 °C (closed cup)[1] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[1][3] A face shield may be required for splash risks. | To protect eyes from splashes and serious irritation.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact and irritation.[4] |
| Skin and Body Protection | Lab coat, impervious clothing.[1] Protective boots may be required depending on the scale of work. | To protect skin from accidental spills and contamination.[4] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[4] If dust or aerosols are generated, use a NIOSH/MSHA-approved P95 or EN 143 P1 particle respirator.[1] | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1][2] |
Operational Plan: Handling, Storage, and Disposal
Safe Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from heat and sources of ignition.[3]
Disposal Plan:
-
Dispose of unused product and contaminated materials as hazardous waste.[1]
-
Sweep up and shovel spilled material into suitable, closed containers for disposal, avoiding dust formation.[1][3]
-
Do not let the product enter drains.[1]
-
Disposal must be in accordance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[5]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention.[1][3] |
In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
